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  • Product: (Dicyclopropylmethyl)amine Hydrochloride
  • CAS: 13375-29-6; 51043-72-2

Core Science & Biosynthesis

Foundational

Technical Guide: (Dicyclopropylmethyl)amine Hydrochloride in Medicinal Chemistry and Organic Synthesis

Executive Summary (Dicyclopropylmethyl)amine Hydrochloride (CAS: 51043-72-2) is a highly specialized, sterically hindered aliphatic amine salt utilized extensively as a building block in modern drug discovery and organic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Dicyclopropylmethyl)amine Hydrochloride (CAS: 51043-72-2) is a highly specialized, sterically hindered aliphatic amine salt utilized extensively as a building block in modern drug discovery and organic synthesis. By incorporating two cyclopropyl rings adjacent to a primary amine, this compound offers a unique physicochemical profile. It provides substantial steric bulk without the excessive lipophilicity typically associated with larger aliphatic chains (such as tert-butyl or cyclohexyl groups). This in-depth guide explores the structural causality, physicochemical properties, synthetic methodologies, and analytical validation of (Dicyclopropylmethyl)amine Hydrochloride.

Physicochemical Profiling & Causality

The selection of the hydrochloride salt over the free base (CAS: 13375-29-6) is a deliberate experimental choice in pharmaceutical development. Low molecular weight aliphatic free bases are often volatile, susceptible to atmospheric oxidation, and difficult to weigh accurately due to hygroscopicity. Conversion to the hydrochloride salt yields a stable, free-flowing crystalline solid that ensures precise stoichiometric control during parallel synthesis and prolonged shelf-life.

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
Chemical Name (Dicyclopropylmethyl)amine Hydrochloride
CAS Number 51043-72-2 (HCl Salt) / 13375-29-6 (Free Base)
Molecular Formula C₇H₁₄ClN
Molecular Weight 147.65 g/mol
LogP (Free Base) ~1.19
Appearance White to off-white crystalline solid
GHS Classification Eye Irritation (Category 2A), H319

Structural & Mechanistic Significance

The dicyclopropylmethyl moiety is highly valued in medicinal chemistry for its ability to modulate the pharmacokinetic (PK) properties of a drug candidate.

Causality of Metabolic Stability: The cyclopropyl ring possesses sp²-like C-C bond character, which alters the basicity (pKa) of the adjacent amine compared to standard alkyl amines. Furthermore, the rigid geometry of the two cyclopropyl rings creates a dense steric shield around the nitrogen atom. When incorporated into drug scaffolds—such as Corticotropin-Releasing Factor type 1 (CRF-1) antagonists—this steric shielding physically blocks the approach of Cytochrome P450 (CYP450) enzymes, thereby resisting N-dealkylation and oxidative cleavage.

G A Dicyclopropylmethyl Moiety B Steric Shielding of Amine A->B Structural bulk C sp2-like C-C Bond Character A->C Electronic effect D CYP450 Oxidative Resistance B->D Hinders enzyme access C->D Resists C-H abstraction E Enhanced Metabolic Stability D->E Prolongs half-life

Fig 1: Mechanistic pathway of dicyclopropylmethyl-induced metabolic stability.

Experimental Protocols: Synthesis & Isolation

The preparation of (Dicyclopropylmethyl)amine Hydrochloride typically begins with dicyclopropylmethanol. The following protocol outlines a self-validating workflow for converting the alcohol to the amine hydrochloride.

Step-by-Step Methodology

Step 1: Activation of Dicyclopropylmethanol

  • Procedure: Dissolve dicyclopropylmethanol in anhydrous dichloromethane (CH₂Cl₂). Cool to 0°C under nitrogen. Add 1.2 equivalents of triethylamine (TEA), followed by dropwise addition of 1.1 equivalents of methanesulfonyl chloride (MsCl).

  • Causality: The hydroxyl group is a poor leaving group. Mesylation converts it into a highly reactive sulfonate ester, facilitating downstream nucleophilic substitution.

Step 2: Azide Displacement

  • Procedure: Concentrate the crude mesylate and redissolve in anhydrous DMF. Add 1.5 equivalents of sodium azide (NaN₃) and heat to 80°C for 4 hours.

  • Causality: NaN₃ acts as a powerful nucleophile. The elevated temperature overcomes the steric hindrance of the dicyclopropyl groups, driving the SN2 displacement to completion.

Step 3: Reduction to Free Amine

  • Procedure: Extract the dicyclopropylmethyl azide into ethyl acetate, wash with water to remove DMF, and concentrate. Dissolve the azide in methanol and add a catalytic amount of 10% Pd/C. Stir under a hydrogen atmosphere (1 atm) until gas consumption ceases. Filter through Celite.

  • Validation: The disappearance of the distinct azide stretch (~2100 cm⁻¹) via FT-IR confirms complete reduction.

Step 4: Hydrochloride Salt Formation

  • Procedure: Dissolve the crude free base in anhydrous diethyl ether. Slowly add 2.0 M HCl in diethyl ether dropwise at room temperature.

  • Validation & Causality: The immediate formation of a white crystalline precipitate serves as a primary visual validation of salt formation. The non-polar ether solvent ensures the highly polar HCl salt is entirely insoluble, driving the precipitation to completion and leaving non-basic organic impurities in solution. Filter and dry under vacuum.

Workflow Step1 1. Alcohol Activation (MsCl, TEA, CH2Cl2) Step2 2. Azide Displacement (NaN3, DMF, 80°C) Step1->Step2 Step3 3. Azide Reduction (Pd/C, H2, MeOH) Step2->Step3 Step4 4. HCl Salt Precipitation (Ethereal HCl) Step3->Step4 QC 5. LC-MS / HPLC Validation Step4->QC

Fig 2: Step-by-step synthetic workflow for (Dicyclopropylmethyl)amine HCl.

Analytical Characterization

To ensure the purity of the synthesized (Dicyclopropylmethyl)amine Hydrochloride, Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is employed.

Because the molecule lacks a strong UV chromophore (no aromatic rings), specialized detection or derivatization may be required. However, standard LC-MS methods are highly effective. According to established chromatographic protocols, the compound can be separated using a mixed-mode or standard C18 column.

  • Mobile Phase: Acetonitrile (MeCN) and water.

  • Modifier: Phosphoric acid is used for standard UV/ELSD detection. For Mass-Spectrometry (MS) compatibility, phosphoric acid must be replaced with formic acid to prevent ion suppression and equipment fouling.

Applications in Drug Development

  • CRF-1 Antagonists: The free base form (CAS: 13375-29-6) is a critical reactant in the synthesis of 4-dicyclopropylamino-7-aryl-7H-purines. These compounds act as Corticotropin-Releasing Factor type 1 (CRF-1) antagonists, which are investigated for the treatment of stress-related psychiatric disorders.

  • Protecting Group Chemistry: The dicyclopropylmethyl moiety is utilized to form highly stable O-, N-, and S-protecting groups in solid-phase peptide synthesis. The amine hydrochloride is specifically used to generate protected amides, offering resistance to premature cleavage under standard coupling conditions.

References

  • BOC Sciences. CAS 13375-29-6 (Dicyclopropylmethyl)amine - Building Block.

  • Sigma-Aldrich. CAS 51043-72-2 | (Dicyclopropylmethyl)amine Hydrochloride.

  • Angene Chemical. Safety Data Sheet: (Dicyclopropylmethyl)amine Hydrochloride (CAS 51043-72-2).

  • SIELC Technologies. (Dicyclopropylmethyl)amine HPLC Separation Methods.

  • Google Patents (US5536815A). Cyclopropyl based O- and N- and S-protecting groups.

Exploratory

Introduction: The Significance of the Dicyclopropylmethyl Moiety

An In-Depth Technical Guide to (Dicyclopropylmethyl)amine Hydrochloride (CAS No. 51043-72-2) This document provides a comprehensive technical overview of (Dicyclopropylmethyl)amine Hydrochloride, a significant building b...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (Dicyclopropylmethyl)amine Hydrochloride (CAS No. 51043-72-2)

This document provides a comprehensive technical overview of (Dicyclopropylmethyl)amine Hydrochloride, a significant building block for researchers, scientists, and professionals in drug development and fine chemical synthesis. While specific public data for the hydrochloride salt (CAS No. 51043-72-2) is limited, this guide synthesizes information from its free base, (Dicyclopropylmethyl)amine (CAS No. 13375-29-6), and established chemical principles to provide a robust and practical resource.

The dicyclopropylmethyl group is a fascinating structural motif in medicinal chemistry. The two cyclopropyl rings introduce a high degree of three-dimensionality and conformational rigidity around the central carbon. This unique stereoelectronic profile can significantly influence a molecule's binding affinity to biological targets, improve metabolic stability by sterically shielding the amine, and enhance pharmacokinetic properties. As a result, (Dicyclopropylmethyl)amine Hydrochloride serves as a valuable starting material for synthesizing novel therapeutic agents and agrochemicals.[1] This guide elucidates its chemical properties, synthesis, analytical characterization, and safe handling protocols.

Physicochemical and Structural Properties

The hydrochloride salt form enhances the compound's stability and aqueous solubility compared to its free base, making it more amenable to handling and use in various reaction conditions. Key properties are summarized below.

PropertyValueSource / Method
CAS Number 51043-72-2-
Molecular Formula C₇H₁₄ClNCalculated
Molecular Weight 147.65 g/mol Calculated from Free Base[2]
Free Base CAS 13375-29-6[2][3]
Free Base Formula C₇H₁₃N[2][3]
Free Base Mol. Wt. 111.19 g/mol [2]
Appearance White to off-white solid (Predicted)Inferred from similar amine hydrochlorides
Solubility Soluble in water and polar organic solvents (e.g., Methanol)Inferred from structure
InChI Key (Free Base) GDGUATCKWWKTLM-UHFFFAOYSA-N[3]

Synthesis and Purification

The most direct and scalable synthesis of (Dicyclopropylmethyl)amine involves the reductive amination of dicyclopropyl ketone. The subsequent conversion to the hydrochloride salt is a standard acid-base reaction. This two-step process is reliable and provides high yields of the desired product.

Logical Workflow for Synthesis and Salt Formation

G cluster_synthesis Step 1: Reductive Amination cluster_salt Step 2: Hydrochloride Salt Formation A Dicyclopropyl Ketone + Ammonia B Imine Intermediate Formation A->B Condensation C Reduction (e.g., with NaBH4) B->C Hydride Addition D (Dicyclopropylmethyl)amine (Free Base) C->D E Dissolve Free Base in Solvent (e.g., Diethyl Ether) D->E Purification & Transfer F Add HCl Solution (e.g., HCl in Ether) E->F G Precipitation & Isolation F->G H (Dicyclopropylmethyl)amine HCl G->H

Caption: Synthesis workflow from ketone to hydrochloride salt.

Experimental Protocol: Synthesis

Objective: To synthesize (Dicyclopropylmethyl)amine Hydrochloride from Dicyclopropyl Ketone.

Part A: Synthesis of (Dicyclopropylmethyl)amine (Free Base)

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve dicyclopropyl ketone (1.0 eq) in methanol (5-10 volumes).

  • Ammonia Addition: To this solution, add ammonium acetate (3.0-5.0 eq). The use of an ammonium salt in the presence of a reducing agent serves as an in situ source of ammonia for imine formation.

  • Reducing Agent: Cool the mixture to 0°C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) portion-wise. NaBH₃CN is the preferred reducing agent as it is selective for the imine over the ketone, minimizing side reactions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS until the starting ketone is consumed.

  • Work-up: Carefully quench the reaction by adding 1M HCl until the pH is acidic (pH ~2) to decompose any remaining reducing agent. Stir for 1 hour.

  • Extraction (Base): Make the solution basic (pH >12) with 6M NaOH. Extract the aqueous layer with dichloromethane (3 x 5 volumes).[4] The use of a robust solvent like dichloromethane ensures efficient extraction of the amine.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (Dicyclopropylmethyl)amine free base.

Part B: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the crude amine from Part A in anhydrous diethyl ether (Et₂O) (5-10 volumes).[1][5] The use of an anhydrous solvent is critical to prevent the introduction of water, which can affect crystallization.[1]

  • Acidification: Cool the solution to 0°C. Slowly add a solution of 2M HCl in diethyl ether dropwise with stirring. A white precipitate will form immediately.

  • Isolation: Continue stirring at 0°C for 1-2 hours to ensure complete precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with cold, anhydrous diethyl ether to remove any unreacted starting materials or impurities.

  • Drying: Dry the resulting white solid under vacuum at room temperature to yield pure (Dicyclopropylmethyl)amine Hydrochloride.

Analytical Characterization

Confirming the identity and purity of the final product is a critical, self-validating step in any synthesis. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of amine salts.

Analytical Workflow

G A Prepare Sample (Dissolve HCl salt in Mobile Phase) C Inject Sample A->C B HPLC System Setup (Column, Mobile Phase, Detector) B->C D Data Acquisition (Chromatogram) C->D E Analysis (Peak Integration, Purity Calculation) D->E F Characterization Complete E->F

Caption: Standard workflow for HPLC purity analysis.

Protocol: Reverse-Phase HPLC Analysis

This protocol is adapted from established methods for analyzing similar amine compounds.[3]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Newcrom R1 reverse-phase column or equivalent C18 column (e.g., 4.6 x 150 mm, 5 µm).[3]

  • Mobile Phase: Prepare an isocratic mobile phase consisting of Acetonitrile (MeCN) and Water (e.g., 70:30 v/v) with an acidic modifier. For UV detection, 0.1% phosphoric acid can be used. For MS-compatible analysis, 0.1% formic acid should be substituted.[3]

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of (Dicyclopropylmethyl)amine Hydrochloride in 1 mL of the mobile phase.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detector Wavelength: 210 nm (as the compound lacks a strong chromophore)

  • Analysis: Run the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Applications in Drug Discovery

(Dicyclopropylmethyl)amine and its derivatives are of significant interest in the pharmaceutical and agrochemical industries.[1] The amine serves as a crucial handle for further chemical modification, allowing its incorporation into larger, more complex molecules.

  • Scaffold for Biologically Active Compounds: The dicyclopropylmethylamine moiety has been incorporated into compounds developed for the treatment of hepatitis C.[1]

  • Neurological and Cardiovascular Applications: Related cyclopropylamine structures have been investigated for their effects on the central nervous and cardiovascular systems.[6]

  • Metabolic "Hard Spot": The cyclopropyl groups are resistant to many common metabolic pathways (e.g., oxidation by cytochrome P450 enzymes). Incorporating this group can block metabolic degradation at that position, prolonging the half-life of a drug candidate.

  • Pesticides and Insecticides: Derivatives have been patented for use as pest control agents and insecticides, highlighting the broad utility of this chemical class.[1]

Safety and Handling

Hazard CategoryClassification & Precaution
Acute Toxicity (Oral) Harmful if swallowed. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Skin Corrosion/Irritation Causes skin irritation. Wear protective gloves and clothing.[8][9]
Eye Damage/Irritation Causes serious eye irritation. Wear eye/face protection.[8][9]
Respiratory Irritation May cause respiratory irritation. Use only outdoors or in a well-ventilated area. Avoid breathing dust.[8]
Handling and Storage Protocol
  • Engineering Controls: Handle in a chemical fume hood to avoid inhalation of dust.[11]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9][11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] The compound may be hygroscopic; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[11]

  • Spill Response: In case of a spill, avoid generating dust. Sweep up the material, place it in a suitable container for disposal, and ventilate the area.[9][11]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

(Dicyclopropylmethyl)amine Hydrochloride is a valuable chemical intermediate whose unique structural properties make it a desirable building block in modern drug discovery and development. Its synthesis via reductive amination is straightforward, and its characterization can be reliably achieved using standard analytical techniques. By understanding its properties and adhering to strict safety protocols, researchers can effectively leverage this compound to explore novel chemical space and develop innovative, biologically active molecules.

References

  • (Dicyclopropylmethyl)amine | C7H13N. BuyersGuideChem. [Link]

  • (Dicyclopropylmethyl)amine. SIELC Technologies. [Link]

  • [Cyclopropyl(4-methylpyridin-2-YL)methyl]amine dihydrochloride | 1203308-27-3. Chemida. [Link]

  • (Cyclopropylmethyl)(methyl)amine hydrochloride | C5H12ClN | CID 12919210. PubChem. [Link]

  • The Use of Pharma-Grade MDC in Cancer Drug Research. Purosolv. [Link]

  • Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
  • (cyclopropylmethyl)[(pyridin-4-yl)methyl]amine hydrochloride (C10H14N2). PubChemLite. [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. National Institutes of Health (NIH). [Link]

  • Process for the preparation of cyclopropylmethyl alkyl amines.
  • Cyclopropylamines as pharmaceuticals.
  • The synthetic method of one kind (1- cyclopropyl -1- methyl) ethylamine and its hydrochloride.
  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. ResearchGate. [Link]

  • (Dicyclopropylmethyl)amine | C7H13N | CID 83390. PubChem. [Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (Dicyclopropylmethyl)amine Hydrochloride

As the landscape of modern drug discovery shifts toward highly optimized, metabolically stable scaffolds, the strategic incorporation of strained ring systems has become a cornerstone of medicinal chemistry. This technic...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of modern drug discovery shifts toward highly optimized, metabolically stable scaffolds, the strategic incorporation of strained ring systems has become a cornerstone of medicinal chemistry. This technical guide provides an in-depth analysis of (Dicyclopropylmethyl)amine Hydrochloride , detailing its physicochemical properties, mechanistic advantages in drug design, and validated protocols for synthetic integration.

The Strategic Role of Cyclopropyl Groups in Medicinal Chemistry

The cyclopropyl group is a highly valuable structural motif that has transitioned from a chemical curiosity to a strategic tool for rational drug design[1]. Incorporating a dicyclopropylmethyl moiety into a pharmacophore offers three distinct mechanistic advantages:

  • Conformational Restriction & Entropic Optimization: The rigid, planar nature of the cyclopropyl ring acts as a conformational constraint. By locking flexible molecules into a bioactive conformation, the dicyclopropylmethyl group reduces the entropic penalty upon target binding, thereby enhancing receptor affinity[1].

  • Metabolic Shielding: The carbon-hydrogen bonds within a cyclopropane ring are shorter and possess higher dissociation energies than those in standard aliphatic chains[1][2]. This makes the moiety significantly less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a critical factor in improving a drug's pharmacokinetic (PK) profile[1].

  • Lipophilicity Modulation: Acting as a bioisostere for larger, more flexible alkyl groups (such as isopropyl or tert-butyl), the dicyclopropyl system fine-tunes the compound's lipophilicity and absorption, distribution, metabolism, and excretion (ADME) characteristics[1][3].

Physicochemical Profiling & Quantitative Data

Understanding the exact molecular specifications of a building block is critical for precise stoichiometric calculations and downstream analytical validation. Below is the consolidated physicochemical profile of (Dicyclopropylmethyl)amine Hydrochloride.

ParameterSpecification
Chemical Name (Dicyclopropylmethyl)amine Hydrochloride
Synonyms 1,1-Dicyclopropylmethanamine hydrochloride
CAS Number 51043-72-2[4][5]
Free Base CAS 13375-29-6[6]
Molecular Formula C₇H₁₄ClN (or C₇H₁₃N · HCl)[4][7]
Molecular Weight 147.65 g/mol [4][8]
Appearance White to off-white solid[8]
Typical Purity ≥95% to 97%[7][8]
Causality in Salt Selection

Why utilize the hydrochloride salt rather than the free base? Aliphatic primary amines with high lipophilicity—such as the dicyclopropylmethyl free base—are often volatile liquids that are prone to rapid atmospheric oxidation and carbon dioxide absorption (forming carbamates). The hydrochloride salt (CAS 51043-72-2) ensures a highly stable, crystalline solid that is easy to weigh, store long-term, and dissolve in polar aprotic solvents (e.g., DMF, DMSO) during synthesis[8][9].

Synthetic Integration: Workflows and Methodologies

Because the dicyclopropylmethyl group is sterically hindered, integrating this amine into a target scaffold requires optimized coupling conditions. Standard carbodiimide coupling agents (like EDC/HOBt) often result in sluggish kinetics and low yields. Therefore, uronium-based coupling reagents such as HATU are strictly recommended to overcome the steric bulk.

AmideCoupling A Carboxylic Acid Scaffold B HATU / DIPEA (Activation) A->B Solvent: DMF RT, 15 min C Active Ester Intermediate B->C E Target Amide Product C->E Nucleophilic Attack D (Dicyclopropylmethyl)amine Hydrochloride D->E Base Liberation (DIPEA)

Workflow for incorporating (Dicyclopropylmethyl)amine via HATU-mediated amide coupling.

Protocol: Sterically Hindered Amide Coupling (Self-Validating System)

This protocol utilizes a self-validating feedback loop via In-Process Control (IPC) to ensure reaction completion before workup.

Reagents Required:

  • Carboxylic Acid Scaffold (1.0 eq)

  • (Dicyclopropylmethyl)amine Hydrochloride (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.1 M)

Step-by-Step Methodology:

  • Pre-Activation of the Acid: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Base Addition (Causality Check): Add DIPEA (3.0 eq) to the solution, followed by HATU (1.2 eq).

    • Causality: Why 3.0 equivalents of DIPEA? Exactly 1.0 eq is consumed to liberate the free base of (dicyclopropylmethyl)amine from its hydrochloride salt. The remaining 2.0 eq maintains the basic environment necessary to deprotonate the carboxylic acid and drive the HATU activation cycle.

  • Amine Introduction: Stir the mixture at room temperature for 15 minutes to allow the formation of the active ester intermediate. Add (Dicyclopropylmethyl)amine Hydrochloride (1.1 eq) in one portion.

  • Self-Validation (IPC): Stir the reaction at room temperature. After 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Validation Metric: The protocol is validated when the LC-MS chromatogram shows the complete disappearance of the active ester mass and the dominant presence of the target amide mass. If unreacted acid remains, the steric hindrance is impeding the reaction; elevate the temperature to 40°C and stir for an additional 2 hours.

  • Quench and Extraction: Once validated by LC-MS, quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

  • DMF Removal: Wash the combined organic layers with a 5% aqueous LiCl solution (or brine) at least three times. Causality: DMF is highly soluble in EtOAc; aqueous LiCl specifically partitions the DMF into the aqueous phase, preventing solvent contamination in the final NMR spectra.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, ready for flash chromatography.

Conclusion

(Dicyclopropylmethyl)amine Hydrochloride (MW: 147.65 g/mol , Formula: C₇H₁₄ClN) is a highly specialized, stable building block that empowers medicinal chemists to engineer drugs with superior metabolic stability and optimized binding thermodynamics. By understanding the physicochemical necessity of its hydrochloride salt form and employing sterically optimized, self-validating synthetic protocols, researchers can seamlessly integrate this moiety into complex pharmaceutical scaffolds.

References

  • Journal of Medicinal Chemistry (ACS Publications) - The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. URL:[Link]

Sources

Exploratory

Comprehensive Spectroscopic Characterization of (Dicyclopropylmethyl)amine Hydrochloride: NMR, IR, and MS Data Interpretation

Executive Summary & Pharmaceutical Rationale (Dicyclopropylmethyl)amine hydrochloride (CAS: 51043-72-2)[1] is a highly specialized, sterically hindered aliphatic amine salt. In modern medicinal chemistry, the incorporati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmaceutical Rationale

(Dicyclopropylmethyl)amine hydrochloride (CAS: 51043-72-2)[1] is a highly specialized, sterically hindered aliphatic amine salt. In modern medicinal chemistry, the incorporation of dicyclopropylmethyl moieties is a strategic choice used to modulate lipophilicity, restrict conformational flexibility, and block metabolic liabilities (such as cytochrome P450-mediated oxidation) without disproportionately increasing molecular weight.

Because the fundamental properties of cyclopropylmethanamine derivatives dictate high polarity and basicity, they are typically isolated and utilized as hydrochloride salts to ensure bench stability and solubility[2]. This whitepaper provides an authoritative, in-depth analysis of the spectroscopic signatures (NMR, IR, MS) of this compound, detailing the physical causality behind each spectral feature and providing self-validating analytical protocols for rigorous laboratory characterization.

Spectroscopic Signatures & Mechanistic Causality

The spectroscopic behavior of (dicyclopropylmethyl)amine hydrochloride is dominated by two competing structural features: the highly electronegative, electron-withdrawing primary ammonium group (-NH₃⁺) and the unique electron distribution of the highly strained cyclopropyl rings.

Nuclear Magnetic Resonance (¹H & ¹³C NMR)

The proton NMR spectrum of cyclopropyl-containing derivatives exhibits characteristic upfield signals due to the ring's magnetic anisotropy[3]. The 60° bond angles force the C-C bonds to bow outward (forming "banana bonds"), creating a localized ring current that strongly shields the attached protons. Conversely, the methine proton (CH-N) is heavily deshielded by the adjacent positively charged nitrogen.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Proton Environment Predicted Shift (δ, ppm) Multiplicity Integration Causality / Rationale
-NH₃⁺ 8.00 - 8.50 Broad Singlet 3H Deshielded by positive charge; broad due to rapid chemical exchange and ¹⁴N quadrupolar relaxation.
CH-N (Methine) 2.50 - 2.90 Multiplet 1H Deshielded by the adjacent electronegative nitrogen; shifted further downfield by HCl salt formation.
Cyclopropyl CH 1.00 - 1.30 Multiplet 2H Shielded by the diamagnetic anisotropy of the cyclopropyl ring current.

| Cyclopropyl CH₂ | 0.20 - 0.70 | Multiplets | 8H | Highly shielded; diastereotopic nature often results in complex, overlapping multiplets. |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon Environment Predicted Shift (δ, ppm) Causality / Rationale
C-N (Aliphatic) 55.0 - 65.0 Deshielded by the directly attached electronegative nitrogen atom.
Cyclopropyl CH 12.0 - 18.0 Upfield shift characteristic of strained three-membered rings[3].

| Cyclopropyl CH₂ | 2.0 - 6.0 | Extreme upfield shift due to high s-character and ring anisotropy[3]. |

Vibrational Spectroscopy (ATR-FTIR)

In infrared spectroscopy, while standard sp³ C-H bonds absorb just below 3000 cm⁻¹, the cyclopropyl C-H stretch appears slightly above 3000 cm⁻¹[4]. This is a direct consequence of the ring strain: to accommodate the 60° internal angles, the carbon atoms rehybridize, increasing the s-character of the external C-H bonds to ~33% (resembling sp² hybridization). This stiffens the bond, increasing the force constant and the resulting vibrational frequency.

Table 3: ATR-FTIR Vibrational Assignments

Wavenumber (cm⁻¹) Vibrational Mode Causality / Rationale
~3080 Cyclopropyl C-H Stretch Increased s-character of the strained ring stiffens the C-H bond, pushing it >3000 cm⁻¹[4].
2950 - 2850 sp³ C-H Stretch Standard alkane stretching from the methine core.
3200 - 2600 -NH₃⁺ Stretch Broad, intense band caused by extensive hydrogen bonding in the hydrochloride salt lattice.

| ~1600 & ~1510 | -NH₃⁺ Bending | Asymmetric and symmetric scissoring deformations of the primary amine salt[4]. |

Mass Spectrometry (ESI-MS/MS)

Under Electrospray Ionization (ESI) in positive mode, the salt dissociates, and the free base is protonated to form the intact molecular ion [M+H]⁺ at m/z 112.1. During Collision-Induced Dissociation (CID), α-cleavage is the dominant fragmentation pathway. This results in the loss of a cyclopropyl radical (mass = 41) to form a highly stable iminium ion[4].

Table 4: ESI-MS Positive Ion Mode Fragmentation

m/z Ion Assignment Causality / Rationale
112.1 [M+H]⁺ Intact protonated molecular ion of the free base (MW 111.19 g/mol ).
70.1 [M+H - C₃H₅]⁺ Base peak; formed via α-cleavage loss of a cyclopropyl radical (41 Da) yielding a resonance-stabilized iminium ion[4].

| 95.1 | [M+H - NH₃]⁺ | Minor pathway; collision-induced neutral loss of ammonia (17 Da). |

MS_Pathway A [M+H]⁺ m/z 112.1 B Iminium Ion m/z 70.1 A->B α-Cleavage (-41 Da) C Ammonia Loss m/z 95.1 A->C CID (-17 Da)

Fig 1. ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway of m/z 112.1.

Self-Validating Analytical Workflows

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal logic gates that automatically flag sample degradation, contamination, or instrument drift.

High-Resolution NMR Acquisition Protocol

Objective: Acquire quantitative ¹H and ¹³C NMR spectra while ruling out free-base conversion.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ containing 0.05% v/v Tetramethylsilane (TMS).

  • Lock & Shim (Validation Gate 1): Lock onto the deuterium signal of DMSO. Optimize Z-shims. Self-Validation: The protocol proceeds ONLY if the Full Width at Half Maximum (FWHM) of the TMS peak is < 1.0 Hz. A broader peak flags magnetic inhomogeneity, which would distort the complex cyclopropyl multiplets.

  • Acquisition: Run a standard 1D ¹H sequence (e.g., zg30) with a D1 relaxation delay of 5 seconds to ensure complete relaxation of the -NH₃⁺ protons.

  • Processing & Integration (Validation Gate 2): Apply a 0.3 Hz exponential line broadening. Phase and baseline correct. Self-Validation: Integrate the broad -NH₃⁺ signal (~8.2 ppm) against the methine CH signal (~2.7 ppm). The ratio must be exactly 3:1 . A ratio of < 2.8 indicates partial conversion to the free base or moisture-induced proton exchange, invalidating the batch's purity.

NMR_Workflow S1 1. Sample Preparation 15 mg in DMSO-d6 + TMS S2 2. Lock & Shim Optimization Target: TMS FWHM < 1.0 Hz S1->S2 S3 3. Pulse & Acquisition 1H / 13C Sequences S2->S3 S4 4. Processing & Validation Confirm 3:1 Integral Ratio S3->S4

Fig 2. Self-validating NMR acquisition workflow ensuring quantitative reliability.

LC-MS/MS Fragmentation Protocol

Objective: Confirm molecular weight and structural connectivity via targeted CID.

  • Sample Preparation: Dilute the sample to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • System Suitability (Validation Gate 1): Inject a blank solvent sample. Self-Validation: If the m/z 112.1 ion is detected with a signal-to-noise (S/N) ratio > 3 in the blank, the system automatically triggers a 15-minute high-organic column wash. This prevents false-positive carryover from skewing quantitative results.

  • Chromatography: Elute via a C18 column using a rapid 5-minute gradient (5% to 95% Acetonitrile).

  • Mass Spectrometry (Validation Gate 2): Operate in ESI+ mode (Capillary: 3.0 kV). Isolate m/z 112.1 in Q1, apply a collision energy of 15-25 eV in Q2, and scan Q3. Self-Validation: The presence of the m/z 70.1 product ion confirms the specific α-cleavage of the cyclopropyl group, distinguishing this compound from straight-chain aliphatic isomers of identical mass.

References[4] 2,2-Dicyclopropylethan-1-amine | 142913-40-4, Benchchem. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGA9d9F-AksU1oaKw5iIBixhtHckcMZoVQ9qmkq2e1jnZKFMc3btiKFsSmeJ0hcrEJ8b4nlatDpAM7_sLSuIOVKUovAOrjp4Yg3R-myhvJbYs1ciEQC_5v5e-cGU83khWXPPYDMLA==[1] DICYCLOPROPYLMETHYLAMINE HYDROCHLORIDE | 51043-72-2, ChemicalBook. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwiPGXqjY_l0FIP6ZFDa4BFrKn0sdefF2zrdPaYLkJfSfP3t3mYQxjEK4dd9RY1CSs24PdOD7lu8shXOEJMRdRHgGpNVLQM6Tc6oC7tNec9gno6KGmLGjGULjd3Uwtnyao3stmkaD_uhUjp5BJS6IPbNh-o6QIDxa5GqH-Be4GOQ==[2] Cyclopropanemethanamine | C4H9N | CID 75646, PubChem - NIH. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuw0V0ulPL5tAVFR40G3Ul2AV3PLNRDkUEORK-G3jKnG5KVOgYQ8WyZI71KQhGvZXyD_JGFqFZV2U0BOTzN_oibRPQpQEjUL4cWqTVPWp8jHuIz26eZZGAhVrBlsHu93xwEstIDRoNr3QnMUlhpwhtBJ9I6LgPcuH79_Ua[3] (S)-Cyclopropyl(phenyl)methanamine hydrochloride | 844470-80-0, Benchchem. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuF1A9KmHEtzlrIecBdyeKK5yS63i94ITWRKyIJsBjawYO6hUCfuRFTCZmprApRQbpYewnp68kr172Xye4P_EyAM1mxnWx3LmXj_DM0mFmAkEY4YaZX00Okrn8OwaHsOERR_Bf_g==

Sources

Foundational

Purity and Characterization of (Dicyclopropylmethyl)amine Hydrochloride: A Technical Guide for Preclinical Development

Introduction: The Strategic Value of the Dicyclopropylmethyl Scaffold In modern medicinal chemistry, the incorporation of gem-dicyclopropyl motifs is a highly strategic structural intervention. The bulky, sterically hind...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Dicyclopropylmethyl Scaffold

In modern medicinal chemistry, the incorporation of gem-dicyclopropyl motifs is a highly strategic structural intervention. The bulky, sterically hindered nature of the dicyclopropylmethyl group restricts bond rotation, effectively locking molecules into specific bioactive conformations[1]. This conformational restriction is heavily utilized in the development of A1 adenosine receptor agonists and CRF-1 antagonists[1]. Furthermore, the lack of alpha-protons on the cyclopropyl rings significantly improves metabolic stability by impeding cytochrome P450-mediated N-dealkylation pathways.

While the free base, (Dicyclopropylmethyl)amine (CAS 13375-29-6), is a liquid prone to oxidation and volatility, converting it to the hydrochloride salt (CAS 51043-72-2) yields a highly stable, non-volatile, white to off-white solid[2]. This salt form is critical for precise gravimetric handling, long-term storage, and aqueous solubility during drug formulation[2].

Physicochemical Profiling

Table 1: Key Physicochemical Properties [2][3]

PropertyValue
Compound Name (Dicyclopropylmethyl)amine Hydrochloride
CAS Number 51043-72-2 (HCl salt) / 13375-29-6 (Free base)
Molecular Formula C7H14ClN (C7H13N·HCl)
Molecular Weight 147.65 g/mol
Appearance White to off-white solid
Target Purity ≥ 97.0%

Synthesis & Impurity Generation: A Mechanistic View

The synthesis of (Dicyclopropylmethyl)amine typically proceeds via the condensation of dicyclopropyl ketone with hydroxylamine to form an oxime intermediate, followed by reduction to the primary amine[4].

Causality of Impurities: The cyclopropane ring possesses immense angle strain (approximately 27.5 kcal/mol). If the reduction step utilizes harsh conditions (e.g., high-temperature catalytic hydrogenation or strong acids), the strained three-membered ring is susceptible to electrophilic ring-opening or hydrogenolysis. This leads to the formation of propyl-substituted aliphatic amines—critical impurities that are structurally similar and difficult to separate chromatographically. Consequently, mild reduction protocols are strictly mandated to preserve the integrity of the cyclopropyl moieties.

SynthesisWorkflow SM Dicyclopropyl Ketone (Starting Material) IM Dicyclopropyl Ketoxime (Intermediate) SM->IM NH2OH·HCl Base ImpA Unreacted Ketone (Impurity A) SM->ImpA Incomplete Conversion API (Dicyclopropylmethyl)amine HCl (Target Compound) IM->API Mild Reduction ImpB Unreacted Oxime (Impurity B) IM->ImpB Incomplete Reduction ImpC Ring-Opened Isomers (Impurity C) API->ImpC Harsh Acid/ Heat

Fig 1: Synthetic workflow and mechanistic pathways for impurity generation.

Analytical Characterization & Purity Profiling

Accurate purity profiling requires orthogonal analytical techniques to ensure both chemical purity and structural identity.

1. High-Performance Liquid Chromatography (HPLC) Because (Dicyclopropylmethyl)amine is a highly polar, basic compound, it frequently exhibits peak tailing on standard silica-based C18 columns due to secondary interactions with residual surface silanols. Causality: To achieve sharp, symmetrical peaks, a reverse-phase column with low silanol activity or a mixed-mode column (e.g., Newcrom R1) is required[5]. Furthermore, while phosphoric acid is an excellent mobile phase modifier for UV detection, it causes severe ion suppression in Mass Spectrometry (MS). Therefore, for MS-compatible workflows, phosphoric acid must be replaced with formic acid[5].

2. Nuclear Magnetic Resonance (NMR) & Mass Spectrometry (MS) Structurally, the cyclopropane ring creates a highly specific magnetic environment. The diamagnetic anisotropy generated by the strained C-C bonds shields the cyclopropyl protons, shifting their resonance unusually upfield (typically between 0.1 and 0.8 ppm)[3]. In positive-mode Electrospray Ionization (ESI-MS), the primary amine is readily protonated, yielding a definitive [M+H]+ molecular ion at m/z 112.1 (corresponding to the free base mass of 111.18 g/mol )[3].

AnalyticalValidation Prep Sample Preparation (1.0 mg/mL in MeCN:H2O) SST System Suitability Test (SST) Rs > 2.0, Tf ≤ 1.5 Prep->SST Sep RP-HPLC Separation (Low-Silanol C18 / Newcrom R1) SST->Sep Pass Split Detection Split Sep->Split UV UV Detection (210 nm) Impurity Quantification Split->UV Path A MS ESI-MS (+) m/z 112.1 Confirmation Split->MS Path B Cert Data Integration & Purity Certification UV->Cert MS->Cert

Fig 2: Self-validating HPLC-UV/MS analytical workflow for purity profiling.

Self-Validating Experimental Protocols

Protocol 1: HPLC-UV/MS Purity Assay

This protocol is designed as a self-validating system to ensure chromatographic integrity before sample analysis.

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in MS-grade H2O) and Mobile Phase B (0.1% Formic Acid in MS-grade Acetonitrile)[5].

  • System Suitability Test (SST): Inject a resolution standard containing 1.0 mg/mL (Dicyclopropylmethyl)amine Hydrochloride spiked with 0.1% dicyclopropyl ketone.

    • Validation Check: Proceed to sample analysis ONLY if the resolution (Rs) between the amine and ketone is > 2.0, and the amine tailing factor (Tf) is ≤ 1.5. This proves the column's silanol activity is sufficiently suppressed.

  • Sample Acquisition: Inject 10 µL of the sample (1.0 mg/mL in 50:50 A:B). Run a gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 210 nm (due to the lack of strong chromophores, low-wavelength UV is necessary) and confirm the main peak via ESI-MS (+), looking for m/z 112.1.

Protocol 2: 1H NMR Structural Characterization
  • Sample Preparation: Dissolve 15 mg of (Dicyclopropylmethyl)amine Hydrochloride in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6) or D2O.

  • Self-Validation (Blank Run): Acquire a spectrum of the neat solvent prior to sample addition.

    • Validation Check: Ensure the critical 0.1–0.8 ppm chemical shift window is entirely free of aliphatic background noise or grease impurities, which could mask the cyclopropyl signals.

  • Acquisition: Acquire the 1H NMR spectrum at 400 MHz (minimum) with 16 scans.

  • Data Interpretation:

Table 2: Diagnostic 1H NMR Chemical Shifts

Proton TypeExpected Shift (ppm)MultiplicityCausality / Note
Cyclopropyl (CH2) 0.2 - 0.6MultipletHighly shielded by ring diamagnetic anisotropy
Cyclopropyl (CH) 0.8 - 1.1MultipletMethine proton of the ring
Aliphatic (CH-N) 1.8 - 2.2Triplet/MultipletDeshielded by adjacent electronegative Nitrogen
Amine (NH3+) 8.0 - 8.5Broad SingletExchangeable; confirms the hydrochloride salt form

References

1.[5] Title: Separation of (Dicyclopropylmethyl)amine on Newcrom R1 HPLC column Source: SIELC Technologies URL:

2.[2] Title: Dicyclopropylmethylamine hydrochloride Source: CymitQuimica URL:

3.[3] Title: Dicyclopropylmethanamine | High-Purity RUO Source: BenchChem URL:

4.[1] Title: Structural Sweet Spot for A1 Adenosine Receptor Activation by Truncated (N)- Methanocarba Nucleosides Source: PMC (NIH) URL:

5.[4] Title: US5536815A - Cyclopropyl based O- and N- and S-protecting groups Source: Google Patents URL:

Sources

Exploratory

Comprehensive Solubility Profiling of (Dicyclopropylmethyl)amine Hydrochloride: A Technical Guide for Preformulation and Synthesis Workflows

Executive Summary (Dicyclopropylmethyl)amine Hydrochloride (CAS: 51043-72-2) is a highly specialized, non-aromatic cyclic monoamine salt utilized extensively as a building block in pharmaceutical synthesis and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Dicyclopropylmethyl)amine Hydrochloride (CAS: 51043-72-2) is a highly specialized, non-aromatic cyclic monoamine salt utilized extensively as a building block in pharmaceutical synthesis and drug development [1]. Understanding its precise thermodynamic solubility across various solvent systems is critical for optimizing crystallization workflows, designing purification protocols, and establishing early-phase formulation strategies. This whitepaper provides an in-depth mechanistic analysis of its solvation behavior, quantitative solubility data, and a self-validating experimental protocol for solubility determination.

Physicochemical Profiling & Structural Causality

To predict and manipulate the solubility of (Dicyclopropylmethyl)amine Hydrochloride, one must first deconstruct its molecular architecture. The compound consists of a central secondary amine core flanked by two cyclopropyl rings, protonated to form a hydrochloride salt.

Its solubility profile is dictated by the thermodynamic competition between two distinct structural features:

  • Lipophilic Steric Bulk: The dicyclopropylmethyl moiety provides significant hydrophobicity. In its free base form (CAS: 13375-29-6), this lipophilicity drives moderate solubility in non-polar organic solvents [2].

  • Ionic Dipole Strength: Protonation into the hydrochloride salt fundamentally alters the molecule's solvation thermodynamics. The salt forms a robust ionic crystal lattice. To achieve dissolution, the solvent must possess a sufficiently high dielectric constant ( ϵ ) to overcome the lattice energy and solvate the dissociated R−NH3+​ and Cl− ions.

The Causality of Solvation: Because the ionic dipole of the HCl salt dominates the thermodynamic landscape, the compound exhibits an amphiphilic-like solubility profile. It is highly soluble in polar protic solvents (e.g., water, methanol) where hydrogen bonding and high dielectric constants stabilize the separated ions. Conversely, it is practically insoluble in non-polar aprotic solvents (e.g., hexane, toluene) because these solvents cannot disrupt the strong ionic lattice.

Quantitative Thermodynamic Solubility Data

The table below summarizes the thermodynamic solubility profile of (Dicyclopropylmethyl)amine Hydrochloride across a spectrum of standard laboratory and manufacturing solvents at 25°C.

SolventDielectric Constant ( ϵ )Estimated Solubility (mg/mL) at 25°CUSP Solubility Descriptive Term
Water 80.1> 100.0Freely Soluble
Methanol 32.730.0 - 50.0Soluble
Ethanol 24.510.0 - 20.0Sparingly Soluble
Acetonitrile 37.51.0 - 5.0Slightly Soluble
Ethyl Acetate 6.0< 0.5Very Slightly Soluble
Toluene 2.4< 0.1Practically Insoluble
n-Hexane 1.9< 0.01Insoluble

Data Note: Values represent standard thermodynamic solubility ranges for low-molecular-weight (MW: 147.65 g/mol ) aliphatic amine hydrochlorides based on predictive solvation models and empirical class behavior.

Experimental Methodology: The Shake-Flask Protocol

To establish a self-validating system for solubility determination, the industry-standard (Higuchi and Connors) is employed [3]. Unlike kinetic solubility assays, this protocol ensures that true thermodynamic equilibrium is reached, providing reliable data for scale-up.

Step-by-Step Methodology
  • Solvent Saturation: Dispense 5.0 mL of the target solvent into a 10 mL borosilicate glass vial. Incrementally add (Dicyclopropylmethyl)amine Hydrochloride to the solvent until a visible, persistent suspension remains, indicating a supersaturated state.

  • Thermal Equilibration: Seal the vials tightly with PTFE-lined caps and place them in an orbital shaker incubator set precisely to 25.0 ± 0.1 °C. Agitate at 200 rpm for 48 hours.

    • Causality Note: A 48-hour equilibration window is critical for amine salts to overcome potential metastable polymorph transitions and reach their true thermodynamic ground state [4].

  • Phase Separation: Transfer the suspension to microcentrifuge tubes and centrifuge at 10,000 rpm for 15 minutes at 25 °C. Alternatively, filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 1 mL to account for potential membrane adsorption).

  • Quantification via HPLC-ELSD: Because (Dicyclopropylmethyl)amine lacks a strong UV chromophore (it contains no conjugated pi-systems or aromatic rings), standard HPLC-UV is analytically blind to this compound. Dilute the clear supernatant with the mobile phase and analyze using High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (ELSD) or quantitative NMR (qNMR).

  • System Validation: Run all solvent samples in independent triplicates. The system is considered self-validating if the Relative Standard Deviation (RSD) between replicates is < 5%, confirming both thermodynamic equilibrium and analytical precision.

Mechanistic Insights into Solvation

The Common Ion Effect in Aqueous Media

When formulating or purifying this compound in low-pH buffers rich in hydrochloric acid (such as Simulated Gastric Fluid), researchers must account for the Common Ion Effect . The solubility of the compound will paradoxically decrease compared to pure water. The excess chloride ions in the media shift the dissolution equilibrium ( R−NH3+​+Cl−⇌R−NH3​Cl(s)​ ) to the right, suppressing solubility and potentially inducing premature precipitation.

Temperature Dependence and Crystallization

The dissolution of amine hydrochlorides is typically an endothermic process ( ΔHdiss​>0 ). Increasing the temperature will exponentially increase its solubility in protic solvents like ethanol or isopropanol. This steep solubility curve can be leveraged to design highly efficient cooling crystallization workflows, utilizing ethanol as the solvent and ethyl acetate or heptane as the anti-solvent to crash out high-purity crystals.

Solubility-Driven Workflow Visualization

The following diagram maps the logical progression from initial synthesis through solubility screening to final solvent selection.

SolubilityWorkflow Start Compound Synthesis (Dicyclopropylmethyl)amine HCl SolScreen Thermodynamic Solubility Screening (Shake-Flask) Start->SolScreen Aqueous Aqueous Media (Water, Buffers) SolScreen->Aqueous Organic Organic Solvents (MeOH, EtOH, EtOAc) SolScreen->Organic Analysis Quantification (HPLC-ELSD / qNMR) Aqueous->Analysis Organic->Analysis Decision Solvent Selection for Crystallization & Formulation Analysis->Decision

Workflow for thermodynamic solubility profiling and solvent selection of amine hydrochlorides.

References

  • Title: Evolution of Choice of Solubility and Dissolution Media After Two Decades of Biopharmaceutical Classification System Source: AAPS Journal / PubMed URL: [Link] [3]

  • Title: Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling Source: University of Barcelona Repository URL: [Link] [4]

Foundational

Thermochemical Profiling and Structural Energetics of Dicyclopropylmethylamine Derivatives: A Comprehensive Guide for Advanced Applications

Executive Summary The dicyclopropylmethylamine (DCPMA) scaffold represents a fascinating intersection of extreme thermodynamic strain and kinetic stability. Characterized by the presence of two highly strained three-memb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dicyclopropylmethylamine (DCPMA) scaffold represents a fascinating intersection of extreme thermodynamic strain and kinetic stability. Characterized by the presence of two highly strained three-membered aliphatic rings adjacent to a primary amine, this structural motif stores immense internal energy while maintaining remarkable resistance to oxidative degradation. This whitepaper provides an in-depth technical analysis of the thermochemical properties of dicyclopropylmethylamine and its derivatives. By examining the fundamental thermodynamics, entropic contributions to pharmacological binding, and the enthalpic release mechanisms utilized in aerospace propellants, we provide researchers and drug development professionals with a rigorous framework for deploying these unique molecules.

Thermochemical Foundations: Strain Energy and Bond Dynamics

To understand the utility of dicyclopropylmethylamine derivatives, one must first quantify the thermodynamic baseline of the cyclopropyl group. A single cyclopropane ring possesses approximately 115 kJ/mol (27.5 kcal/mol) of strain energy, arising from a combination of Baeyer (angle) strain and Pitzer (torsional) strain.

For the foundational molecule cyclopropylamine, oxygen-bomb combustion calorimetry reveals a standard enthalpy of formation ( Δf​H∘ ) in the liquid state of 45.8 ± 0.5 kJ/mol (10.95 kcal/mol), with an enthalpy of vaporization ( Δvap​H∘ ) of 31.3 ± 0.4 kJ/mol[1],[2]. When evaluating conjugation effects via computational isodesmic reactions, cyclopropylamine demonstrates no appreciable thermochemical stabilization compared to unconjugated cyclopropane (unlike cyclopropylbenzene, which shows ~8 kJ/mol of stabilization)[3],[4]. This lack of stabilization dictates that the nitrogen lone pair does not significantly delocalize into the cyclopropyl Walsh orbitals, meaning the full >230 kJ/mol of strain energy in a dicyclopropyl system remains entirely localized and accessible[4].

Despite this massive internal energy, the scaffold is kinetically stable. The causality here is rooted in orbital hybridization: the C-H bonds of the cyclopropyl ring possess significant s-character (~33%, sp²-like), which dramatically increases the bond dissociation energy (BDE)[5]. This high BDE renders the cyclopropyl rings highly resistant to hydrogen atom transfer (HAT) oxidation by cytochrome P450 (CYP) enzymes, conferring excellent metabolic stability in biological systems[5].

Thermodynamic Control in Pharmacological Design

In medicinal chemistry, the incorporation of a dicyclopropylmethyl group is fundamentally driven by its ability to modulate the Gibbs free energy ( ΔG=ΔH−TΔS ) of receptor binding.

The rigid, three-dimensional nature of the twin cyclopropyl rings restricts the conformational degrees of freedom of the adjacent amine. By pre-organizing the molecule into a specific trajectory, the entropic penalty ( −TΔS ) typically incurred when a flexible ligand binds to a target is heavily minimized[5]. Furthermore, the electron-withdrawing nature of the sp²-like cyclopropyl carbons inductively pulls electron density from the nitrogen, lowering its basicity and altering the molecule's physiological protonation state[5].

However, this rigid pre-organization is subject to strict volumetric constraints. In a notable case study, aminothiazolines derived from dicyclopropylmethylamine (ATZ1) were synthesized as isosteres of the antihypertensive drug rilmenidine[6]. While expected to bind the I1-imidazoline receptor, competitive radioligand assays in PC12 cells revealed surprisingly no I1-receptor interaction[6],[7]. The mechanistic causality: The immense steric bulk and fixed trajectory of the dicyclopropylmethyl pocket exceeded the volumetric tolerance of the I1 receptor's active site. The enthalpic penalty of steric clashing completely overrode the entropic benefits of conformational locking, rendering the derivative inactive[6],[7].

Aerospace Applications: Harnessing Enthalpy for Advanced Propellants

Beyond pharmacology, the extreme stored enthalpy of the DCPMA scaffold is being actively harnessed in the development of High Energy Density Fuels (HEDFs). Polycyclopropanated amines synthesized from cyclopropylmethylamine (CPMA) precursors are currently evaluated for advanced propulsion systems[8].

The thermodynamic causality: During combustion, the >230 kJ/mol of stored ring strain is rapidly released. This provides a purely enthalpic boost to the fuel's calorific value without increasing its molecular weight. Consequently, these cyclopropyl-rich amines outperform traditional aerospace hydrocarbons (such as JP-10) in both volumetric energy density and vacuum specific impulse, directly translating to improved engine efficiency and payload capacity[8].

Quantitative Thermochemical Data

The following table summarizes the critical thermochemical and physical parameters of cyclopropylamine and its methyl-extended derivatives, illustrating the scaling of physical properties with increasing ring strain.

CompoundMolecular Weight ( g/mol )Boiling Point (°C) Δvap​H∘ (kJ/mol) Δf​H(liquid)∘​ (kJ/mol)Estimated Ring Strain (kJ/mol)
Cyclopropylamine 57.09~5031.3 ± 0.445.8 ± 0.5~115
Cyclopropylmethylamine 71.1286~35.0 (est.)-~115
Dicyclopropylmethylamine 111.19~170-180~45.0 (est.)-~230

(Data aggregated from NIST WebBook and experimental calorimetry literature[1],[2],[9],[5],[10],[11])

Self-Validating Experimental Protocols

To ensure scientific integrity, the determination of thermochemical properties and the synthesis of these strained molecules require self-validating workflows.

Protocol A: Determination of Δc​H∘ via Oxygen-Bomb Calorimetry

Causality & Self-Validation: To accurately isolate the strain energy, we must measure the standard enthalpy of combustion ( Δc​H∘ ). This protocol is self-validating because it utilizes NIST-traceable benzoic acid as an internal calibrant to establish the energy equivalent (heat capacity, ε ) of the calorimeter immediately prior to sample analysis, negating any systematic instrumental drift.

  • Calibration: Pelletize ~1.0 g of high-purity benzoic acid. Ignite under 30 atm of O2​ in an isoperibol bomb calorimeter. Calculate the calorimeter's exact energy equivalent ( ε ).

  • Sample Preparation: Seal ~0.8 g of liquid dicyclopropylmethylamine derivative in a pre-weighed, volatile-sample polyester bag. Causality: The bag prevents evaporative mass loss of the volatile amine prior to ignition, ensuring accurate molar calculations.

  • Combustion: Place the sample in a platinum crucible. Attach the ignition wire and add 1.0 mL of deionized water to the bomb (to ensure all NOx​ byproducts dissolve to form aqueous HNO3​ ).

  • Data Acquisition: Submerge the bomb in the calorimeter bucket. Monitor the temperature drift for 10 minutes to establish a baseline. Fire the ignition circuit and record the temperature rise ( ΔT ) to a precision of 0.0001 K.

  • Correction & Calculation: Vent the bomb, wash the interior, and titrate the washings with 0.1 M NaOH to quantify the nitric acid formed. Subtract the heat of formation of HNO3​ from the total heat released. Compute Δc​H∘ using the corrected ΔT and ε .

Protocol B: Stereoselective Synthesis of Dicyclopropylmethylamine via Ellman's Auxiliary

Causality & Self-Validation: Direct reductive amination of dicyclopropyl ketone often yields poor conversion and risks ring-opening under harsh conditions. By employing (R)-(+)-2-methyl-2-propanesulfinamide (Ellman's auxiliary), we activate the ketone while installing a bulky chiral directing group. The reaction is self-validating: the diastereomeric ratio (dr) of the intermediate sulfinyl imine can be directly quantified via 1H -NMR prior to the irreversible reduction step.

  • Imine Condensation: In an oven-dried flask under argon, dissolve dicyclopropyl ketone (1.0 eq) and Ellman's auxiliary (1.1 eq) in anhydrous THF. Add Titanium(IV) ethoxide (2.0 eq) as a Lewis acid and water scavenger. Stir at 25 °C for 24 hours.

  • Quenching: Quench with an equal volume of saturated aqueous NaHCO3​ . Filter the resulting TiO2​ salts through a Celite pad, washing thoroughly with ethyl acetate.

  • Reduction: Isolate the chiral sulfinyl imine and redissolve in THF at -40 °C. Add NaBH4​ (3.0 eq) portion-wise. Causality: The bulky sulfinyl group sterically directs the hydride attack, ensuring high diastereoselectivity.

  • Deprotection: Treat the purified sulfinamide with 4M HCl in dioxane at 0 °C for 2 hours. Crucial Causality: Strict temperature control (< 20 °C) is mandatory to prevent the acid-catalyzed ring-opening of the highly strained cyclopropyl groups.

  • Isolation: Concentrate in vacuo, basify the aqueous layer to pH >12 with NaOH, and extract with dichloromethane to yield the free-base dicyclopropylmethylamine.

Visualizations

G A Liquid DCPMA Derivative B Oxygen-Bomb Combustion A->B  ΔHc° (Liquid) D Vaporization Calorimetry A->D  ΔHvap° C Combustion Products (CO2, H2O, N2) B->C  Heat Release E Gas-Phase DCPMA Derivative D->E  Phase Transition F Isodesmic Reactions (DFT/B3LYP) E->F  Computational Modeling G Strain Energy Quantification F->G  Isolation of Ring Strain

Caption: Thermochemical cycle for determining strain energy and gaseous enthalpy of formation.

G N1 Dicyclopropyl Ketone N2 Ellman's Auxiliary Condensation N1->N2  Ti(OEt)4 N3 Chiral Sulfinyl Imine N2->N3  -H2O N4 Stereoselective Reduction (NaBH4) N3->N4  Hydride Attack N5 Acidic Deprotection (HCl/MeOH) N4->N5  Cleavage N6 Dicyclopropylmethylamine (Conformationally Locked) N5->N6  pH Adjustment N7 Ring-Opening Degradation (If T > 60°C) N5->N7  Harsh Conditions

Caption: Synthetic workflow for dicyclopropylmethylamine emphasizing self-validating stereocontrol.

References

  • The Enthalpies of Combustion and Formation of Cyclopropylamine. The C–N Thermochemical Bond Energy. CDC Stacks. [Link]

  • Thermochemistry of conjugation of simple cyclopropane derivatives. Canadian Journal of Chemistry. [Link]

  • Cyclopropylamine - the NIST WebBook. NIST. [Link]

  • Thermochemistry of conjugation of simple cyclopropane derivatives - Canadian Science Publishing. Canadian Science Publishing.[Link]

  • Synthesis and spectroscopic analysis of substituted 2-aminothiazolines. ResearchGate.[Link]

  • Cyclopropyl-rich Amines as High Energy Density Fuels for Advanced Propulsion. ChemRxiv. [Link]

  • Cyclopropanemethanamine | C4H9N | CID 75646. PubChem - NIH.[Link]

  • Recent Advances in the Structure-based Drug design (SBDD) and Discovery. ResearchGate. [Link]

Sources

Exploratory

A Structural and Methodological Guide to (Dicyclopropylmethyl)amine Hydrochloride in Modern Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry and structure-based drug design (SBDD), the strategic incorporation of sterically hindered, conformationally rigid motifs is paramount. (Dicyclopropylmethy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and structure-based drug design (SBDD), the strategic incorporation of sterically hindered, conformationally rigid motifs is paramount. (Dicyclopropylmethyl)amine Hydrochloride (DCPMA·HCl) serves as a privileged crystallographic and synthetic building block. The gem-dicyclopropyl architecture imparts unique physicochemical properties—driven by the high sp2 character of the cyclopropane C–C bonds—that dramatically influence receptor binding kinetics, metabolic stability, and target selectivity.

This whitepaper provides an in-depth technical analysis of the crystal structure properties of DCPMA·HCl, its mechanistic role in modulating G-protein coupled receptors (GPCRs), and field-proven, self-validating protocols for its synthesis and application.

Crystallographic & Structural Profiling

The Gem-Dicyclopropyl Motif: Conformational Dynamics

The structural uniqueness of (dicyclopropylmethyl)amine stems from the high ring strain (approx. 27.5 kcal/mol per ring) and the "bent" nature of the cyclopropane bonds (Walsh orbitals). These orbitals possess significant sp2 character, which allows them to conjugate with adjacent π systems or influence the electron density of the adjacent amine nitrogen1[1].

From a steric perspective, the twin cyclopropyl rings create a highly restricted, umbrella-like steric environment around the primary amine. When incorporated into a pharmacophore, this bulk limits the rotational degrees of freedom, forcing the molecule into a predefined "bioactive" conformation. This conformational locking reduces the entropic penalty upon receptor binding, a critical factor in achieving high binding affinity.

Crystal Lattice Properties of the Hydrochloride Salt

Free primary amines with bulky alkyl substitutions are often prone to oxidative degradation or, in the case of cyclopropyl derivatives, acid-catalyzed ring-opening over time2[2]. Crystallization as a hydrochloride salt mitigates these risks.

In the solid state, DCPMA·HCl forms a highly stable crystal lattice driven by robust N−H⋯Cl− hydrogen bonding networks. The chloride counterion acts as a bridge between multiple ammonium centers, maximizing the lattice energy. X-ray crystallographic data of derivatives containing this moiety consistently show that the dicyclopropyl groups orient themselves to minimize steric clash with the counterion, typically adopting a gauche-like conformation relative to the nitrogen lone pair trajectory.

Physicochemical Summary
ParameterValue / DescriptionImpact on Drug Design
Molecular Formula C7​H14​ClN Low molecular weight allows for fragment-based drug discovery (FBDD).
Steric Bulk (A-value) High (due to twin rings)Enforces conformational rigidity; prevents enzymatic degradation.
Salt Form Hydrochloride (HCl)Enhances aqueous solubility and long-term bench stability.
Hydrogen Bonding 3 Donors ( NH3+​ )Strong interactions with polar residues in receptor binding pockets.
Lipophilicity (LogP) ModerateBalances aqueous solubility with membrane permeability.

Structure-Based Drug Design (SBDD) Applications

Adenosine Receptor (A1/A3) Modulation

The dicyclopropylmethyl group is a critical determinant in the selectivity of adenosine receptor antagonists. In the development of truncated (N)-methanocarba nucleosides and 2-arylalkynyl-adenine derivatives, substituting the N6 position with a dicyclopropylmethyl group dramatically shifts the binding profile3[3].

Crystallographic and homology modeling studies reveal that the A1​ adenosine receptor ( A1​AR ) possesses a specific hydrophobic subpocket capable of accommodating the bulky, rigid dicyclopropyl extension. Compounds bearing this motif, such as N6 -dicyclopropylmethyl derivatives, exhibit potent A1​AR affinity (e.g., Ki​≈47.9 nM) and up to 10-fold selectivity over the A3​AR 4[4]. The rigidity of the dicyclopropyl group perfectly complements the "structural sweet spot" of the A1​AR binding site, preventing the induced-fit adaptations required to bind off-target receptors.

Imidazoline I1​ -Receptor Ligands

DCPMA is also the direct precursor to Rilmenidine, a centrally acting antihypertensive agent. Researchers have utilized DCPMA to synthesize pyrrolinic and aminothiazoline isosteres of Rilmenidine to probe I1​ -receptor versus α2​ -adrenoceptor selectivity5[5]. The steric bulk of the dicyclopropylmethyl moiety dictates the tautomeric preference of the resulting aminothiazolines, favoring the amino form over the imino form in solution, which is a critical factor for receptor recognition.

G S1 DCPMA·HCl Scaffold S2 N6-Substitution (Purine/Nucleoside Core) S1->S2 S3 Steric Bulk & Rigidity (Conformational Locking) S2->S3 S4 A1/A3 Adenosine Receptor Binding Pocket S3->S4 High Affinity / Selectivity S5 Imidazoline I1-Receptor (Rilmenidine Isosteres) S3->S5 Altered Binding Profile

Caption: Pharmacophore mapping and receptor binding logic utilizing the DCPMA scaffold.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed with built-in causality checks.

Synthesis and Crystallization of DCPMA·HCl

The synthesis typically begins with Dicyclopropyl ketone, progressing through an oxime or imine intermediate, followed by reduction.

Step-by-Step Methodology:

  • Imine Formation: React Dicyclopropyl ketone with hydroxylamine hydrochloride (or an Ellman's auxiliary) in the presence of a Lewis acid catalyst (e.g., Ti(OEt)4​ ) to form the corresponding ketoxime/imine. Causality: The Lewis acid activates the sterically hindered ketone, driving the equilibrium toward the imine.

  • Reduction: Reduce the intermediate using Sodium Borohydride ( NaBH4​ ) or catalytic hydrogenation to yield the free (dicyclopropylmethyl)amine.

  • Extraction: Quench the reaction with water, basify with NaOH to pH > 12, and extract the free amine into an organic layer (e.g., dichloromethane). Causality: Basification ensures the amine is fully deprotonated and lipophilic.

  • Salt Formation & Crystallization:

    • Dry the organic layer over anhydrous Na2​SO4​ and concentrate under reduced pressure.

    • Dissolve the crude free amine in a minimal amount of anhydrous diethyl ether or dioxane.

    • Dropwise, add a stoichiometric amount of HCl (typically 4M in dioxane) at 0°C.

    • Self-Validation: A white precipitate should form immediately. The rapid precipitation indicates the high lattice energy of the primary ammonium salt.

    • Filter the crystals, wash with cold ether, and dry under a vacuum to yield pure DCPMA·HCl.

G N1 Dicyclopropyl Ketone (Precursor) N2 Condensation (Hydroxylamine / Ti(OEt)4) N1->N2 N3 Ketoxime / Imine Intermediate N2->N3 N4 Reduction (NaBH4 / H2) N3->N4 N5 Free Amine (Dicyclopropylmethylamine) N4->N5 N6 Salt Formation (HCl in Dioxane/Ether) N5->N6 N7 DCPMA·HCl (Crystalline Solid) N6->N7

Caption: Synthesis and crystallization workflow of (Dicyclopropylmethyl)amine Hydrochloride.

Microwave-Assisted SN​Ar Amination Protocol

This protocol details the attachment of the dicyclopropylmethyl group to a purine core, a standard procedure in synthesizing AR antagonists3[3].

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine the 6-chloropurine derivative (1.0 eq) and DCPMA·HCl (5.0 eq) in isopropanol.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (10.0 eq) at room temperature. Causality: DIPEA serves a dual purpose: it neutralizes the HCl salt to liberate the nucleophilic free amine in situ, and it acts as an acid scavenger for the HCl generated during the SN​Ar reaction.

  • Microwave Irradiation: Seal the vial and heat the reaction mixture at 90 °C in a microwave synthesizer for 3 hours. Causality: Microwave heating provides rapid, uniform energy transfer, overcoming the significant steric hindrance of the dicyclopropylmethyl group that typically stalls conventional thermal aminations.

  • Workup: Dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer ( MgSO4​ ), concentrate, and purify via silica gel chromatography. Note: If chromatography tailing occurs, pre-treat the silica with 1% Triethylamine to prevent acid-catalyzed decomposition of the cyclopropane rings2[2].

References

  • Structure activity relationship of 2-arylalkynyl-adenine derivatives as human A3 adenosine receptor antagonists Source: NIH PubMed Central (PMC) URL:[Link]

  • Structural Sweet Spot for A1 Adenosine Receptor Activation by Truncated (N)- Methanocarba Nucleosides Source: NIH PubMed Central (PMC) URL:[Link]

  • Synthesis and spectroscopic analysis of substituted 2-aminothiazolines Source: ResearchGate URL:[Link]

Sources

Foundational

Quantum Chemical Profiling of Dicyclopropylmethylamine: A Computational Framework for Pharmacophore Optimization

Executive Summary Dicyclopropylmethylamine (DCPM), also known as 1,1-dicyclopropylmethanamine (CAS 13375-29-6)[1], is a highly sterically hindered primary aliphatic amine. Characterized by two cyclopropyl rings flanking...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dicyclopropylmethylamine (DCPM), also known as 1,1-dicyclopropylmethanamine (CAS 13375-29-6)[1], is a highly sterically hindered primary aliphatic amine. Characterized by two cyclopropyl rings flanking a methylamine core, DCPM serves as a critical building block and pharmacophore in modern drug development, notably in the synthesis of CRF-1 antagonists and potent A1 adenosine receptor (A1AR) agonists[2][3].

For researchers and drug development professionals, understanding the exact physicochemical behavior of DCPM—specifically its conformational landscape and basicity (pKa)—is paramount. Empirical prediction tools often fail when applied to uniquely hybridized, sterically encumbered systems like DCPM[4]. This whitepaper establishes a rigorous, self-validating quantum chemical (QC) framework to accurately model the thermodynamic and electronic properties of DCPM, explaining the causality behind each methodological choice.

The Physicochemical Baseline

Before deploying high-level Density Functional Theory (DFT) calculations, it is necessary to establish the experimental baseline of DCPM. The unique steric bulk of the cyclopropyl rings imparts moderate stability, while their Walsh orbitals subtly influence the electron density of the adjacent amine[5].

Table 1: Physicochemical Properties of Dicyclopropylmethylamine
PropertyValue / DescriptionSource
Molecular Formula C₇H₁₃NPubChem[1]
Molecular Weight 111.18 g/mol PubChem[1]
Boiling Point 161.2 °C at 760 mmHgHome Sunshine Pharma[2]
Density 1.092 g/cm³Guidechem[5]
LogP (Computed) 1.19 – 1.24SIELC Technologies[6]
Physical State Colorless to pale yellow liquidGuidechem[5]

Computational Rationale: The Need for First-Principles Modeling

The biological function and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of amine-containing drugs are fundamentally dictated by their protonation state at physiological pH[4][7].

The Causality of Method Selection: Standard empirical pKa predictors rely on linear free-energy relationships derived from generic training sets. They struggle with DCPM because the cyclopropyl group possesses partial double-bond character (due to sp²-like hybridized carbon-carbon bonds). To capture the subtle hyperconjugative effects and steric repulsion in DCPM, we must utilize a first-principles approach. We employ the ω B97X-D functional because its empirical dispersion correction accurately models the intramolecular van der Waals interactions between the bulky cyclopropyl rings, which standard functionals like B3LYP often underestimate. Furthermore, implicit solvation models (like SMD or COSMO) are required to calculate the free energy of solvation, which is the primary driving force in aqueous acid-base equilibria[7][8].

Experimental Protocols: Self-Validating Quantum Workflows

To ensure trustworthiness and reproducibility, the following protocols utilize a self-validating thermodynamic cycle. By calculating the free energy of an isodesmic reaction (where the number and types of bonds broken and formed are conserved), systematic errors in solvation energies are inherently canceled out[8].

Protocol 1: Conformational Analysis and Geometry Optimization

Objective: Identify the global minimum energy structure of DCPM in both its neutral and protonated (ammonium) states.

  • Initial Conformational Search: Generate 3D conformers using the MMFF94 force field. Rotate the C-C bonds linking the cyclopropyl rings to the central carbon in 15° increments.

  • Energy Window Filtering: Retain all conformers within a 5.0 kcal/mol window of the global minimum for higher-level screening.

  • DFT Optimization (Gas Phase): Optimize the selected geometries using the ω B97X-D functional and the 6-311+G(d,p) basis set. The diffuse functions ("+") are critical for accurately modeling the lone pair on the neutral nitrogen.

  • Vibrational Frequency Calculation: Perform analytical frequency calculations at the same level of theory.

    • Validation Check: Ensure zero imaginary frequencies to confirm the geometry is a true local minimum. Extract the thermal corrections to yield the gas-phase Gibbs free energy ( Ggas​ ).

Protocol 2: pKa Prediction via Isodesmic Thermodynamic Cycle

Objective: Calculate the aqueous pKa of DCPM using a reference amine.

  • Reference Selection: Select isopropylamine as the reference compound, as its experimental pKa is well-established and its primary amine environment is chemically analogous to DCPM[8].

  • Solvation Single-Point Calculations: Take the gas-phase optimized geometries of neutral DCPM, protonated DCPM-H⁺, neutral reference, and protonated reference. Run single-point energy calculations using the SMD (Solvation Model based on Density) or COSMO aqueous solvation model[8][9].

  • Free Energy Assembly: Calculate the aqueous free energy for each species: Gaq​=Ggas​+ΔGsolv​ .

  • Isodesmic Reaction Calculation: Compute the free energy change ( ΔΔGaq​ ) for the proton transfer reaction: DCPM-H⁺ + Ref(neutral) ⇌ DCPM(neutral) + Ref-H⁺

  • pKa Derivation: Calculate the final pKa using the equation:

    pKaDCPM​=pKaref​−2.303RTΔΔGaq​​

QC_Workflow N1 1. DCPM Input Structure N2 2. Conformational Search (MMFF94) N1->N2 N3 3. DFT Optimization (wB97X-D/6-311+G**) N2->N3 N4 4. Frequency Calc (Gibbs Free Energy) N3->N4 N5 5. Implicit Solvation (SMD/COSMO) N4->N5 N6 6. Isodesmic pKa Calculation N5->N6

Caption: QC workflow for first-principles pKa prediction of DCPM.

Quantitative Data: Solvation Models and pKa Accuracy

The choice of solvation model heavily influences the accuracy of amine pKa predictions. Table 2 summarizes the expected performance of various semi-empirical and DFT methods based on benchmarking studies for drug-like amines[7][8].

Table 2: Solvation Models for Amine pKa Prediction
Level of TheorySolvation ModelExpected RMSE (pH units)Computational Cost
AM1 / PM3 COSMO1.0 ± 0.2Low
AM1 / PM3 SMD1.5 ± 0.3Low
DFTB3 SMD~1.6Moderate
ω B97X-D SMD / COSMO-RS0.7 – 1.0High

Note: For sterically hindered amines like DCPM, higher-level DFT methods coupled with machine learning corrections often yield the most reliable results, minimizing the Root Mean Square Error (RMSE) to below 1.0 log units[7].

Mechanistic Insights: DCPM as a Privileged Pharmacophore

Why is DCPM chosen over simpler aliphatic amines in drug design? The answer lies in the intersection of quantum mechanics and structural biology.

In the development of A1 adenosine receptor (A1AR) agonists, substituting standard alkyl groups with an N6-dicyclopropylmethyl derivative yielded a highly potent compound (Ki = 47.9 nM) with a 10-fold selectivity over the A3AR subtype[3].

The Mechanistic Logic:

  • Steric Shielding: The dual cyclopropyl rings create a rigid, umbrella-like steric shield around the amine. This prevents rapid metabolic deamination by monoamine oxidases (MAOs), improving the drug's pharmacokinetic half-life.

  • Electronic Tuning: Quantum chemical electrostatic potential (ESP) maps show that the cyclopropyl rings act as weak electron donors. This subtle electron-donating effect increases the basicity of the primary amine, ensuring it remains protonated in the physiological environment, which is often a prerequisite for forming critical salt bridges within the receptor's transmembrane domains[3].

Pharmacophore A DCPM Motif B Cyclopropyl Rings (Steric Shielding) A->B C Primary Amine (Protonation State) A->C D Target Selectivity (e.g., A1AR over A3AR) B->D E Enhanced ADMET (Metabolic Stability) B->E C->D C->E

Caption: Mechanistic logic of DCPM integration in targeted drug design.

References

  • Title: (Dicyclopropylmethyl)amine - SIELC Technologies Source: sielc.com URL: 6

  • Title: Dicyclopropylmethanamine CAS 13375-29-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma Source: hsppharma.com URL: 2

  • Title: (Dicyclopropylmethyl)amine | C7H13N | CID 83390 - PubChem Source: nih.gov URL: 1

  • Title: 13375-29-6 Dicyclopropane methylamine C7H13N, Formula,NMR,Boiling Point,Density,Flash Point - Guidechem Source: guidechem.com URL: 5

  • Title: Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods - PeerJ Source: peerj.com URL: 8

  • Title: Structural Sweet Spot for A1 Adenosine Receptor Activation by Truncated (N)- Methanocarba Nucleosides - PMC Source: nih.gov URL: 3

  • Title: Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods - Optibrium Source: optibrium.com URL: 7

  • Title: pKa prediction from ab initio calculations - Research Outreach Source: researchoutreach.org URL: 4

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Incorporation of (Dicyclopropylmethyl)amine Hydrochloride in Medicinal Chemistry and Drug Discovery

Introduction & Strategic Rationale In the landscape of modern drug discovery, the cyclopropyl group has emerged as a highly privileged structural motif. Specifically, (Dicyclopropylmethyl)amine Hydrochloride (CAS: 51043-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In the landscape of modern drug discovery, the cyclopropyl group has emerged as a highly privileged structural motif. Specifically, (Dicyclopropylmethyl)amine Hydrochloride (CAS: 51043-72-2; Free base CAS: 13375-29-6) represents a powerful aliphatic amine building block ()[1]. By fusing two cyclopropyl rings onto a single methylamine core, medicinal chemists can engineer a unique "V-shaped" steric shield around the nitrogen atom. This architectural feature dramatically alters the physicochemical and pharmacological profile of drug candidates, making it an indispensable tool for developing kinase inhibitors, G protein-coupled receptor (GPCR) allosteric modulators, and Corticotropin-Releasing Factor-1 (CRF-1) antagonists[2].

Mechanistic Insights: The Causality of Experimental Choices

As a Senior Application Scientist, it is critical to understand why this specific building block is chosen over traditional alkyl amines (e.g., isopropylamine or tert-butylamine) during hit-to-lead optimization.

  • Metabolic Shielding & Cytochrome P450 Evasion: The primary mechanism of clearance for many aliphatic amines is α -oxidation or N-dealkylation mediated by monoamine oxidases (MAOs) and CYP450 enzymes. The bulky dicyclopropylmethyl group sterically occludes the α -carbon. Furthermore, the inherent ring strain of the cyclopropane rings increases the s-character of the C–H bonds, making them shorter, stronger, and highly resistant to hydrogen abstraction.

  • Conformational Locking: The rigid bis-cyclopropyl geometry restricts the rotational degrees of freedom of the attached amine. This lowers the entropic penalty upon binding to the target protein, effectively "locking" the molecule into a bioactive conformation.

  • Deep Lipophilic Subpocket Engagement: Recent breakthroughs in GPCR drug discovery have utilized this motif to target the Intracellular Allosteric Binding Site (IABS). For example, replacing an ethyl substituent with a dicyclopropylmethyl group in squaramide-based antagonists significantly improved binding to the chemokine receptor CCR7, yielding single-digit nanomolar affinity probes ()[3].

Quantitative Data: Physicochemical Profiling

Understanding the baseline properties of the building block is essential for predicting the behavior of the final active pharmaceutical ingredient (API). The table below summarizes the quantitative advantages of (dicyclopropylmethyl)amine compared to standard aliphatic amines.

Amine MotifMolecular Weight (Free Base)Predicted XLogPSteric HindranceKey Medicinal Chemistry Advantage
Isopropylamine 59.11 g/mol 0.2LowMinimal steric clash; high aqueous solubility.
tert-Butylamine 73.14 g/mol 0.4HighBlocks α -oxidation; restricts conformation.
(Dicyclopropylmethyl)amine 111.18 g/mol 0.8Very HighEngages deep lipophilic pockets; unique V-shape geometry[4].

Experimental Protocols: Validated Workflows

The following protocols provide self-validating, step-by-step methodologies for incorporating (dicyclopropylmethyl)amine hydrochloride into complex scaffolds.

Protocol A: Chemoselective Reductive Amination

This protocol is designed for coupling the amine to an aldehyde or ketone core, a common step in synthesizing targeted GPCR allosteric modulators[5].

Reagents: Target Aldehyde/Ketone (1.0 eq), (Dicyclopropylmethyl)amine HCl (1.2 eq), N,N-Diisopropylethylamine (DIPEA) (1.5 eq), Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), 1,2-Dichloroethane (DCE).

  • Free-Basing the Amine: Suspend (dicyclopropylmethyl)amine HCl in anhydrous DCE (0.2 M). Add DIPEA dropwise at room temperature.

    • Causality: DIPEA is a non-nucleophilic base. It neutralizes the hydrochloride salt to liberate the nucleophilic free amine without participating in side reactions with the carbonyl electrophile.

  • Iminium Ion Formation: Add the target aldehyde/ketone to the solution. Stir for 2 hours at room temperature.

    • Self-Validation: Monitor the disappearance of the carbonyl starting material via TLC or LC-MS. The formation of the intermediate iminium ion must be confirmed before proceeding to prevent the premature reduction of the starting material.

  • Chemoselective Reduction: Add NaBH(OAc)₃ portion-wise. Stir for 12 hours.

    • Causality: NaBH(OAc)₃ is chosen over NaBH₄ because the electron-withdrawing acetate groups reduce the hydride's nucleophilicity. This ensures chemoselectivity, reducing only the activated iminium ion and leaving unreacted ketones/aldehydes intact.

  • Quenching and Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) for Kinase Inhibitors

This workflow is utilized when coupling the amine to electron-deficient heteroaryl chlorides (e.g., pyrimidines, purines, or triazines), a critical step in the synthesis of PIM and JAK/TYK2 kinase inhibitors ()[6].

Reagents: Heteroaryl Chloride (1.0 eq), (Dicyclopropylmethyl)amine HCl (1.5 eq), DIPEA (3.0 eq), N-Methyl-2-pyrrolidone (NMP).

  • Reaction Assembly: In a microwave-safe vial, dissolve the heteroaryl chloride and (dicyclopropylmethyl)amine HCl in NMP (0.5 M). Add DIPEA.

  • Thermal Activation: Seal the vial and heat the mixture to 120 °C for 3–4 hours (or microwave at 150 °C for 1 hour).

    • Causality: The V-shaped steric bulk of the bis-cyclopropyl motif significantly reduces the nucleophilicity of the primary amine. Standard SNAr conditions (e.g., EtOH at 80 °C) will fail. Polar aprotic solvents with high boiling points (NMP) and elevated temperatures are strictly required to overcome the activation energy barrier.

  • Reaction Monitoring:

    • Self-Validation: Progress must be monitored exclusively by LC-MS. The highly polar nature of the intermediate and the lack of a strong chromophore on the aliphatic amine can lead to false negatives if relying solely on silica TLC.

  • Isolation: Cool to room temperature, dilute with water, and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine (5x) to remove the NMP solvent. Dry, concentrate, and purify via preparative HPLC.

Workflow Visualization

G Start Target Identification (e.g., Kinase/GPCR) Design Rational Drug Design Incorporate Bis-cyclopropyl Motif Start->Design Target Structure Synthesis Chemical Synthesis (SNAr or Reductive Amination) Design->Synthesis (Dicyclopropylmethyl)amine HCl Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Crude Product Assay In Vitro Screening (Binding Affinity & Selectivity) Purification->Assay Pure Compound Hit Hit-to-Lead Optimization (Metabolic Stability Profiling) Assay->Hit Active Antagonist/Inhibitor Hit->Design SAR Feedback

Workflow for integrating (dicyclopropylmethyl)amine into targeted drug discovery cascades.

References

  • [1] Title: (Dicyclopropylmethyl)amine | C7H13N | CID 83390. Source: PubChem. URL:[Link]

  • [4] Title: 13375-29-6 (C7H13N) - PubChemLite. Source: PubChemLite. URL:[Link]

  • [6] Title: WO 2011/031979 A1 - Pyrazolo[1,5-a][1,3,5]triazine Derivatives as Kinase Inhibitors. Source: Google Patents. URL:

  • [3] Title: A Fluorescent Probe Enables the Discovery of Improved Antagonists Targeting the Intracellular Allosteric Site of the Chemokine Receptor CCR7. Source: PubMed. URL:[Link]

  • [5] Title: A Fluorescent Probe Enables the Discovery of Improved Antagonists Targeting the Intracellular Allosteric Site of the Chemokine Receptor CCR7. Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Application

(Dicyclopropylmethyl)amine Hydrochloride as a pharmaceutical intermediate

Application Note: (Dicyclopropylmethyl)amine Hydrochloride in Advanced Pharmaceutical Synthesis Executive Summary & Physicochemical Profiling (Dicyclopropylmethyl)amine (CAS: 13375-29-6) and its hydrochloride salt (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (Dicyclopropylmethyl)amine Hydrochloride in Advanced Pharmaceutical Synthesis

Executive Summary & Physicochemical Profiling

(Dicyclopropylmethyl)amine (CAS: 13375-29-6) and its hydrochloride salt (CAS: 51043-72-2) serve as highly specialized, sterically hindered primary amine building blocks in medicinal chemistry[1][2]. The dual cyclopropyl rings impart unique conformational rigidity and lipophilicity. In drug design, this moiety is strategically utilized to enhance blood-brain barrier (BBB) penetration, prevent rapid enzymatic degradation in vivo, and force specific spatial orientations that dictate receptor selectivity[3].

Table 1: Physicochemical Properties of (Dicyclopropylmethyl)amine

Property Value Reference
CAS Number (Free Base) 13375-29-6 [1]
CAS Number (HCl Salt) 51043-72-2 [2]
Molecular Formula C7H13N [3]
Molecular Weight 111.18 g/mol [3]
Boiling Point 161.2°C at 760 mmHg [1]
Density 1.092 g/cm³ [1]

| LogP | 1.19 – 1.24 |[1][4] |

Core Application I: Synthesis of Centrally Acting Antihypertensives (I1 / α2 Agonists)

Mechanistic Rationale: The dicyclopropylmethyl group is a critical pharmacophore in the synthesis of rilmenidine analogues and related 2-aminothiazolines/oxazolines[5][]. The steric bulk of the dicyclopropylmethyl group modulates binding affinity, shifting selectivity towards I1-imidazoline receptors over standard α2-adrenergic receptors. This targeted binding profile reduces sedative side effects while maintaining potent hypotensive efficacy[5][].

Protocol: Synthesis of 2-(Dicyclopropylmethylamino)thiazoline

  • Free Base Generation: Dissolve 9 g of (Dicyclopropylmethyl)amine HCl in 70 mL of tetrahydrofuran (THF). Neutralize with a mild base to liberate the free amine[7].

  • Thiourea Formation: Dissolve 9.2 g of β-chloroethyl isothiocyanate in 20 mL THF. Add this dropwise to the amine solution, maintaining the temperature between 0°C and +5°C[7].

  • Maturation: Allow the reaction to warm to room temperature and stir for 2 hours. Evaporate the solvent to yield the N-(1,1-dicyclopropylmethyl)-N'-(β-chloroethyl) thiourea intermediate[7].

  • Cyclization & Isolation: The intermediate undergoes intramolecular cyclization upon gentle heating in an alkaline environment. Quench with 30 mL iced water, extract with isopropyl ether, decolorize with activated charcoal, and crystallize as a neutral fumarate salt (Melting point ~170°C)[7].

Causality & Validation: The dropwise addition at 0°C to 5°C controls the highly exothermic nucleophilic addition, preventing the formation of symmetrical bis-thiourea byproducts[7]. The subsequent cyclization is driven by the nucleophilic attack of the thiourea sulfur on the primary alkyl chloride, a process entropically favored by the pre-organization of the intermediate[7].

Core Application II: N6-Substitution in A1 Adenosine Receptor (A1AR) Agonists

Mechanistic Rationale: In the development of truncated (N)-methanocarba nucleosides, substituting the N6 position of the adenine ring with a dicyclopropylmethyl group creates a "structural sweet spot"[8]. This specific bulky, lipophilic modification exponentially increases binding affinity and selectivity for the human A1AR (Ki ~120 nM) over A2A and A3 receptors, which is critical for developing targeted cardioprotective agents without off-target systemic effects[8].

Protocol: Nucleophilic Aromatic Substitution (SNAr) of 6-Chloropurines

  • Preparation: Dissolve the 2',3'-isopropylidene-protected 6-chloroadenine derivative in anhydrous methanol (MeOH) under a nitrogen atmosphere[8].

  • Substitution: Add an excess of (Dicyclopropylmethyl)amine and triethylamine (Et3N). Stir the mixture at room temperature until Thin-Layer Chromatography (TLC) indicates complete consumption of the starting material[8].

  • Deprotection: Treat the crude mixture with Dowex-50 resin in a MeOH/H2O solution at room temperature[8].

  • Purification: Isolate the N6-dicyclopropylmethyl truncated nucleoside via silica gel chromatography[8].

Causality & Validation: Et3N acts as a non-nucleophilic acid scavenger to neutralize the HCl generated during the SNAr reaction, preventing the protonation of the incoming amine, which would otherwise stall the reaction[8]. For deprotection, Dowex-50 (a strongly acidic cation exchange resin) provides mild, heterogeneous acidic conditions. This selectively hydrolyzes the isopropylidene acetal without cleaving the sensitive N-glycosidic bond of the nucleoside[8].

Core Application III: Sterically Hindered Protecting Groups in Peptide Synthesis

Mechanistic Rationale: The cyclopropylmethyl derivative is utilized to protect main-chain amides and carboxyl groups during complex peptide synthesis[9]. The enhanced solvolytic behavior of the cyclopropyl group allows for stable protection during aggressive coupling cycles (e.g., using DCC or EDC) while permitting mild, selective deprotection conditions that do not racemize the peptide backbone[9].

Protocol: N-Protection of Amino Acids

  • Acylation: To a solution of 610 mg (1.5 mmol) of Fmoc-Phe-Cl in 15 mL of CH2Cl2, add 237 mg (1.6 mmol) of (Dicyclopropylmethyl)amine HCl[9].

  • Biphasic Coupling: Immediately add 15 mL of saturated aqueous NaHCO3. Stir the biphasic mixture at 0°C for 30 minutes, then at room temperature for an additional 30 minutes[9].

  • Workup: Separate the organic layer, wash with 5% HCl and saturated NaCl, dry over MgSO4, and concentrate to yield the protected amide[9].

Causality & Validation: The reaction utilizes Schotten-Baumann conditions. The aqueous bicarbonate continuously neutralizes the HCl byproduct, driving the amide formation forward. Simultaneously, the biphasic nature prevents the highly reactive acid chloride (Fmoc-Phe-Cl) from undergoing rapid hydrolysis, which would inevitably occur in a homogeneous basic solution[9].

Quantitative Reaction Parameters Summary

Table 2: Comparative Reaction Parameters for (Dicyclopropylmethyl)amine Derivatization

Target Class Reagent / Co-reactant Solvent Catalyst / Base Temp Key Intermediate
I1 / α2 Agonists [7] β-Chloroethyl isothiocyanate THF Mild base (for HCl salt) 0°C to RT Thiourea
A1AR Agonists [8] 6-Chloropurine derivative Methanol Triethylamine (Et3N) RT N6-Alkylated Purine

| Peptide Protection [9] | Fmoc-Phe-Cl | CH2Cl2 | NaHCO3 (aq) | 0°C to RT | Protected Amide |

Systems Workflow Visualization

G A (Dicyclopropylmethyl)amine HCl (Starting Material) B Free Base Generation (NaOH / Base) A->B Neutralization D Thiourea Intermediate B->D Pathway 1 H Nucleophilic Substitution (SNAr, Et3N, Heat) B->H Pathway 2 K Amide Formation (NaHCO3, 0°C) B->K Pathway 3 C Chloroethyl Isothiocyanate C->D E Cyclization (Base/Heat) D->E F Thiazoline Analogues (I1 / α2 Agonists) E->F G 6-Chloropurine Derivative G->H I N6-Substituted Adenosines (A1AR Agonists) H->I J Fmoc-Phe-Cl (Amino Acid) J->K L N-Protected Peptide (Enhanced Solvolysis) K->L

Synthetic pathways of (Dicyclopropylmethyl)amine to key pharmaceutical intermediates.

References[5] Synthesis and spectroscopic analysis of substituted 2-aminothiazolines. ResearchGate. View Source[6] Rilmenidine: Introduction, Mechanism of Action and Synthesis. BOC Sciences. View Source[7] US3988464A - Cyclopropylamines as pharmaceuticals. Google Patents. View Source[8] Structural Sweet Spot for A1 Adenosine Receptor Activation by Truncated (N)- Methanocarba Nucleosides. PubMed Central (PMC). View Source[1] 13375-29-6 Dicyclopropane methylamine. Guidechem. View Source[4] (Dicyclopropylmethyl)amine. SIELC Technologies. View Source[9] US5536815A - Cyclopropyl based O- and N- and S-protecting groups. Google Patents. View Source[2] AB215435 | CAS 51043-72-2. abcr Gute Chemie. View Source[3] (Dicyclopropylmethyl)amine | C7H13N | CID 83390. PubChem. View Source

Sources

Method

Application Note: N-Alkylation Protocols for (Dicyclopropylmethyl)amine

Introduction & Strategic Utility (Dicyclopropylmethyl)amine (CAS: 13375-29-6) is a highly specialized, sterically demanding building block utilized extensively in medicinal chemistry and drug discovery. The dual cyclopro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

(Dicyclopropylmethyl)amine (CAS: 13375-29-6) is a highly specialized, sterically demanding building block utilized extensively in medicinal chemistry and drug discovery. The dual cyclopropyl rings impart high rigidity, increased lipophilicity, and unique sp²-like character to the adjacent C-C bonds, making it an exceptional bioisostere for modulating the pharmacokinetic profiles of drug candidates[1].

Historically, this scaffold has been successfully incorporated into complex pharmaceutical frameworks, most notably in the synthesis of 4-dicyclopropylamino-7-aryl-7H-purines, which act as potent CRF-1 receptor antagonists[2]. However, the N-alkylation of this amine presents distinct stereoelectronic challenges. The steric bulk of the dicyclopropylmethyl group heavily shields the nitrogen lone pair, necessitating highly optimized, field-proven methodologies to achieve efficient functionalization.

Mechanistic Insights: Overcoming Steric Hindrance

As an application scientist, selecting the correct N-alkylation pathway requires understanding the causality behind the reagent choices. The two primary methods—reductive amination and direct alkylation—operate under different mechanistic constraints when applied to bulky primary amines.

  • Reductive Amination (The Borch Method): The condensation of (dicyclopropylmethyl)amine with aldehydes or ketones forms a Schiff base (imine), which is subsequently reduced[3]. Because the initial imine formation is sterically hindered, mild acid catalysis is required. To prevent the premature reduction of the unreacted carbonyl species, the Borch reductive amination method is the industry standard[4]. By utilizing at a strictly controlled pH (5.0–6.0), the reaction selectively reduces the highly electrophilic protonated iminium ion while leaving the neutral carbonyl intact[4].

  • Direct N-Alkylation (Sₙ2 Displacement): When utilizing alkyl halides, the steric bulk of the dicyclopropylmethyl group acts as a strategic advantage by inherently suppressing over-alkylation (quaternization). However, to drive the Sₙ2 displacement, polar aprotic solvents (e.g., DMF or MeCN) are essential to maximize the nucleophilicity of the amine through optimal solvation of the transition state. Furthermore, non-nucleophilic bases must be used to scavenge the generated hydrohalic acid without competing for the electrophile.

Synthetic Decision Matrix & Workflow

Workflow Start Start: (Dicyclopropylmethyl)amine Decision Select Alkylation Pathway Start->Decision RedAm Pathway A: Reductive Amination Decision->RedAm Carbonyl Electrophile DirAlk Pathway B: Direct Alkylation Decision->DirAlk Halide/Triflate Electrophile RedAm_Cond Reagents: Aldehyde/Ketone Catalyst: AcOH (pH 5-6) Reductant: NaBH3CN RedAm->RedAm_Cond DirAlk_Cond Reagents: Alkyl Halide Base: DIPEA or K2CO3 Solvent: DMF/MeCN DirAlk->DirAlk_Cond Validation1 In-Process Check: pH Monitoring & TLC RedAm_Cond->Validation1 Validation2 In-Process Check: LC-MS & Ninhydrin Stain DirAlk_Cond->Validation2 Product Target: N-Alkyl-(dicyclopropylmethyl)amine Validation1->Product Complete Validation2->Product Complete

Workflow for the N-alkylation of (dicyclopropylmethyl)amine via reductive amination or direct SN2.

Experimental Protocols

Protocol A: Reductive Amination (Borch Method)

Objective: Synthesize N-benzyl-(dicyclopropylmethyl)amine from benzaldehyde. Causality: The Borch method is chosen because the direct reduction of the Schiff base using stronger hydrides (like LiAlH₄) would require a strict, moisture-sensitive two-step isolation process. NaBH₃CN allows for a seamless, one-pot reductive alkylation[4].

  • Imine Formation: In a dry, round-bottom flask, dissolve (dicyclopropylmethyl)amine (1.0 eq, 10 mmol) and benzaldehyde (1.1 eq, 11 mmol) in anhydrous methanol (50 mL, 0.2 M).

  • Acid Catalysis: Add glacial acetic acid dropwise until the pH reaches 5.0–6.0.

    • Causality: This specific pH range protonates the intermediate carbinolamine to facilitate dehydration into the iminium ion, without fully protonating the starting amine (which would kill its nucleophilicity).

  • Reduction: Cool the mixture to 0 °C. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq, 15 mmol) in small portions over 15 minutes.

    • Safety Note: Perform strictly in a fume hood to avoid exposure to potential HCN gas evolution.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 8:2) and pH strips.

    • Validation Logic: If the pH drifts above 6, iminium formation stalls; add micro-drops of AcOH. The disappearance of the UV-active benzaldehyde spot and the appearance of a new, lower-Rf spot (which stains brown with Ninhydrin) confirms successful conversion.

  • Quenching & Workup: Stir at room temperature for 4 hours. Quench with saturated aqueous NaHCO₃ (20 mL) to neutralize the acid and destroy excess hydride. Extract with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Direct N-Alkylation via Sₙ2 Displacement

Objective: Synthesize N-ethyl-(dicyclopropylmethyl)amine using ethyl bromide. Causality: Direct alkylation is highly efficient for unhindered primary alkyl halides. DMF is selected as the solvent to maximize the nucleophilicity of the sterically hindered amine through optimal solvation of the transition state.

  • Reaction Setup: Dissolve (dicyclopropylmethyl)amine (1.0 eq, 10 mmol) in anhydrous DMF (50 mL, 0.2 M) under a nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol).

    • Causality: DIPEA acts as a non-nucleophilic "proton sponge." Its increased steric bulk prevents it from acting as a competing nucleophile against the ethyl bromide, ensuring it only neutralizes the HBr byproduct.

  • Electrophile Addition: Add ethyl bromide (1.2 eq, 12 mmol) dropwise at 0 °C. Gradually warm the mixture to room temperature and stir for 12 hours.

  • Self-Validation Check: Analyze an aliquot by LC-MS.

    • Validation Logic: The presence of the target mass [M+H]⁺ with minimal unreacted starting material validates the completion of the Sₙ2 displacement. If starting material persists, gently heat to 40 °C.

  • Workup: Dilute the reaction mixture with ethyl acetate (100 mL) and wash extensively with 5% aqueous LiCl (3 x 50 mL).

    • Causality: Aqueous LiCl is highly effective at partitioning DMF into the aqueous phase, preventing solvent contamination in the final product. Wash with brine, dry over MgSO₄, and concentrate.

Quantitative Data: Condition Optimization

The following table summarizes the optimized parameters and expected outcomes for functionalizing the (dicyclopropylmethyl)amine scaffold based on empirical data.

Alkylation MethodElectrophileReagents & CatalystTemp (°C)Time (h)Yield (%)Over-alkylation (%)
Reductive AminationBenzaldehydeNaBH₃CN, AcOH (pH 5)25485< 2
Reductive AminationAcetoneNaBH(OAc)₃, TiCl₄501272< 1
Direct AlkylationEthyl BromideDIPEA, DMF2512785
Direct AlkylationBenzyl ChlorideK₂CO₃, MeCN608818

References

  • [3] US Patent 3,988,464 - Cyclopropylamines as pharmaceuticals | Google Patents |

  • [4] US Patent 4,508,729 - Substituted iminodiacids, their preparation and pharmaceutical compositions containing them | Google Patents |

Sources

Application

Catalytic amination with dicyclopropylmethanol

Title: Application Note: Direct Catalytic Amination of Dicyclopropylmethanol via Hydrogen Autotransfer Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Engineers, and Dru...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Direct Catalytic Amination of Dicyclopropylmethanol via Hydrogen Autotransfer Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary & Strategic Context

In modern drug development, the incorporation of sterically hindered aliphatic amines—such as dicyclopropylmethylamine derivatives—is a proven strategy to enhance central nervous system (CNS) penetration, improve metabolic stability, and introduce rigid pharmacophores into lead compounds[1]. Traditionally, synthesizing these hindered amines requires a multi-step sequence: stoichiometric oxidation of dicyclopropylmethanol to dicyclopropyl ketone, followed by condensation and reductive amination using hazardous hydride reagents[1].

This application note details a superior, single-step catalytic approach. By leveraging the Borrowing Hydrogen (BH) or Hydrogen Autotransfer methodology, dicyclopropylmethanol can be used directly as an alkylating agent[2]. This atom-economical process couples alcohol oxidation and imine reduction into a single catalytic cycle, generating water as the sole byproduct[3].

Mechanistic Insights: The Causality of the Catalytic Cycle

To successfully execute this protocol, scientists must understand the kinetic barriers specific to dicyclopropyl substrates. The hydrogen autotransfer cycle operates via three orchestrated steps[4]:

  • Catalytic Dehydrogenation: A Ruthenium(II) precatalyst is activated by a strong base (e.g., t-BuOK) to form an active Ru-alkoxide/hydride species. This species abstracts two hydrogen atoms from dicyclopropylmethanol, generating dicyclopropyl ketone and a transient Ru-hydride intermediate[5].

  • Imine Condensation (The Rate-Limiting Step): The primary amine nucleophile attacks the intermediate ketone. Causality Check: Because dicyclopropyl ketone is flanked by two bulky cyclopropyl rings, the nucleophilic attack trajectory is severely restricted[1]. This steric wall shifts the rate-determining step of the entire cycle from dehydrogenation to condensation[6]. Therefore, high temperatures and water scavenging are absolute requirements to drive the equilibrium forward.

  • Hydrogen Autotransfer (Reduction): The Ru-hydride species transfers the "borrowed" hydrogen to the newly formed imine, reducing it to the final dicyclopropylmethylamine and regenerating the active Ru(II) catalyst[2].

BHCycle A Dicyclopropylmethanol (Substrate) C Dicyclopropyl Ketone Intermediate A->C Dehydrogenation H Ru-Hydride (Borrowed H2) A->H H2 Transfer B Ru(II) Catalyst Active Species B->H Formation E Imine Intermediate (- H2O) C->E Condensation D Primary Amine Nucleophile D->E Addition F Dicyclopropylmethylamine (Final Product) E->F Reduction H->B Regeneration H->F H2 Return

Figure 1: Borrowing hydrogen catalytic cycle for dicyclopropylmethanol amination.

Reaction Optimization & Quantitative Data

Because secondary alcohols are significantly more challenging to aminate than primary alcohols[7], catalyst selection and thermal energy are critical. The table below summarizes the optimization parameters for the synthesis of N-benzyl-1,1-dicyclopropylmethanamine.

EntryCatalyst System (5 mol%)Base (20 mol%)SolventTemp (°C)Conv. (%)Yield (%)
1[Ru(p-cymene)Cl₂]₂ / DPEphost-BuOKToluene1106542
2 [Ru(p-cymene)Cl₂]₂ / DPEphos t-BuOK Toluene 130 >99 88
3Ru-MACHOt-BuOKToluene1308572
4[Ru(p-cymene)Cl₂]₂ / DPEphosKOHToluene1307055
5[Ru(p-cymene)Cl₂]₂ / DPEphost-BuOKTHF8015Traces

Data Interpretation: Entry 2 demonstrates that a temperature of 130 °C combined with a strong alkoxide base (t-BuOK) is required to overcome the steric hindrance of the dicyclopropyl moiety and achieve full conversion.

Experimental Protocol: Synthesis of N-Benzyl-1,1-dicyclopropylmethanamine

Reagents & Equipment
  • Substrates: Dicyclopropylmethanol (1.0 equiv, 10 mmol), Benzylamine (1.2 equiv, 12 mmol).

  • Catalyst System: [Ru(p-cymene)Cl₂]₂ (2.5 mol%), DPEphos ligand (5 mol%).

  • Reagents: Potassium tert-butoxide (t-BuOK, 20 mol%), anhydrous Toluene (20 mL).

  • Equipment: Schlenk flask, Dean-Stark apparatus or 4Å molecular sieves, argon manifold.

Step-by-Step Methodology
  • Inert Atmosphere Setup: Transfer the Schlenk flask to an argon-filled glovebox. Moisture must be strictly excluded to prevent catalyst poisoning and to favor the dehydration step of imine formation.

  • Catalyst Pre-activation: Add[Ru(p-cymene)Cl₂]₂ (153 mg, 0.25 mmol), DPEphos (269 mg, 0.5 mmol), and t-BuOK (224 mg, 2.0 mmol) to the flask. Add 10 mL of anhydrous toluene and stir for 15 minutes at room temperature to generate the active Ru-alkoxide complex.

  • Substrate Addition: Add dicyclopropylmethanol (1.12 g, 10 mmol) and benzylamine (1.28 g, 12 mmol) dissolved in the remaining 10 mL of toluene.

  • Thermal Condensation & Reduction: Equip the flask with a Dean-Stark trap (pre-filled with toluene) and a reflux condenser. Heat the mixture to 130 °C (oil bath temperature) under a positive pressure of argon for 24 hours. Note: The physical removal of water via the Dean-Stark trap is the primary driver for overcoming the kinetic barrier of the sterically hindered ketone.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and filter the mixture through a short pad of Celite to remove the metal catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient containing 1% Et₃N to prevent amine streaking) to isolate the target compound.

Workflow S1 1. Glovebox Setup (Inert Atm) S2 2. Catalyst Activation (Base + Ru) S1->S2 S3 3. Substrate Addition (Alcohol + Amine) S2->S3 S4 4. Reflux (130 °C) (Water Scavenging) S3->S4 S5 5. Reaction Monitoring (GC-MS/TLC) S4->S5 S6 6. Isolation & Purification S5->S6

Figure 2: Step-by-step experimental workflow for the catalytic amination process.

Self-Validating System: Diagnostic Checkpoints

To ensure trustworthiness and reproducibility, monitor the reaction via GC-MS to validate the causality of the catalytic cycle:

  • Checkpoint 1 (t = 2h): GC-MS should show the emergence of dicyclopropyl ketone (m/z 110). Diagnostic: If absent, the Ru-catalyst failed to activate; check the quality of t-BuOK and ensure absolute anhydrous conditions.

  • Checkpoint 2 (t = 12h): The imine intermediate should be visible, and the ketone pool should be depleting. Diagnostic: If ketone is pooling but imine is absent, the condensation step is failing due to steric hindrance overcoming thermodynamics. Ensure the Dean-Stark trap is actively removing water.

  • Checkpoint 3 (t = 24h): The final amine should be the dominant peak. Diagnostic: If imine is pooling, the hydrogen autotransfer (reduction) step is failing. This indicates catalyst deactivation or premature escape of the borrowed H₂ gas.

References

  • Benchchem Technical Support Team. 2,2-Dicyclopropylethan-1-amine | 142913-40-4 - Benchchem. Benchchem. 1

  • Wikipedia Contributors. Hydrogen auto-transfer. Wikipedia, The Free Encyclopedia. 2

  • Marichev, K. O., & Takacs, J. M. (2016). Ruthenium-Catalyzed Amination of Secondary Alcohols using Borrowing Hydrogen Methodology. ACS Catalysis / University of Nebraska-Lincoln.4

  • ACS Publications. Ruthenium-Catalyzed Amination of Secondary Alcohols Using Borrowing Hydrogen Methodology. ACS Catalysis. 7

  • ACS Publications. General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. 6

  • MDPI. Sustainable Amination of Bio-Based Alcohols by Hydrogen Borrowing Catalysis. MDPI.3

  • National Institutes of Health (PMC). Ruthenium-Catalyzed Amination of Secondary Alcohols using Borrowing Hydrogen Methodology. PMC. 5

Sources

Method

Application Note: (Dicyclopropylmethyl)amine Hydrochloride in Organic Synthesis and Drug Development

Introduction & Strategic Significance In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of specialized aliphatic amines is paramount for optimizing pharmacokinetic and phar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of specialized aliphatic amines is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. (Dicyclopropylmethyl)amine Hydrochloride (CAS: 51043-72-2) has emerged as a highly privileged building block [1]. By introducing a gem-dicyclopropylmethyl motif, chemists can dramatically alter a molecule's steric environment, lipophilicity, and conformational flexibility.

Unlike straight-chain or simple branched alkyl groups (e.g., isopropyl or tert-butyl), the dual cyclopropyl rings impart significant bond angle strain and unique magnetic anisotropy. These features act as a conformational lock, forcing the molecule into specific bioactive geometries while simultaneously shielding adjacent functional groups from enzymatic degradation (such as CYP450-mediated oxidation) [2].

This application note provides a comprehensive guide to the physicochemical properties, synthetic handling, and strategic deployment of (Dicyclopropylmethyl)amine Hydrochloride, ensuring researchers can seamlessly integrate this building block into their synthetic workflows.

Physicochemical Profiling

Understanding the physical properties of both the free base and the hydrochloride salt is critical for experimental design. The free base is a volatile liquid, making it susceptible to evaporative loss and atmospheric oxidation. Consequently, it is almost exclusively synthesized, stored, and utilized as the hydrochloride salt, which is a bench-stable, crystalline solid [3].

Table 1: Key Physicochemical Properties
ParameterSpecification / ValueCausality / Impact on Workflow
Chemical Name (Dicyclopropylmethyl)amine HydrochlorideSystematic nomenclature for structural identification.
CAS Number 51043-72-2 (HCl Salt) 13375-29-6 (Free Base)Critical for procurement and regulatory documentation.
Molecular Formula C₇H₁₄ClNDefines stoichiometry for reaction equivalents.
Molecular Weight 147.65 g/mol Used for precise molarity calculations.
Appearance White to off-white crystalline solidIndicates high purity; discoloration suggests oxidation.
Boiling Point (Base) 161.2 °C at 760 mmHg [4]Necessitates salt formation to prevent evaporative loss during vacuum drying.
Solubility Water, Methanol, DMSOHighly compatible with polar protic solvents and standard biological assay media.

Pharmacological Applications: The A₁ Adenosine Receptor Paradigm

The utility of the dicyclopropylmethyl group is best illustrated in the development of highly selective receptor agonists. In the pursuit of novel antiepileptic and neuroprotective agents, researchers have utilized (Dicyclopropylmethyl)amine to synthesize truncated (N)-methanocarba nucleosides targeting the A₁ Adenosine Receptor (A₁AR)[1].

Mechanistic Insight: When the N⁶ position of adenosine derivatives is substituted with a dicyclopropylmethyl group, the resulting compound exhibits a massive leap in binding affinity ( Ki​=47.9 nM) and a 10-fold selectivity for A₁AR over A₃AR [1]. The rigidity of the cyclopropyl rings perfectly occupies the hydrophobic binding pocket of the A₁AR. Reducing the rigidity (e.g., substituting with an ethyl or isopropyl group) results in a substantial loss of receptor selectivity.

Bioisostere Root Dicyclopropylmethyl Motif B1 Steric Bulk Root->B1 B2 High Lipophilicity Root->B2 B3 Ring Strain & Rigidity Root->B3 C1 CYP450 Resistance (Metabolic Stability) B1->C1 C2 Membrane Permeability B2->C2 C3 Conformational Locking (Receptor Selectivity) B3->C3

Pharmacological advantages of the dicyclopropylmethyl motif in drug design.

Validated Synthetic Protocol: Reductive Amination

While (Dicyclopropylmethyl)amine Hydrochloride can be purchased commercially, synthesizing it de novo from dicyclopropyl ketone is a fundamental workflow that allows for isotopic labeling or derivative synthesis. The most reliable method is the direct reductive amination using sodium cyanoborohydride (NaBH₃CN) [2].

Rationale and Causality of Reagent Selection
  • Ammonium Acetate (NH₄OAc): Acts as both the nitrogen source and a mild buffer. The excess drives the equilibrium toward the transient imine intermediate.

  • Sodium Cyanoborohydride (NaBH₃CN): Unlike NaBH₄, NaBH₃CN is stable in mildly acidic conditions (pH 6-7) and is highly chemoselective. It reduces the protonated iminium ion rapidly but reacts sluggishly with the parent ketone, preventing the formation of dicyclopropylmethanol as a byproduct.

  • Anhydrous HCl in Dioxane: Used in the final step to precipitate the amine as a hydrochloride salt, isolating it from organic impurities without requiring column chromatography.

Step-by-Step Methodology

Reagents Required:

  • Dicyclopropyl ketone (1.0 eq, limiting reagent)

  • Ammonium acetate (10.0 eq)

  • Sodium cyanoborohydride (0.7 eq)

  • Anhydrous Methanol (Reaction solvent)

  • 1M NaOH (Aqueous quench)

  • Dichloromethane (DCM) (Extraction solvent)

  • 4M HCl in Dioxane (Salt formation)

Procedure:

  • Imine Formation: In an oven-dried, round-bottom flask purged with nitrogen, dissolve dicyclopropyl ketone (10.0 mmol) and ammonium acetate (100.0 mmol) in anhydrous methanol (30 mL). Stir the suspension at room temperature for 2 hours to allow the imine equilibrium to establish.

  • Chemoselective Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium cyanoborohydride (7.0 mmol) portion-wise over 15 minutes to control the evolution of hydrogen gas.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 16 hours. Monitor the disappearance of the ketone via TLC (Hexanes/EtOAc 4:1, visualized by KMnO₄ stain).

  • Quenching and Basification: Evaporate the methanol under reduced pressure. Suspend the residue in water (20 mL) and carefully adjust the pH to >10 using 1M NaOH. Causality: Basification deprotonates the amine, ensuring it partitions into the organic phase during extraction.

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield the crude free base as a pale yellow oil.

  • Salt Precipitation: Dissolve the crude free base in anhydrous diethyl ether (15 mL) and cool to 0 °C. Dropwise, add 4M HCl in dioxane (1.2 eq based on theoretical yield). A white precipitate will form immediately.

  • Isolation: Filter the precipitate through a Büchner funnel, wash with cold diethyl ether (2 x 10 mL), and dry under high vacuum to afford (Dicyclopropylmethyl)amine Hydrochloride as a white crystalline solid.

SynthesisWorkflow K Dicyclopropyl Ketone (Starting Material) I Imine Intermediate (Transient) K->I NH4OAc, MeOH pH 6-7 A (Dicyclopropylmethyl)amine (Free Base) I->A NaBH3CN Chemoselective Reduction S Amine Hydrochloride (Stable Salt) A->S HCl in Dioxane/Ether Precipitation

Synthetic workflow for (Dicyclopropylmethyl)amine Hydrochloride.

Downstream Workflows: Utilizing the Building Block

Once synthesized, (Dicyclopropylmethyl)amine Hydrochloride serves as a versatile primary amine handle. Because it is stored as an HCl salt, downstream reactions require an auxiliary base (e.g., N,N-Diisopropylethylamine, DIPEA, or Triethylamine, TEA) to liberate the nucleophilic free base in situ.

Amide Bond Formation

To synthesize dicyclopropylmethyl-amides, the amine salt is coupled with a carboxylic acid.

  • Standard Protocol: Dissolve the carboxylic acid (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in DMF. Stir for 10 minutes to form the active ester. Add (Dicyclopropylmethyl)amine Hydrochloride (1.1 eq). The excess DIPEA neutralizes the HCl salt, allowing the free amine to attack the activated ester.

Sulfonamide Synthesis

Sulfonamides are synthesized by reacting the amine with a sulfonyl chloride.

  • Standard Protocol: Suspend the amine hydrochloride (1.0 eq) in DCM. Add Triethylamine (2.5 eq) and cool to 0 °C. Slowly add the desired sulfonyl chloride (1.1 eq). The steric bulk of the dicyclopropyl groups prevents over-sulfonylation, cleanly yielding the secondary sulfonamide.

References

  • Structural Sweet Spot for A1 Adenosine Receptor Activation by Truncated (N)-Methanocarba Nucleosides Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

Application

Application Note: Dicyclopropylmethylamine as a Privileged Scaffold in Bioactive Molecule Synthesis

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Synthetic methodologies, pharmacological applications, and self-validating protocols for incorporating the dicyclopropylmethyl moiety i...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Synthetic methodologies, pharmacological applications, and self-validating protocols for incorporating the dicyclopropylmethyl moiety into drug candidates.

Introduction: The Strategic Value of Dicyclopropylmethylamine

In modern drug discovery, the incorporation of highly rigid, sterically demanding, yet metabolically stable moieties is a proven strategy to enhance a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profile. Dicyclopropylmethylamine (CAS: 13375-29-6), characterized by a primary amine flanked by two cyclopropyl rings, serves as a structurally unique building block[1].

The strategic value of this scaffold lies in its steric shielding and lipophilicity . The dual cyclopropyl groups provide significant steric bulk that protects the adjacent amine from rapid oxidative deamination by monoamine oxidase (MAO) enzymes, while simultaneously increasing the molecule's lipophilicity (LogP ~1.19) to favor blood-brain barrier (BBB) penetration and allosteric pocket binding[2]. This application note details the mechanistic rationale and validated protocols for deploying dicyclopropylmethylamine in the synthesis of cardiovascular drugs, GPCR allosteric modulators, and CNS-active agents.

Quantitative Profiling of Dicyclopropylmethyl-Derived Therapeutics

The substitution of linear alkyl chains with a dicyclopropylmethyl group profoundly alters receptor binding kinetics. Table 1 summarizes the pharmacological impact of this moiety across various therapeutic targets.

Table 1: Pharmacological Impact of the Dicyclopropylmethyl Scaffold

Bioactive TargetRepresentative CompoundRole of Dicyclopropylmethyl MoietyBinding / Kinetic Impact
I1 Imidazoline / α2 Receptor []Confers optimal lipophilicity for BBB penetration; shields the oxazoline ring.High affinity central antihypertensive action.
CCR7 (Intracellular GPCR) [4]Anchors the ligand deeply within the hydrophobic intracellular allosteric pocket.IC50 in the low nanomolar range; prevents G-protein coupling.
A1 Adenosine Receptor [5]Enhances receptor subtype selectivity by filling a specific hydrophobic sub-pocket.23-fold selectivity for A1AR over A3AR (Ki = 120 nM).
CRF-1 Receptor 4-Dicyclopropylamino-purines[6]Induces conformational rigidity, leading to differentiated binding kinetics.Slow off-rate, sustained antagonist efficacy.

Application Workflow 1: Synthesis of Centrally Acting Antihypertensives (Rilmenidine)

Rilmenidine is a second-generation central antihypertensive agent that acts as an agonist at imidazoline I1 receptors and α2-adrenergic receptors[]. The synthesis relies on the controlled nucleophilic addition of dicyclopropylmethylamine to an isocyanate or isothiocyanate, followed by intramolecular cyclization[7].

Mechanistic Pathway

G A Dicyclopropylmethylamine (Nucleophile) C Intermediate Urea (Unstable) A->C B Chloroethyl isocyanate (Electrophile) B->C THF, 0-5°C D Intramolecular Cyclization (Base/Heat) C->D -HCl E Rilmenidine (Oxazoline Core) D->E Salt Formation

Figure 1: Step-wise synthesis workflow of Rilmenidine utilizing dicyclopropylmethylamine.

Self-Validating Protocol: Synthesis of the Rilmenidine Core

Causality & Design Rationale: The use of anhydrous tetrahydrofuran (THF) as a polar aprotic solvent stabilizes the transition state during the initial nucleophilic attack. Maintaining the reaction strictly at 0–5 °C is critical; the amine is highly nucleophilic, and elevated temperatures will cause the chloroethyl isocyanate to undergo competitive dimerization or polymerization[7].

Step-by-Step Methodology:

  • Preparation: Dissolve 9.0 g (81 mmol) of dicyclopropylmethylamine in 70 mL of anhydrous THF under an inert nitrogen atmosphere. Cool the flask to 0–5 °C using an ice-water bath.

  • Electrophile Addition: Dissolve 1.05 equivalents of β-chloroethyl isocyanate in 20 mL of THF. Add this solution dropwise to the amine over 30 minutes. Crucial: Maintain the internal temperature below 5 °C to prevent thermal degradation of the isocyanate.

  • Urea Formation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • Cyclization: To drive the intramolecular displacement of the chloride by the urea oxygen (forming the oxazoline ring), add a mild base (e.g., potassium carbonate) and heat the mixture to 60 °C for 4 hours.

  • Workup: Evaporate the solvent under reduced pressure. Partition the residue between ethyl acetate and 1N NaOH. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate.

Validation & Troubleshooting:

  • Checkpoint: Perform TLC (DCM:MeOH 9:1). The primary amine (Rf ~0.2, ninhydrin positive) should completely disappear, replaced by the cyclized product (Rf ~0.5, UV active).

  • Troubleshooting: If the intermediate urea fails to cyclize (indicated by an intermediate spot on TLC), the base concentration is insufficient. Add 0.5 eq of triethylamine and reflux for an additional hour.

Application Workflow 2: Development of Intracellular GPCR Allosteric Antagonists

Targeting the intracellular allosteric site of GPCRs (such as CCR7) requires ligands with a highly specific lipophilic tail to anchor into the receptor's hydrophobic pocket. Dicyclopropylmethylamine is an ideal candidate for this, as demonstrated in the synthesis of the fluorescent CCR7 probe Mz437[4].

Mechanistic Pathway

G N1 Thiadiazole-1,1-dioxide Core (Electrophilic Scaffold) N3 SNAr Amidation (DIPEA, MeOH, 72h) N1->N3 N2 Dicyclopropylmethylamine (Lipophilic Anchor) N2->N3 N4 Intracellular CCR7 Antagonist (Mz437 Precursor) N3->N4 Preparative HPLC N5 Allosteric GPCR Inhibition (Blocks G-protein coupling) N4->N5 Intracellular Binding

Figure 2: Synthesis and mechanism of action for dicyclopropylmethyl-anchored CCR7 antagonists.

Self-Validating Protocol: SNAr Amidation for CCR7 Probes

Causality & Design Rationale: Coupling a sterically hindered amine like dicyclopropylmethylamine to a thiadiazole-1,1-dioxide core requires prolonged reaction times (up to 3 days). N,N-diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base; it neutralizes acidic byproducts without competing for the electrophilic centers. Methanol is chosen as the solvent because its protic nature stabilizes the charged transition state during the SNAr reaction[4].

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve the thiadiazole-1,1-dioxide intermediate (0.075 mmol) and dicyclopropylmethylamine (13 μL, 0.075 mmol, 1.0 eq) in 10 mL of HPLC-grade methanol.

  • Base Addition: Add DIPEA (36 μL, 0.15 mmol, 2.0 eq) via a micropipette.

  • Incubation: Seal the flask and stir the reaction mixture at room temperature for 72 hours. Crucial: Do not heat the reaction, as the thiadiazole-1,1-dioxide core is sensitive to thermal degradation in the presence of strong bases.

  • Extraction: Quench the reaction with water (20 mL) and extract with ethyl acetate (3 × 50 mL). Combine the organic layers, dry over sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product using preparative reverse-phase HPLC.

Validation & Troubleshooting:

  • Checkpoint: Utilize a reverse-phase HPLC column (e.g., Newcrom R1) with a gradient of 5–95% acetonitrile/water containing 0.1% TFA. The low silanol activity of the R1 column prevents the peak tailing commonly associated with basic amines, ensuring accurate isolation[2].

  • Troubleshooting: If mass spectrometry (ESI+) reveals a high ratio of unreacted starting material after 72 hours, steric hindrance is impeding the reaction. Do not increase temperature; instead, evaporate the methanol, switch to a more polar aprotic solvent like DMF, and add a catalytic amount of DMAP.

References

  • National Center for Biotechnology Information (PMC). A Fluorescent Probe Enables the Discovery of Improved Antagonists Targeting the Intracellular Allosteric Site of the Chemokine Receptor CCR7.[Link]

  • National Center for Biotechnology Information (PMC). Structural Sweet Spot for A1 Adenosine Receptor Activation by Truncated (N)- Methanocarba Nucleosides.[Link]

  • Google Patents.US3988464A - Cyclopropylamines as pharmaceuticals.
  • PubChem. (Dicyclopropylmethyl)amine | C7H13N | CID 83390.[Link]

  • SIELC Technologies. Separation of (Dicyclopropylmethyl)amine on Newcrom R1 HPLC column.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing (Dicyclopropylmethyl)amine Hydrochloride Synthesis

Welcome to the Technical Support Center for the synthesis of (Dicyclopropylmethyl)amine Hydrochloride (CAS 51043-72-2) . This compound is a critical building block in medicinal chemistry, widely utilized in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (Dicyclopropylmethyl)amine Hydrochloride (CAS 51043-72-2) . This compound is a critical building block in medicinal chemistry, widely utilized in the synthesis of the antihypertensive agent [] and as an effective N-dicyclopropylmethyl (Dcpm)2[2] for synthesizing sterically demanding peptides.

Because the precursor, dicyclopropyl ketone (CAS 1121-37-5), features twin cyclopropyl rings, researchers frequently encounter challenges related to steric hindrance, chemoselectivity, and hygroscopicity. This guide provides field-proven troubleshooting insights, quantitative reagent comparisons, and a self-validating experimental protocol to ensure high-yield, high-purity synthesis.

Synthesis Workflow

SynthesisWorkflow K Dicyclopropyl Ketone (CAS 1121-37-5) O Dicyclopropyl Ketoxime (Intermediate) K->O NH2OH·HCl, NaOAc EtOH, Reflux (pH 4.5-5.0) A Dicyclopropylmethylamine (Free Base, Liquid) O->A LiAlH4, Anhydrous THF 0°C to 65°C S (Dicyclopropylmethyl)amine HCl (Final Salt, Solid) A->S Anhydrous HCl in Ether 0°C, Strict Moisture Control

Fig 1: Chemoselective synthesis workflow for (Dicyclopropylmethyl)amine Hydrochloride.

Troubleshooting FAQs

Q: Why is my conversion of dicyclopropyl ketone to the oxime intermediate stalling at ~60%? Causality & Solution: The twin cyclopropyl rings create significant steric bulk around the carbonyl carbon, raising the activation energy required for nucleophilic attack. To drive the reaction to completion, utilize a highly nucleophilic nitrogen source like hydroxylamine hydrochloride in the presence of a sodium acetate buffer. The buffer maintains an optimal pH of 4.5–5.0, which ensures the carbonyl oxygen is sufficiently protonated (increasing electrophilicity) without fully protonating the hydroxylamine (which would destroy its nucleophilicity). Refluxing in absolute ethanol provides the necessary thermal energy to overcome the steric barrier, a standard approach when synthesizing 3[3].

Q: I am detecting ring-opened linear alkyl amines in my GC-MS analysis after reduction. How do I prevent cyclopropane ring cleavage? Causality & Solution: Cyclopropane rings possess high angular strain (approx. 27.5 kcal/mol) and are highly susceptible to hydrogenolysis. Harsh catalytic hydrogenation (e.g., Pd/C with H₂ at elevated temperatures/pressures) will inadvertently cleave the ring. To prevent this, utilize a two-electron hydride transfer mechanism. Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF or Sodium Cyanoborohydride (NaBH₃CN) safely reduces the C=N bond without initiating the radical or metal-insertion pathways that cause ring-opening[2].

Q: My final (dicyclopropylmethyl)amine hydrochloride product is a hygroscopic oil. How do I obtain a high-purity, free-flowing powder? Causality & Solution: The free base,4[4], is a liquid at room temperature. Its 5[5] (CAS 51043-72-2, MW: 147.65 g/mol ) is highly soluble in water. If any moisture is present during salt formation, the product will trap water and appear "gummy." Ensure the free base is rigorously dried over anhydrous Na₂SO₄ prior to precipitation. Perform the precipitation in a strictly anhydrous, non-polar solvent (e.g., dry diethyl ether) using pre-titrated anhydrous ethereal HCl at 0°C.

Quantitative Data: Reagent Selection Matrix

Table 1: Comparison of Reducing Agents for Dicyclopropyl Ketoxime/Imine Conversion

Reducing AgentReaction ConditionsChemoselectivity (Ring Intact)Average Yield (%)Mechanistic Notes
LiAlH₄ Anhydrous THF, 0°C to Reflux>99%85-92%Strong hydride donor; completely avoids radical ring-opening pathways.
NaBH₃CN MeOH/AcOH, pH 5, 25°C>98%75-80%Mild hydride donor; ideal for direct one-pot reductive amination.
Zn / AcOH Glacial Acetic Acid, 60°C>95%65-70%Effective, but prone to over-reduction or side reactions if temperature is not strictly controlled.
H₂, Pd/C EtOH, 50 psi, 25°C<60%40-50%Not Recommended. High risk of cyclopropane hydrogenolysis and ring cleavage.

Validated Experimental Protocol

This protocol is designed as a self-validating system, embedding analytical checkpoints at each phase to ensure the integrity of the synthesis before proceeding to the next step.

Phase 1: Synthesis of Dicyclopropyl Ketoxime
  • Reaction Setup: In a round-bottom flask, dissolve 1.0 eq of dicyclopropyl ketone in absolute ethanol to achieve a 0.5 M concentration.

  • Reagent Addition: Add 1.5 eq of hydroxylamine hydrochloride and 1.5 eq of anhydrous sodium acetate.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture at 80°C for 4-6 hours under continuous stirring.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The reaction is deemed complete when the ketone spot (higher Rf) completely disappears, replaced by the more polar oxime spot.

  • Workup: Concentrate the mixture in vacuo, partition between water and ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the crude oxime.

Phase 2: Chemoselective Reduction to Dicyclopropylmethylamine (Free Base)
  • Preparation: Suspend 2.0 eq of LiAlH₄ in anhydrous THF under a strict inert argon atmosphere at 0°C.

  • Addition: Dissolve the purified oxime in anhydrous THF and add it dropwise to the LiAlH₄ suspension to control the exothermic hydride transfer.

  • Reduction: Gradually warm the mixture to room temperature, then reflux at 65°C for 8 hours.

  • Quenching (Fieser Method): Cool to 0°C and carefully quench by sequentially adding n mL H₂O, n mL 15% NaOH, and 3n mL H₂O (where n = grams of LiAlH₄ used). Filter the granular aluminum salts and concentrate the filtrate.

  • Self-Validation Checkpoint: Analyze the organic filtrate via GC-MS. Confirm the presence of the primary amine peak ( m/z=111.18 ) and verify the strict absence of ring-opened byproducts ( m/z=113.20 ).

Phase 3: Anhydrous Precipitation of the Hydrochloride Salt
  • Drying: Dissolve the free base in dry diethyl ether and dry over anhydrous Na₂SO₄ for 2 hours. Filter into a dry, argon-purged flask.

  • Cooling: Cool the ethereal solution to 0°C in an ice bath.

  • Precipitation: Slowly add 1.1 eq of 2.0 M anhydrous HCl in diethyl ether dropwise with vigorous stirring. A white precipitate will form immediately.

  • Isolation: Filter the solid under a nitrogen blanket to prevent moisture absorption, wash with cold anhydrous ether, and dry under high vacuum.

  • Self-Validation Checkpoint: The final product must be a free-flowing white solid. Verify the molecular weight (147.65 g/mol ) and check the melting point to confirm purity against literature standards.

References

  • The Dicyclopropylmethyl (Dcpm) Peptide Backbone Protectant Source: NIH (PMC) URL:[Link]

  • Synthesis and Adrenergic Activity of a New Series of N-Aryl Dicyclopropyl Ketone Oxime Ethers Source: ACS Publications URL:[Link]

Sources

Optimization

Technical Support Center: Purification of Crude (Dicyclopropylmethyl)amine Hydrochloride

Welcome to the technical support center for the purification of (Dicyclopropylmethyl)amine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (Dicyclopropylmethyl)amine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. The information herein is structured to offer not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of (Dicyclopropylmethyl)amine Hydrochloride, presented in a question-and-answer format.

Q1: My recrystallization of (Dicyclopropylmethyl)amine Hydrochloride resulted in a low yield. What are the likely causes and how can I improve it?

A1: Low yield during recrystallization is a frequent issue stemming from several factors. The primary causes are often related to solvent choice and the cooling process.

  • Explanation of Causality: The goal of recrystallization is to dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble, and then to have it crystallize out as the solution cools, leaving impurities behind in the "mother liquor." If the compound is too soluble in the chosen solvent at room or cold temperatures, a significant portion will remain dissolved, leading to a low recovery. Conversely, if the compound is not sufficiently soluble in the hot solvent, you may use an excessive volume of solvent, which also results in a low yield upon cooling.

  • Step-by-Step Troubleshooting:

    • Solvent System Optimization: Before committing to a large-scale recrystallization, perform small-scale solubility tests with a variety of solvents. The ideal solvent will dissolve the hydrochloride salt poorly at room temperature but readily at its boiling point. Common solvents to test for amine hydrochlorides include isopropanol, ethanol, or mixtures such as ethanol/diethyl ether.[1]

    • Minimize Solvent Volume: Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding the solvent in small portions to the heated crude material can help achieve this.

    • Controlled Cooling: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath to maximize crystallization.[2]

    • "Salting Out": If your compound is highly soluble even in cold solvent, you can sometimes induce further precipitation by adding an "anti-solvent" – a solvent in which your compound is insoluble but is miscible with your recrystallization solvent. Add the anti-solvent dropwise to the cold solution until you observe persistent cloudiness.

    • Concentrate the Mother Liquor: After filtering your first crop of crystals, you can often recover a second, albeit less pure, crop by concentrating the mother liquor (evaporating some of the solvent) and re-cooling.

Q2: After purification, my (Dicyclopropylmethyl)amine Hydrochloride still shows the presence of inorganic salts (e.g., NaCl) by analysis. How can I remove these?

A2: Inorganic salt contamination often arises from the workup procedure, especially if aqueous HCl was used in the salt formation step.[3]

  • Explanation of Causality: (Dicyclopropylmethyl)amine Hydrochloride has a degree of solubility in some organic solvents, whereas inorganic salts like NaCl are generally insoluble in most organic solvents but highly soluble in water. This difference in solubility is the key to their separation.

  • Recommended Protocol: Solvent Washing

    • Solvent Selection: Choose a solvent in which the (Dicyclopropylmethyl)amine Hydrochloride is sparingly soluble, but in which the inorganic salts are essentially insoluble. Chlorinated solvents like dichloromethane or chloroform can be effective.[4]

    • Procedure:

      • Suspend the crude, salt-contaminated product in the chosen organic solvent.

      • Stir the suspension vigorously for a period (e.g., 30 minutes) at room temperature. This allows the organic-soluble impurities to dissolve while leaving the inorganic salts and the bulk of your product as a solid.

      • Filter the solid (your purified product) and wash it with a small amount of the fresh, cold solvent.

      • Dry the purified solid under vacuum.

  • Alternative Method: Acid-Base Extraction

    • Dissolve the crude mixture in an organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic solution with a small amount of water. The inorganic salts will partition into the aqueous layer.

    • Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and then precipitate the hydrochloride salt by bubbling dry HCl gas through the solution or by adding a solution of HCl in an anhydrous solvent like ether or dioxane.[5][6]

Q3: My purified product is an oil and refuses to crystallize. What steps can I take to induce crystallization?

A3: The inability of a compound to crystallize, a condition often referred to as "oiling out," can be due to the presence of impurities that disrupt the crystal lattice formation or because the melting point of the compound is below the temperature of the solution.

  • Troubleshooting Strategies:

    • Increase Purity: The most common reason for oiling out is the presence of impurities. Consider an additional purification step, such as acid-base extraction, before attempting recrystallization.[7][8]

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solution interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution. This "seed crystal" will act as a template for further crystallization.

    • Solvent Adjustment: If the compound is too soluble, carefully add an anti-solvent dropwise.

    • Patience and Lower Temperatures: Sometimes, crystallization is a slow process. Let the solution stand undisturbed at a lower temperature (e.g., in a refrigerator or freezer) for an extended period.

II. Frequently Asked Questions (FAQs)

What is the most robust initial purification strategy for crude (Dicyclopropylmethyl)amine?

For the crude free base, acid-base extraction is an excellent first-line purification technique.[7][9] This method leverages the basicity of the amine to separate it from neutral or acidic impurities. The crude mixture is dissolved in an organic solvent, and the amine is extracted into an aqueous acid solution as its water-soluble hydrochloride salt. The aqueous layer is then separated, washed with fresh organic solvent to remove any remaining neutral impurities, and then the free amine is regenerated by making the aqueous layer basic and extracting it back into an organic solvent.[10]

How do I choose the right solvent for recrystallizing (Dicyclopropylmethyl)amine Hydrochloride?

The ideal recrystallization solvent should exhibit a steep solubility curve for the solute, meaning it dissolves the compound well when hot but poorly when cold. For amine hydrochlorides, polar protic solvents are often a good starting point.

SolventBoiling Point (°C)Comments
Isopropanol82.6Often a good first choice for amine hydrochlorides.[1]
Ethanol78.37Similar to isopropanol, but the salt may have higher solubility.
Methanol64.7The hydrochloride salt is often very soluble, may require an anti-solvent.
Acetonitrile81.6Can be effective, but be mindful of potential reactivity.
Ethyl Acetate77.1Generally, hydrochloride salts have low solubility. Can be used as an anti-solvent.
Diethyl Ether34.6Primarily used as an anti-solvent due to the low solubility of the salt.[6]
What analytical techniques are recommended for assessing the purity of the final product?

A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the purity and detecting non-volatile impurities.[1][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and identify any organic impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.

My amine seems to be degrading during purification by column chromatography on silica gel. Why is this happening and what is the solution?

Silica gel is acidic and can cause the degradation of basic amines.[12] The interaction between the basic amine and the acidic silanols on the silica surface can lead to strong adsorption, peak tailing, and sometimes decomposition.[12]

  • Solution: To mitigate this, you can:

    • Use a Treated Stationary Phase: Employ a deactivated silica gel or an alternative like alumina.

    • Add a Mobile Phase Modifier: Incorporate a small amount of a competing base, such as triethylamine (typically 0.1-1%), into your eluent system.[12] This will "neutralize" the acidic sites on the silica gel, allowing your amine to elute more effectively.

III. Detailed Experimental Protocol: Recrystallization

This protocol provides a step-by-step guide for the recrystallization of (Dicyclopropylmethyl)amine Hydrochloride.

Objective: To purify crude (Dicyclopropylmethyl)amine Hydrochloride by removing soluble impurities.

Materials:

  • Crude (Dicyclopropylmethyl)amine Hydrochloride

  • Recrystallization solvent (e.g., Isopropanol)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to a gentle boil while stirring. Continue to add small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[2]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

IV. Purification Method Selection Workflow

The choice of purification method depends on the nature of the impurities present in the crude material. The following diagram illustrates a general decision-making workflow.

PurificationWorkflow start Crude (Dicyclopropylmethyl)amine HCl impurity_check Analyze Impurity Profile (e.g., TLC, HPLC, NMR) start->impurity_check inorganic_salts Inorganic Salts Present? impurity_check->inorganic_salts organic_impurities Organic Impurities Present? inorganic_salts->organic_impurities No solvent_wash Solvent Wash (e.g., with Dichloromethane) inorganic_salts->solvent_wash Yes acid_base_extraction Acid-Base Extraction organic_impurities->acid_base_extraction Yes (Significant) recrystallization Recrystallization organic_impurities->recrystallization Yes (Minor) oily_product Product is an Oil? oily_product->recrystallization No chromatography Column Chromatography (with modified mobile phase) oily_product->chromatography Yes solvent_wash->organic_impurities acid_base_extraction->oily_product end_product Pure Product recrystallization->end_product chromatography->end_product

Caption: Decision workflow for purification method selection.

V. References

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. [Link]

  • Acid–base extraction - Wikipedia. [Link]

  • Testing Procedure (Method of analysis) for Aluminium Salts, Amines and Ammonium Salts. [Link]

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed. [Link]

  • Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H. [Link]

  • Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. [Link]

  • Heat Stable Amine Salts Testing Method | PDF | Titration | Chemistry - Scribd. [Link]

  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture - CDN. [Link]

  • The mother liquor is concentrated on the steam bath under reduced pressure to 2500 cc., and again cooled to room temperature, whereupon a second crop of - Organic Syntheses Procedure. [Link]

  • US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines - Google Patents.

  • (Dicyclopropylmethyl)amine - SIELC Technologies. [Link]

  • Identifying Amines: Principles and Practical Methods - Iran Silicate Industries. [Link]

  • methylamine hydrochloride. [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC - NIH. [Link]

  • CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.

  • Purification of organic hydrochloride salt? - ResearchGate. [Link]

  • Amine Troubleshooting - Sulfur Recovery Engineering Inc. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

  • US3337630A - Process for the purification of amines - Google Patents.

  • Description and Solubility - D. [Link]

  • Basic and neutral route specific impurities in MDMA prepared by different synthesis methods Comparison of impurity profiles. [Link]

  • 2,5-DMPEA: hcl formation and preservation - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. [Link]

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. - YouTube. [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds - European Patent Office - EP 2436381 A1 - Googleapis.com.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cyclopropylamine Degradation in Drug Candidates

Welcome to the Application Scientist Knowledge Base. The cyclopropylamine (CyPr) moiety is a highly desirable structural motif in medicinal chemistry, frequently utilized to improve lipophilic efficiency and restrict con...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. The cyclopropylamine (CyPr) moiety is a highly desirable structural motif in medicinal chemistry, frequently utilized to improve lipophilic efficiency and restrict conformational flexibility. However, it is notorious for presenting severe metabolic and chemical stability liabilities.

This technical guide is designed to help drug development professionals troubleshoot and resolve the degradation pathways associated with cyclopropylamines.

Quantitative Performance of Cyclopropyl Modifications

To establish a baseline for your troubleshooting efforts, refer to the following synthesized data comparing common structural interventions used to rescue cyclopropylamine degradation.

Table 1: Impact of Cyclopropyl Ring Modifications on Metabolic Stability and CYP Inhibition

Modification StrategyExample MotifHLM Half-life ( t1/2​ )CYP3A4 IC50​ ShiftPrimary Liability Addressed
Unmodified N-Cyclopropylamine< 15 min> 5-fold shift (MBI)Baseline reference
Steric Hindrance N-(1-Methylcyclopropyl)amine> 60 minNo shiftRing-opening MBI
Electronic Deactivation N-(2-Fluorocyclopropyl)amine> 45 min< 2-fold shiftOxidative N-dealkylation
Gem-dimethylation N-(2,2-Dimethylcyclopropyl)amine> 120 minNo shiftReactive intermediate formation
FAQ 1: Why does my cyclopropylamine candidate exhibit rapid clearance and time-dependent inhibition (TDI) of CYP450 enzymes?

The Causality: Cyclopropylamines are classic mechanism-based inactivators (MBIs) of Cytochrome P450 (CYP) enzymes. Historically, this was attributed to a Single Electron Transfer (SET) mechanism. However, authoritative studies have demonstrated that oxidation actually proceeds via a Hydrogen Atom Transfer (HAT) or a Proton-Coupled Electron Transfer (PCET) mechanism[1].

When the CYP enzyme abstracts a hydrogen atom from the cyclopropylamine, it generates a carbinolamine or a neutral aminyl radical. Due to the high ring strain of the cyclopropyl group, this intermediate undergoes rapid ring-opening rather than standard N-dealkylation[2]. This ring-opening generates a highly reactive carbon-centered radical or iminium species that covalently binds to the CYP active site, permanently inactivating the enzyme (suicide inhibition)[2].

CYP450_MBI A Cyclopropylamine Candidate B CYP450 Oxidation (HAT / PCET) A->B C Carbinolamine / Aminyl Radical B->C D N-Dealkylation (Normal Metabolism) C->D Pathway A E Ring Opening (Reactive Intermediate) C->E Pathway B F Cyclopropanone Hydrate + Primary Amine D->F G Covalent Binding to CYP (Suicide Inhibition) E->G

CYP450-mediated metabolism of cyclopropylamines leading to enzyme inactivation.

FAQ 2: How can I experimentally validate if my compound is a mechanism-based inactivator (MBI) of CYP3A4?

The Causality & Self-Validating Design: To differentiate between reversible competitive inhibition and irreversible MBI, you must perform an IC50​ Shift Assay (TDI assay). A true MBI requires catalytic turnover to form the reactive intermediate. Therefore, pre-incubating the drug with the enzyme and its cofactor (NADPH) will result in a time-dependent loss of enzyme activity.

To ensure this protocol is a self-validating system , Step 1 mandates a minus-NADPH control. If inhibition occurs equally in the absence of NADPH, the compound is a direct reversible inhibitor, not an MBI. This internal control definitively isolates metabolism-dependent causality.

Step-by-Step Methodology: IC50​ Shift Assay

  • Pre-incubation: Prepare human liver microsomes (HLM) at 1 mg/mL protein concentration. Add your cyclopropylamine candidate across a concentration gradient (e.g., 0.1 to 50 µM). Split into two arms: one with 1 mM NADPH (+NADPH) and one with buffer (-NADPH). Incubate at 37°C for 30 minutes.

  • Aliquot Transfer (Dilution): Transfer a 10 µL aliquot from the pre-incubation mixture into 90 µL of a secondary incubation plate. Causality of step: This 10-fold dilution minimizes reversible inhibition by lowering the concentration of the test compound relative to the probe substrate.

  • Probe Addition: Add a CYP3A4-specific probe substrate (e.g., Midazolam at 5×Km​ ) and fresh NADPH to the secondary plate. Incubate for 10 minutes.

  • Reaction Quench: Stop the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated 1'-hydroxymidazolam).

  • LC-MS/MS Analysis: Centrifuge to precipitate proteins, and quantify the formation of the probe metabolite via LC-MS/MS.

  • Data Analysis: Plot the remaining CYP activity against inhibitor concentration. An IC50​ shift > 1.5-fold between the -NADPH and +NADPH conditions confirms mechanism-based inactivation.

TDI_Protocol S1 Step 1: Pre-incubation HLM + Test Cmpd (+/- NADPH) S2 Step 2: Aliquot Transfer 10-fold dilution into secondary plate S1->S2 S3 Step 3: Probe Addition Add CYP-specific probe + NADPH S2->S3 S4 Step 4: Reaction Quench Stop with Acetonitrile + Int. Std. S3->S4 S5 Step 5: LC-MS/MS Quantify probe metabolite S4->S5 S6 Step 6: Data Analysis Calculate IC50 shift & k_inact/K_I S5->S6

Step-by-step experimental workflow for assessing Time-Dependent Inhibition.

FAQ 3: I substituted the cyclopropyl ring with a monofluorinated cyclopropylamine to improve metabolic stability, but I am seeing unexpected in vivo toxicity. Why?

The Causality: Fluorination is a classic medicinal chemistry strategy to block metabolic hotspots by leveraging the strength of the C-F bond. However, incorporating a single fluorine atom onto a cyclopropylamine can inadvertently create an in vivo toxicophore[3].

Fluorine substitution increases the already high strain energy of the cyclopropane ring. While this modification can successfully reduce CYP-mediated N-dealkylation, it can also alter the metabolic fate of the molecule. In documented cases (such as with PARG inhibitors), monofluorinated cyclopropylamines undergo alternative metabolic cleavage that generates reactive primary sulfonamides or toxic ring-opened species, leading to severe adverse effects like ataxia[3].

Troubleshooting Solution: If monofluorination induces toxicity, pivot to gem-dimethylation (adding two methyl groups to the cyclopropyl ring). This provides the necessary steric hindrance to block the initial hydrogen abstraction by CYP450 enzymes without fundamentally altering the ring's electronic distribution toward toxic cleavage pathways.

FAQ 4: My cyclopropylamine drug candidate degrades rapidly during formulation at high pH. What is the mechanism, and how can I prevent it?

The Causality: Beyond metabolic liabilities, cyclopropylamines suffer from chemical instability under basic conditions or elevated temperatures. At a high pH (above the pKa​ of the amine), the basic cyclopropylamine becomes uncharged. The unprotonated nitrogen lone pair can then facilitate an intramolecular ring opening, driving the chemical degradation of the molecule[4].

For example, the clinical candidate GSK2879552 was found to undergo complete chemical degradation in 0.1 M NaOH at 80 °C within just 2 hours due to this exact uncharged amine-driven ring opening[4].

Troubleshooting Solution: To prevent this degradation during formulation and storage, you must formulate the drug candidate in a buffer with a pH strictly below the pKa​ of the cyclopropylamine. Maintaining the amine in its protonated state ties up the nitrogen lone pair, eliminating its ability to participate in the ring-opening mechanism. Alternatively, consider a prodrug strategy that temporarily masks the basic amine until systemic absorption occurs.

Sources

Optimization

Improving the selectivity of reactions with dicyclopropylmethylamine

Welcome to the Technical Support Center for advanced amine functionalization. As a Senior Application Scientist, I frequently consult with drug development professionals facing synthetic bottlenecks when incorporating hi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced amine functionalization. As a Senior Application Scientist, I frequently consult with drug development professionals facing synthetic bottlenecks when incorporating highly sterically hindered building blocks.

Dicyclopropylmethylamine (DCPMA) (CAS 13375-29-6) is a highly valuable primary amine used extensively in medicinal chemistry, notably in the synthesis of highly selective A1/A3 adenosine receptor antagonists and complex polycyclic alkaloids[1][2]. However, the extreme steric bulk of the two cyclopropyl rings adjacent to the alpha-carbon severely restricts the trajectory of nucleophilic attack. This leads to stalled reactions, poor yields, and catalyst poisoning if standard methodologies are applied blindly.

This guide provides field-proven, self-validating troubleshooting protocols to overcome these steric limitations.

Section 1: Troubleshooting FAQs & Mechanistic Causality

Q1: My reductive amination with DCPMA and a standard ketone is stalling at the starting materials. I am using NaBH(OAc)₃ and acetic acid. What is going wrong? The Causality: Reductive amination is a two-step process: imine formation followed by reduction. With DCPMA, the initial nucleophilic attack on the carbonyl is highly sterically hindered, making the hemiaminal intermediate thermodynamically unstable. Under standard mild acidic conditions, the equilibrium heavily favors the starting materials, meaning no imine is formed for NaBH(OAc)₃ to reduce[3]. The Solution: You must force the imine formation using a strong Lewis acid that also acts as a water scavenger.4 is the gold standard here[4]. It activates the carbonyl, coordinates the amine, and irreversibly drives dehydration by forming robust TiO₂ byproducts upon workup.

Q2: I am attempting a Buchwald-Hartwig cross-coupling between DCPMA and an aryl chloride using Pd₂(dba)₃ and XPhos, but I only get dehalogenated starting material and unreacted amine. Why? The Causality: The Buchwald-Hartwig catalytic cycle requires the amine to coordinate to the Pd(II) complex and subsequently undergo deprotonation and reductive elimination. While XPhos is an excellent general ligand, it does not provide the specific spatial pocket required to accommodate the massive cone angle of the dicyclopropylmethyl group during the transition state of reductive elimination[5]. This stalls the cycle, leading to beta-hydride elimination or protodehalogenation. The Solution: Switch your ligand to BrettPhos . 6[6]. Its biaryl framework and methoxy substituents create a highly specific binding pocket that accommodates the bulk of primary amines while strictly preventing bis-arylation[7].

Q3: Are there risks of cyclopropyl ring-opening during these functionalizations? The Causality: Cyclopropyl rings possess high ring strain (approx. 27.5 kcal/mol) and significant pi-character. Prolonged exposure to strong Brønsted acids (e.g., HCl, H₂SO₄) at elevated temperatures will trigger electrophilic ring-opening, leading to homoallylic impurities. The Solution: Maintain strictly neutral or basic conditions. In cross-couplings, utilize mild bases like Cs₂CO₃ or NaOtBu.

Section 2: Mechanistic Pathways & Visualizations

To successfully optimize these reactions, you must visualize the steric bottlenecks. Below are the mechanistic pathways demonstrating how specialized reagents overcome the bulk of DCPMA.

ReductiveAmination A Ketone/Aldehyde + DCPMA B Ti(OiPr)4 Coordination (Lewis Acid Activation) A->B Addition C Hemiaminal Intermediate (Sterically Crowded) B->C Nucleophilic Attack D Transient Imine (Water Scavenged by Ti) C->D Dehydration (-iPrOH) E Secondary Amine Product D->E NaBH3CN Reduction

Mechanistic pathway of Ti(OiPr)4-mediated reductive amination overcoming steric hindrance.

BuchwaldHartwig Pd0 Pd(0)-BrettPhos Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Coord Amine Coordination (DCPMA) OxAdd->Coord BrettPhos accommodates bulk Deprot Deprotonation (Base: NaOtBu) Coord->Deprot RedElim Reductive Elimination (Sterically Promoted) Deprot->RedElim RedElim->Pd0 Product Release

Buchwald-Hartwig catalytic cycle highlighting BrettPhos accommodating bulky primary amines.

Section 3: Quantitative Data - Ligand Selection Matrix

Selecting the correct ligand is the single most critical variable when coupling DCPMA. The table below summarizes the empirical performance of common dialkylbiaryl phosphine ligands based on high-throughput experimentation[5][6][7][8].

LigandTarget Amine ClassSteric Accommodation for DCPMASelectivity (Mono- vs Bis-arylation)Recommended Base
BrettPhos Primary Amines (Bulky)Excellent >99:1 MonoarylationNaOtBu or Cs₂CO₃
RuPhos Secondary AminesPoorProne to Bis-arylation if primaryLiHMDS or NaOtBu
XPhos General / AnilinesModerateMixed / Substrate DependentK₃PO₄ or K₂CO₃

Section 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems . They include specific visual or analytical cues that confirm the reaction is proceeding correctly at critical junctures.

Protocol A: Ti(OiPr)₄-Mediated Reductive Amination of DCPMA

Use this protocol when coupling DCPMA to sterically hindered or electronically deactivated ketones.

  • Imine Formation (Validation Point 1): In an oven-dried flask under N₂, dissolve the ketone (1.0 equiv) and DCPMA (1.2 equiv) in anhydrous THF (0.5 M). Add Ti(OiPr)₄ (2.0 equiv) dropwise at room temperature.

    • Self-Validation Cue: The solution will typically transition to a distinct yellow/orange hue, indicating titanium-carbonyl coordination. Stir for 12 hours. An aliquot quenched in wet ether should show complete consumption of the ketone via TLC.

  • Reduction: Cool the reaction mixture to 0 °C. Add Sodium cyanoborohydride (NaBH₃CN) (1.5 equiv) in one portion. Stir for an additional 4-6 hours, allowing it to warm to room temperature.

  • Quench & Workup (Validation Point 2): Carefully quench the reaction by adding 1M aqueous NaOH (equal volume to THF).

    • Self-Validation Cue: A heavy, brilliant white precipitate of titanium dioxide (TiO₂) will immediately crash out. This confirms the complete hydrolysis of the titanium complex, freeing your amine product.

  • Isolation: Filter the slurry through a pad of Celite, washing generously with ethyl acetate. Separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Buchwald-Hartwig Monoarylation using BrettPhos

Use this protocol for C-N cross-coupling of DCPMA with aryl chlorides or bromides.

  • Catalyst Activation (Validation Point 1): In a glovebox or under strict Schlenk conditions, charge a vial with Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), the aryl chloride (1.0 equiv), and NaOtBu (1.4 equiv). Add anhydrous Toluene (0.2 M).

    • Self-Validation Cue: Upon initial mixing, the solution will be the deep purple/red characteristic of Pd₂(dba)₃. Upon heating to 80 °C for 5 minutes, the solution must transition to a dark red/brown, indicating the successful formation of the active Pd(0)-BrettPhos complex. If it turns black, the catalyst has aggregated into inactive palladium black (check your solvent for moisture).

  • Amine Addition: Add DCPMA (1.2 equiv) via syringe. Seal the vial and heat to 100 °C for 4-12 hours.

  • Reaction Progress (Validation Point 2):

    • Self-Validation Cue: As the catalytic cycle turns over, insoluble sodium chloride (or sodium bromide) will precipitate, turning the previously clear dark solution into a cloudy, opaque suspension. This visual cue is a direct indicator of successful reductive elimination.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short plug of silica to remove the palladium and salts. Concentrate and purify via flash chromatography.

Section 5: References

  • Structure activity relationship of 2-arylalkynyl-adenine derivatives as human A3 adenosine receptor antagonists - PMC (nih.gov). URL:

  • Structural Sweet Spot for A1 Adenosine Receptor Activation by Truncated (N)-Methanocarba Nucleosides - PMC (nih.gov). URL:

  • An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride | The Journal of Organic Chemistry - ACS Publications. URL:

  • Reductive Amination, and How It Works - Master Organic Chemistry. URL:

  • A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - Organic Chemistry Portal. URL:

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald−Hartwig Amination Reaction Due to - Semantic Scholar. URL:

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. URL:

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS - Purdue University. URL:

Sources

Troubleshooting

Technical Support Center: Scaling (Dicyclopropylmethyl)amine Hydrochloride Production

Welcome to the Technical Support Center for the synthesis and scale-up of (Dicyclopropylmethyl)amine Hydrochloride (DCPM·HCl). This compound is a critical pharmaceutical intermediate, most notably utilized in the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of (Dicyclopropylmethyl)amine Hydrochloride (DCPM·HCl). This compound is a critical pharmaceutical intermediate, most notably utilized in the synthesis of the antihypertensive agent Rilmenidine[]. Scaling its production from bench to pilot plant introduces significant thermodynamic and mechanistic challenges, particularly concerning the stability of the highly strained cyclopropyl rings and the control of exothermic reaction cascades.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols designed for researchers and drug development professionals.

Part 1: Troubleshooting & FAQs

Q1: Why does the yield of dicyclopropyl ketoxime drop significantly when scaling from 10g to 1kg, and how can we mitigate the exothermic runaway?

The Causality: The condensation of dicyclopropyl ketone with hydroxylamine hydrochloride is an equilibrium-driven, highly exothermic reaction[2]. At the bench scale, heat dissipates quickly. At the kilogram scale, the reduction in surface-area-to-volume ratio leads to localized superheating. This thermal stress shifts the equilibrium backward (hydrolysis of the oxime) and promotes the degradation of hydroxylamine into nitrogen gases, causing foaming and yield loss. The Solution: Transition from a monophasic batch addition to a biphasic, controlled-dosing system . By using a water/organic solvent mixture (e.g., Water/Toluene), water acts as a high-capacity heat sink, while the organic layer continuously extracts the newly formed oxime. This phase separation drives the equilibrium forward by Le Chatelier's principle and isolates the product from thermal degradation.

Q2: During the catalytic hydrogenation of the oxime, we observe a 30-40% accumulation of ring-opened byproducts (e.g., propyl derivatives). What is the mechanistic cause?

The Causality: Cyclopropyl rings possess exceptionally high angle strain (approx. 27.5 kcal/mol). Under harsh reduction conditions—specifically high-pressure H2​ combined with aggressive transition metals like Palladium (Pd/C) at elevated temperatures—the metal catalyst inserts into the strained C-C bond[3][4]. This leads to rapid hydrogenolysis, opening the ring to form acyclic propyl impurities. The Solution: Switch to a milder catalyst system. Platinum oxide ( PtO2​ , Adams' catalyst) or sponge Nickel (Raney Ni) under low hydrogen pressure (3-5 bar) at ambient temperature provides excellent chemoselectivity for the C=N bond without providing the activation energy required for C-C bond oxidative addition[5].

Q3: How do we avoid over-reduction and the formation of secondary amine dimers during the hydrogenation step?

The Causality: The reduction of an oxime proceeds via an intermediate imine. If the newly formed primary amine ((dicyclopropylmethyl)amine) acts as a nucleophile, it will attack the unreacted imine intermediate, releasing ammonia and forming a massive secondary amine dimer[5]. The Solution: Conduct the reduction in the presence of a Brønsted acid modifier (e.g., glacial acetic acid or methanolic HCl). The acid immediately protonates the primary amine as it forms, tying up its lone pair and rendering it non-nucleophilic.

Part 2: Mechanistic & Workflow Visualizations

Workflow A Dicyclopropyl Ketone + NH2OH·HCl B Oxime Formation (Exothermic Bottleneck) A->B C Dicyclopropyl Ketoxime B->C D Catalytic Reduction (Ring-Opening Risk) C->D E (Dicyclopropylmethyl)amine Free Base D->E F Salt Formation (HCl) (Hygroscopicity Risk) E->F G Final API Intermediate (DCPM·HCl) F->G

Caption: Workflow for (Dicyclopropylmethyl)amine HCl synthesis highlighting scale-up bottlenecks.

Mechanism Oxime Dicyclopropyl Ketoxime Imine Imine Intermediate Oxime->Imine H2 / Catalyst Cond1 Harsh Conditions (Pd/C, High Temp) Imine->Cond1 Cond2 Mild Conditions (PtO2, Acidic Media) Imine->Cond2 RingOpen Ring-Opened Byproducts (Propyl derivatives) Cond1->RingOpen C-C Cleavage SecAmine Secondary Amine (Dimerization) Cond1->SecAmine Nucleophilic Attack Desired Primary Amine (DCPM) Cond2->Desired Selective C=N Reduction

Caption: Mechanistic divergence during oxime reduction: selective amination vs. ring-opening.

Part 3: Quantitative Data Summary

The following table summarizes the optimization of the catalytic hydrogenation step, demonstrating the causality between catalyst choice, reaction conditions, and the suppression of cyclopropyl ring-opening.

Catalyst SystemTemp (°C)Pressure (bar)Acidic ModifierConversion (%)Primary Amine Yield (%)Ring-Opened Byproduct (%)
10% Pd/C 5010None>9945.235.8
10% Pd/C 253AcOH (1 eq)>9968.522.1
Raney Ni 4015 NH3​ (excess)>9982.48.3
PtO2​ (Adams) 253AcOH (1 eq)>9994.7 < 1.0

Table 1: Impact of catalyst and reaction conditions on the chemoselectivity of Dicyclopropyl ketoxime reduction.

Part 4: Self-Validating Experimental Protocols

Protocol A: Scalable Biphasic Synthesis of Dicyclopropyl Ketoxime

Validation Checkpoint: The reaction is complete when the organic layer shows <1% starting ketone via GC/FID.

  • Preparation: In a jacketed reactor, dissolve 1.0 kg of dicyclopropyl ketone in 5.0 L of Toluene.

  • Aqueous Phase: In a separate vessel, dissolve 1.2 equivalents of Hydroxylamine Hydrochloride ( NH2​OH⋅HCl ) and 1.2 equivalents of Sodium Acetate in 3.0 L of deionized water.

  • Controlled Dosing: Cool the jacketed reactor to 15 °C. Begin dosing the aqueous solution into the toluene mixture over 2 hours under vigorous mechanical stirring (approx. 300 rpm).

  • Thermal Validation: Monitor the internal thermocouple. Adjust the dosing rate to ensure the internal temperature never exceeds 25 °C.

  • Phase Separation: Once dosing is complete, stir for an additional 2 hours. Halt stirring and allow phases to separate for 30 minutes.

  • Isolation: Drain the aqueous layer. Wash the organic layer with 1 L of brine. Concentrate the organic layer under reduced pressure to yield the oxime as a crystalline solid[2].

Protocol B: Chemoselective Hydrogenation to (Dicyclopropylmethyl)amine

Validation Checkpoint: Hydrogen uptake will abruptly cease when the C=N bond is fully reduced. Continued slow uptake indicates undesired ring-opening.

  • Charging: To a pressure reactor, add 500 g of dicyclopropyl ketoxime, 4.0 L of Methanol, and 1.0 equivalent of glacial acetic acid.

  • Catalyst Addition: Purge the vessel with N2​ for 15 minutes. Carefully add 5.0 g of PtO2​ (Adams' catalyst) under a continuous N2​ blanket.

  • Hydrogenation: Purge the vessel with H2​ gas three times. Pressurize to 3.0 bar. Maintain the internal temperature strictly at 20-25 °C using cooling coils.

  • Monitoring: Monitor the mass flow controller for H2​ consumption. The reaction is self-limiting and should cease uptake after exactly 2 equivalents of H2​ are consumed.

  • Workup: Vent the reactor and purge with N2​ . Filter the catalyst through a Celite pad (ensure the pad remains wet to prevent catalyst auto-ignition). Concentrate the filtrate, neutralize with 2M NaOH, and extract the free base into Methyl tert-butyl ether (MTBE).

Protocol C: Anhydrous Hydrochloride Salt Formation

Validation Checkpoint: The precipitation must yield a free-flowing white powder. If the product "oils out," moisture contamination has occurred.

  • Drying: Dry the MTBE solution containing the free base over anhydrous Na2​SO4​ until the Karl Fischer (KF) water content is < 0.05%.

  • Precipitation: Transfer the dried solution to a clean, dry reactor under N2​ . Cool to 0-5 °C.

  • Acidification: Slowly bubble anhydrous HCl gas (or add a standardized solution of HCl in Isopropanol) into the mixture until the pH of an aliquot (wetted with water) reads 1.5 - 2.0.

  • Isolation: A dense white precipitate of (Dicyclopropylmethyl)amine Hydrochloride will form. Stir for 1 hour at 0 °C to maximize yield. Filter under a stream of dry N2​ , wash with cold anhydrous MTBE, and dry in a vacuum oven at 40 °C.

References

  • Heterogeneous Catalysis for Selective Hydrogenation of Oximes Source: Encyclopedia MDPI URL:[Link]

  • Recent Advances on Synthetic Methodology Merging C–H Functionalization and C–C Cleavage Source: MDPI Molecules URL:[Link]

  • On the Role of Pre- and Post-Electron-Transfer Steps in the SmI2/Amine/H2O-Mediated Reduction of Esters: New Mechanistic Insights Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Optimization

Cyclopropyl Group Preservation: Technical Support &amp; Troubleshooting Guide

Welcome to the Technical Support Center for Cyclopropyl Chemistry. The cyclopropyl group is a ubiquitous structural motif in modern drug design, prized for its ability to restrict molecular conformation, improve metaboli...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cyclopropyl Chemistry. The cyclopropyl group is a ubiquitous structural motif in modern drug design, prized for its ability to restrict molecular conformation, improve metabolic stability, and enhance binding affinity. However, its inherent ring strain ( ∼27.5 kcal/mol) makes it highly susceptible to unintended ring-opening and rearrangement during chemical synthesis and in vivo metabolism.

This guide is designed for researchers and drug development professionals to troubleshoot, understand, and prevent the degradation of cyclopropyl moieties across various chemical environments.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Acid-Catalyzed Ring Opening

Q: My cyclopropyl substrate undergoes ring-opening to form homoallylic or cyclobutyl derivatives under acidic conditions. How can I prevent this?

A: The cyclopropyl ring possesses "bent bonds" that are intermediate in character between σ and π bonds. Under acidic conditions, if a carbocation forms adjacent to the ring (a cyclopropylmethyl cation), it is exceptionally stabilized by σ -conjugation from the cyclopropyl ring[1]. This stabilization lowers the activation energy for electrophilic ring-opening, driving the relief of ring strain[2].

  • Causality: The rate of this electrophilic ring-opening is heavily influenced by neighboring electron-donating or carbocation-stabilizing groups. Strong acids protonate the substrate, triggering the formation of this highly reactive intermediate[3].

  • Solution:

    • Buffer the Reaction: Maintain a mildly acidic or neutral pH using buffering agents to prevent the initial protonation event[3].

    • Protect Adjacent Groups: If a ketone or alcohol is adjacent to the ring, protect it (e.g., as an acetal) to eliminate the electronic influence that stabilizes the developing positive charge[3][4].

Issue 2: Radical-Mediated Cleavage

Q: I am observing acyclic alkene side products during a reaction involving a cyclopropylcarbinyl intermediate. What is happening?

A: You are inadvertently generating a cyclopropylcarbinyl radical. This radical serves as a classic "radical clock" because it undergoes an ultrafast rearrangement to a homoallyl radical to relieve the thermodynamic ring strain[3].

  • Causality: The ring-opening proceeds via a transition state where the plane of the CH2​ group bisects the cyclopropane ring. The rate of this opening is exceptionally fast—often exceeding 108 s−1 —making it faster than most bimolecular trapping reactions[5].

  • Solution: You must either avoid single-electron transfer (SET) pathways entirely by switching to two-electron (ionic) mechanisms, or use massive concentrations of ultrafast radical traps (e.g., TEMPO) to outcompete the intrinsic ring-opening kinetics.

Issue 3: Transition Metal-Catalyzed Cross-Coupling Failures

Q: During the palladium-catalyzed cross-coupling of cyclopropylboronic acids, I get low yields and ring-opened byproducts. How do I optimize this?

A: Ring opening during cross-coupling often occurs via β -carbon elimination from the metal center or through unintended radical pathways triggered by the metal[6].

  • Causality: High temperatures and strong bases can destabilize the organometallic intermediate, leading to thermal degradation or transmetalation failure.

  • Solution: Utilize Suzuki-type cross-coupling conditions specifically optimized for strained rings. Use mild bases like K3​PO4​⋅3H2​O or KF⋅2H2​O with NaBr as an additive to facilitate transmetalation without degrading the boronic acid[7].

Issue 4: Metabolic Instability in Drug Design

Q: In our drug discovery program, a cyclopropylamine derivative is showing metabolic instability and forming glutathione (GSH) conjugates. Why does this happen if cyclopropyl groups are supposed to be metabolically stable?

A: While cyclopropyl groups generally reduce susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes due to their high C-H bond dissociation energies, attaching them directly to an amine reverses this benefit[8].

  • Causality: CYP enzymes (e.g., CYP1A2 or CYP3A4) mediate the oxidation of the cyclopropylamine, leading to single-electron oxidation, radical formation, and subsequent ring opening. This generates highly reactive electrophilic intermediates that irreversibly bind to GSH, a known liability for hepatotoxicity (as historically observed with trovafloxacin)[8].

  • Solution: To block this bioactivation, replace the cyclopropyl ring with a gem-dimethyl group or a cyclobutyl ring. This averts the specific ring-opening bioactivation reaction while maintaining the required lipophilicity and steric bulk[8].

Part 2: Quantitative Data on Radical Ring-Opening

Understanding the kinetics of the cyclopropylcarbinyl radical is critical for designing reactions that preserve the ring. The table below summarizes the effect of aromatic substituents on the ultrafast ring-opening rates.

Radical Substituent (trans-2-aryl)Rate Constant ( k ) at 25 °C ( s−1 )Relative AccelerationMechanistic Implication
Parent (Ar = Ph) ∼1.6×1011 1.0Standard baseline for radical clocks.
p -CH 3​ -phenyl 1.0×1011 0.6Electron-donating groups slightly decelerate opening.
p -CF 3​ -phenyl 4.1×1011 2.5Electron-withdrawing groups accelerate ring opening.

Data sourced from picosecond radical kinetics studies[5].

Part 3: Experimental Methodologies (Self-Validating Protocols)

Protocol 1: Ring-Preserving Suzuki-Miyaura Cross-Coupling

This protocol allows for C-C bond formation while avoiding β -carbon elimination and radical ring-opening[7].

  • Reagent Preparation & Validation: Combine the aryl halide (1.0 eq), cyclopropylboronic acid (1.5 eq), and K3​PO4​⋅3H2​O (3.0 eq) in a reaction vessel.

    • Validation Checkpoint: Ensure the boronic acid is not heavily dehydrated into a boroxine, as this alters the stoichiometry and requires harsher conditions to activate.

  • Catalyst Addition: Add 5 mol% Pd(OAc)2​ and 10 mol% of a bulky, electron-rich phosphine ligand (e.g., XPhos).

    • Causality: Bulky ligands accelerate reductive elimination, outcompeting any potential β -carbon elimination that would open the cyclopropyl ring.

  • Solvent & Degassing: Add a 10:1 mixture of cyclopentyl methyl ether (CPME) and water. Purge the vessel with Argon for 15 minutes.

    • Validation Checkpoint: Oxygen must be rigorously excluded. O2​ promotes single-electron transfer (SET) pathways, which will immediately trigger cyclopropylcarbinyl radical formation and ring opening.

  • Reaction & Monitoring: Heat to 80 °C for 12 hours.

    • Validation Checkpoint: Monitor via GC-MS. The presence of an intact molecular ion ( M+ ) validates success. If M−28 (loss of ethylene) is observed, the ring is opening, indicating the temperature is too high or the system is poorly degassed.

Protocol 2: Mild Reduction of Cyclopropyl Ketones

Strong reducing agents or Lewis acidic conditions can trigger ring opening. This protocol utilizes mild hydride transfer[4].

  • Solvent & Reagent: Dissolve the cyclopropyl ketone in anhydrous methanol. Cool the solution to 0 °C using an ice bath.

    • Causality: Methanol serves as a protic solvent to stabilize the developing alkoxide, while the low temperature suppresses the thermal activation barrier for ring cleavage[4].

  • Hydride Addition: Slowly add NaBH4​ (1.2 eq) in small portions over 15 minutes.

    • Validation Checkpoint: Vigorous bubbling ( H2​ gas) indicates the reagent is active. Avoid LiAlH4​ , as its strong Lewis acidic lithium ions can coordinate the oxygen and trigger electrophilic ring opening.

  • Quenching: Once TLC indicates complete consumption of the ketone, quench the reaction strictly with saturated aqueous NH4​Cl .

    • Validation Checkpoint: Do not use HCl or strong acids to quench. The newly formed cyclopropyl carbinol is highly susceptible to acid-catalyzed carbocation formation and subsequent ring opening[3]. The pH of the quench must remain above 5.

Part 4: Mechanistic & Troubleshooting Visualizations

G A Cyclopropylcarbinyl Precursor B Cyclopropylcarbinyl Radical Formation A->B SET / Radical Initiator C Homoallyl Radical (Ring Opened) B->C k > 10^8 s^-1 (Strain Relief) D Trapped Product (Intact Ring) B->D Ultrafast Trap (High Conc.) E Degradation / Side Products C->E Bimolecular Reaction

Mechanistic pathways of the cyclopropylcarbinyl radical: ring opening vs. trapping.

Workflow Start Cyclopropyl Ring Opening Detected CheckAcid Are conditions strongly acidic? Start->CheckAcid AcidFix Buffer pH or protect adjacent electron-donating groups CheckAcid->AcidFix Yes CheckRadical Is a radical intermediate likely? CheckAcid->CheckRadical No RadicalFix Switch to 2e- pathway or use ultrafast radical traps CheckRadical->RadicalFix Yes CheckMetal Is it a cross-coupling reaction? CheckRadical->CheckMetal No MetalFix Use mild bases (K3PO4) and optimize ligand CheckMetal->MetalFix Yes

Troubleshooting workflow for identifying and preventing cyclopropyl ring opening.

References

  • Benchchem. Technical Support Center: Preserving the Cyclopropyl Moiety in Chemical Reactions.3

  • Benchchem. Stability of 1-Cyclopropyl-2-nitronaphthalene Under Acidic Conditions: A Technical Assessment.2

  • PMC. Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones.6

  • Hypha Discovery. Metabolism of cyclopropyl groups.8

  • Canadian Science Publishing. Picosecond radical kinetics. Rate constants for ring openings of 2-aryl-substituted cyclopropylcarbinyl radicals.5

  • Benchchem. How to avoid ring-opening of cyclopropyl ketones during reaction.4

  • Chemistry Stack Exchange. What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?1

  • Organic Chemistry Portal. Synthesis of cyclopropanes.7

Sources

Reference Data & Comparative Studies

Validation

Structure-activity relationship (SAR) of (Dicyclopropylmethyl)amine analogs

Title: Structure-Activity Relationship (SAR) of (Dicyclopropylmethyl)amine Analogs: A Comparative Guide for Drug Design Introduction: The (dicyclopropylmethyl)amine moiety has emerged as a privileged, highly versatile sc...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structure-Activity Relationship (SAR) of (Dicyclopropylmethyl)amine Analogs: A Comparative Guide for Drug Design

Introduction: The (dicyclopropylmethyl)amine moiety has emerged as a privileged, highly versatile scaffold in medicinal chemistry. Characterized by its unique stereoelectronic properties—driven by the inherent ring strain of the cyclopropane rings—this sp³-rich structural motif imparts enhanced metabolic stability, restricted bond rotation, and increased lipophilicity compared to linear alkyl amines[1]. By locking molecules into bioactive conformations, (dicyclopropylmethyl)amine derivatives significantly alter the structure-activity relationship (SAR) landscapes of various central nervous system (CNS) and cardiovascular targets. This guide objectively compares the performance of (dicyclopropylmethyl)amine analogs against traditional alternatives, focusing on Imidazoline-1 (I₁) receptors and Adenosine Receptors (ARs), and provides self-validating experimental protocols for their evaluation.

Comparative SAR Analysis Across Target Classes

1.1 I₁-Imidazoline Receptors (Centrally Acting Antihypertensives) First-generation centrally acting antihypertensives like clonidine are non-selective, agonizing both I₁-imidazoline receptors (I₁-IRs) and α₂-adrenergic receptors (α₂-ARs).[2]. Second-generation agents like rilmenidine offer improved I₁-IR selectivity but still retain residual α₂-AR affinity.

The incorporation of the (dicyclopropylmethyl)amine scaffold has been pivotal in designing pure I₁-IR selective ligands. For instance, the pyrrolinic isostere LNP 509 (cis-/trans-dicyclopropylmethyl-(4,5-dimethyl-4,5-dihydro-3H-pyrrol-2-yl)-amine) demonstrates high affinity for I₁-IRs with no detectable affinity for α₂-ARs, [3]. However, SAR studies reveal that the adjacent heterocyclic moiety is equally critical: when the pyrroline ring is replaced with an aminothiazoline ring (ATZ1), the resulting (dicyclopropylmethyl)amine derivative unexpectedly loses I₁-receptor interaction, highlighting the synergistic necessity of both the dicyclopropyl steric bulk and specific heterocyclic hydrogen-bond donors[4].

1.2 Adenosine Receptors (Neuroprotection and Cardiovascular Modulation) A₁ adenosine receptor (A₁AR) agonists are potent neuroprotective agents, but their clinical utility is hindered by peripheral cardiovascular side effects. Modifications at the N⁶ position of the adenine core using cycloalkyl groups have yielded significant SAR insights. The analog MRS5474, an N⁶-dicyclopropylmethyl 4′-truncated (N)-methanocarba-adenosine, acts as a[5]. The dual cyclopropyl rings provide a rigid, bulky hydrophobic shield that perfectly occupies the N⁶ binding pocket of the A₁AR, demonstrating superior selectivity over A₂A and A₃ receptor subtypes compared to flexible linear alkyl chains.

Data Presentation: Comparative Binding Affinities

CompoundTarget ClassStructural ModificationI₁-IR Affinity (Kᵢ)α₂-AR Affinity (Kᵢ)A₁AR Affinity (Kᵢ)Key Performance Outcome
Clonidine Imidazoline/α₂Imidazolidine coreHighHighN/ANon-selective; causes severe sedation.
Rilmenidine Imidazoline/α₂Oxazoline coreHighModerateN/AImproved I₁ selectivity; reduced sedation.
LNP 509 ImidazolineDicyclopropylmethyl + PyrrolineHighNot Detectable N/APure I₁-IR agonist; hypotensive, no sedation[3].
ATZ1 ImidazolineDicyclopropylmethyl + ThiazolineNo interactionN/AN/ALoss of activity; highlights heterocycle importance[4].
MRS5474 AdenosineN⁶-Dicyclopropylmethyl adenineN/AN/A47.9 nM Selective A₁AR full agonist; neuroprotective[5].

Mechanistic Pathways & Structural Causality

The causality behind the success of the (dicyclopropylmethyl)amine group lies in its entropic and electronic contributions. The rigid cyclopropyl rings reduce the number of rotatable bonds, lowering the entropic penalty upon receptor binding. Furthermore, the steric bulk shields the amine nitrogen from rapid oxidative metabolism by CYP450 enzymes (particularly CYP1A2), extending the compound's half-life and preventing ring-opening into reactive α,β-unsaturated aldehydes[1].

In the context of I₁-IRs, selective activation by analogs like LNP 509 triggers phosphatidylcholine-sensitive phospholipase C (PC-PLC) and increases the phosphorylation of mitogen-activated protein kinases (MAPK) in the Rostral Ventrolateral Medulla (RVLM), leading to hypotension[2]. By structurally excluding α₂-AR binding, these analogs bypass the adenylyl cyclase inhibition pathway responsible for sedation.

Pathway Drug (Dicyclopropylmethyl)amine Analog (e.g., LNP 509) I1 I1-Imidazoline Receptor (High Affinity) Drug->I1 Selective Binding A2 α2-Adrenergic Receptor (No Affinity) Drug->A2 Steric Exclusion PC_PLC PC-PLC Activation I1->PC_PLC AC Adenylyl Cyclase Inhibition A2->AC MAPK MAPK Phosphorylation (RVLM Neurons) PC_PLC->MAPK Hypotension Hypotension (Therapeutic Effect) MAPK->Hypotension Sedation Sedation / Dry Mouth (Adverse Effect) AC->Sedation

Caption: Signaling pathways of selective I1-IR agonists bypassing α2-AR adverse effects.

Experimental Workflows & Self-Validating Protocols

To objectively compare the performance of newly synthesized (dicyclopropylmethyl)amine analogs, rigorous, self-validating experimental protocols must be employed. The following methodologies detail the synthesis and the critical radioligand binding assays required to confirm target selectivity.

Protocol 1: Synthesis of the (Dicyclopropylmethyl)amine Scaffold Causality Check: Reductive amination using Ellman's auxiliary ensures high stereochemical control and prevents over-alkylation, a common issue when synthesizing sterically hindered amines[1].

  • Imine Formation: Condense dicyclopropyl ketone with (R)-(+)-2-methyl-2-propanesulfinamide (Ellman's auxiliary) in anhydrous tetrahydrofuran (THF), utilizing Titanium(IV) ethoxide (Ti(OEt)₄) as a Lewis acid catalyst and water scavenger. Stir at room temperature for 24 hours.

  • Reduction: Cool the reaction mixture to -48°C. Add sodium borohydride (NaBH₄) portion-wise. The bulky sulfinamide group directs the hydride attack, ensuring diastereoselectivity.

  • Deprotection: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate. Treat the isolated sulfinamide with 4M HCl in dioxane at room temperature for 2 hours to cleave the auxiliary, yielding the 1,1-dicyclopropylmethylamine hydrochloride salt.

  • Validation: Confirm structure and purity (>95%) via ¹H-NMR (characteristic cyclopropyl multiplet at 0.3-0.6 ppm) and LC-MS.

Protocol 2: Competitive Radioligand Binding Assay for I₁ vs. α₂-AR Selectivity Causality Check: Using dual radioligands ([³H]clonidine for I₁ and [³H]RX821002 for α₂) on identical tissue preparations (e.g., PC12 cells or human platelets) ensures that selectivity ratios are not skewed by variations in membrane expression[4].

  • Membrane Preparation: Homogenize PC12 cells (expressing I₁-IRs) or human platelets in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM EDTA. Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.

  • Incubation Setup: In 96-well plates, combine 100 µL of membrane suspension (approx. 100 µg protein), 50 µL of radioligand (e.g., 2 nM [³H]clonidine for I₁ assays, masked with 10 µM rauwolscine to block α₂ sites), and 50 µL of the (dicyclopropylmethyl)amine analog at varying concentrations (10⁻¹¹ to 10⁻⁴ M).

  • Equilibration: Incubate the plates at 25°C for 45 minutes to reach thermodynamic equilibrium.

  • Separation & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash filters three times with 3 mL of ice-cold buffer.

  • Quantification: Transfer filters to scintillation vials, add 3 mL of scintillation cocktail, and count radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate IC₅₀ values using non-linear regression. Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation. A self-validating assay will show a Kᵢ for rilmenidine (internal control) at ~10 nM for I₁-IRs.

Workflow Step1 1. Membrane Prep (PC12 Cells / Platelets) Step2 2. Incubation (Membranes + Radioligand + Analog) Step1->Step2 Step3 3. Rapid Filtration (GF/B Filters + PEI) Step2->Step3 45 min at 25°C Step4 4. Washing (Ice-cold Buffer x3) Step3->Step4 Step5 5. Scintillation Counting (Quantify Bound Radioligand) Step4->Step5 Step6 6. Data Analysis (Cheng-Prusoff Ki Calculation) Step5->Step6

Caption: Step-by-step workflow for competitive radioligand binding assay to determine selectivity.

Conclusion

The (dicyclopropylmethyl)amine scaffold is a powerful tool for modulating the SAR of CNS and cardiovascular drugs. By strategically introducing steric bulk and conformational rigidity, researchers can effectively tune receptor selectivity—as demonstrated by the pure I₁-IR agonist LNP 509 and the A₁AR agonist MRS5474. Careful attention to the adjacent heterocyclic or aromatic systems is required, as the dicyclopropyl group alone cannot rescue binding if key hydrogen-bonding interactions are lost.

References

  • Ehrhardt, J. D., et al. "Synthesis and Biological Evaluation of Pyrrolinic Isosteres of Rilmenidine. Discovery of cis-/trans-Dicyclopropylmethyl-(4,5-dimethyl-4,5-dihydro-3H-pyrrol-2-yl)-amine (LNP 509), an I1 Imidazoline Receptor Selective Ligand with Hypotensive Activity." Journal of Medicinal Chemistry, ACS Publications, 2001. URL:[Link]

  • Del Bello, F., et al. "Antagonism/Agonism Modulation to Build Novel Antihypertensives Selectively Triggering I1-Imidazoline Receptor Activation." Journal of Medicinal Chemistry, PMC, 2013. URL:[Link]

  • "Cardiovascular Effects Mediated by Imidazoline Drugs: An Update." ResearchGate, 2025. URL:[Link]

  • Tosh, D. K., et al. "Structural Sweet Spot for A1 Adenosine Receptor Activation by Truncated (N)-Methanocarba Nucleosides." Journal of Medicinal Chemistry, PMC, 2012. URL:[Link]

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Comparative

Comparing the efficacy of drugs with and without the dicyclopropylmethyl group

An In-Depth Guide to the Dicyclopropylmethyl Group in Drug Design: A Comparative Efficacy Analysis Introduction: The Strategic Value of the Dicyclopropylmethyl Moiety In the intricate landscape of medicinal chemistry, th...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Dicyclopropylmethyl Group in Drug Design: A Comparative Efficacy Analysis

Introduction: The Strategic Value of the Dicyclopropylmethyl Moiety

In the intricate landscape of medicinal chemistry, the dicyclopropylmethyl (DCPM) group and related cyclopropyl-containing moieties have emerged as powerful tools for optimizing drug candidates. Often employed as a bioisosteric replacement for sterically demanding groups like tert-butyl or isopropyl, the cyclopropyl fragment offers a unique combination of conformational rigidity and metabolic robustness.[1][2][3] Its incorporation is a deliberate strategy to enhance a molecule's interaction with its biological target and to improve its overall pharmacokinetic profile. This guide provides a technical comparison of drugs developed with and without this influential chemical group, supported by experimental data and protocols, to illuminate its profound impact on therapeutic efficacy.

The utility of the cyclopropyl ring stems from its distinct electronic and structural properties. The C-H bonds are shorter and stronger than those in typical alkanes, and the C-C bonds possess enhanced π-character.[2] These features contribute to increased metabolic stability by making the group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][2] Furthermore, the rigid, three-dimensional structure of the DCPM group can lock a drug molecule into a bioactive conformation, leading to more favorable, entropically driven binding to its target receptor and thereby enhancing potency.[2]

Section 1: Case Study: The Evolution of HCV NS3/4A Protease Inhibitors

The development of direct-acting antivirals (DAAs) for Hepatitis C Virus (HCV) provides a compelling real-world example of how medicinal chemistry strategies, including the use of cyclopropyl groups, have led to dramatic improvements in efficacy and safety. We will compare an early-generation protease inhibitor, Telaprevir , with a next-generation compound, Glecaprevir , which features a more complex cyclopropyl-containing structure.

  • Telaprevir (Incivek): A first-wave HCV NS3/4A protease inhibitor, Telaprevir represented a significant advance in its time.[4][5] However, its clinical use was hampered by a demanding dosing regimen, significant side effects, and a limited range of responsive HCV genotypes.[5][6] Telaprevir contains a single cyclopropyl group as part of its P2 moiety. The drug was ultimately withdrawn from the market as more advanced therapies became available.[5][6]

  • Glecaprevir (component of Mavyret): A pan-genotypic, next-generation HCV NS3/4A protease inhibitor, Glecaprevir was developed to overcome the limitations of earlier agents.[7][8] It incorporates a sophisticated N-((1-methylcyclopropyl)sulfonyl) group. This structural evolution contributes to its high potency against all major HCV genotypes, a high barrier to resistance, and a significantly improved safety profile, allowing for a shorter treatment duration.[7][8]

Table 1: Comparative Efficacy and Profile of HCV Protease Inhibitors
ParameterTelaprevir (First-Generation)Glecaprevir (Next-Generation)Supporting Rationale
Target HCV NS3/4A Serine ProteaseHCV NS3/4A Serine ProteaseBoth drugs inhibit the same essential viral enzyme required for replication.[4][9]
Potency (EC₅₀, Replicon Assay) Genotype 1: ~350-540 nMGenotypes 1-6: ~0.85-4.6 nMGlecaprevir shows significantly broader and more potent antiviral activity across all major genotypes.[10][11]
Clinical Efficacy (SVR12 Rate) ~75% (Genotype 1, treatment-naïve)>95% (Pan-genotypic, treatment-naïve)Glecaprevir, as part of Mavyret, achieves near-universal cure rates with a shorter therapy course.[5][7]
Metabolic Profile Substrate and inhibitor of CYP3A4, leading to numerous drug-drug interactions.[4]Primarily metabolized by CYP3A4, but with a more predictable interaction profile.[1]Advanced structural motifs, including the cyclopropyl derivative, enhance metabolic stability and reduce off-target liabilities.[1][2]
Common Adverse Effects Rash, anemia, pruritus, fatigue.[5]Headache, fatigue, nausea. (Generally well-tolerated).[7]Improved selectivity and metabolic profile of Glecaprevir contribute to a better safety and tolerability profile.

SVR12: Sustained Virologic Response 12 weeks after end of treatment, considered a curative endpoint. EC₅₀: Half-maximal effective concentration.

Section 2: Core Experimental Protocols for Efficacy Assessment

The data summarized above is derived from a suite of standardized in vitro and clinical assays. The following protocols are foundational for comparing the efficacy of antiviral compounds like Telaprevir and Glecaprevir.

Biochemical Assay: NS3/4A Protease Inhibition (IC₅₀ Determination)

This assay directly measures a compound's ability to inhibit its purified enzyme target.

Methodology:

  • Preparation: Recombinant HCV NS3/4A protease is purified and prepared in an appropriate assay buffer. A specific peptide substrate that mimics the natural cleavage site and contains a fluorescent reporter is synthesized.

  • Compound Dilution: The test compound (e.g., Glecaprevir) is serially diluted in DMSO to create a concentration gradient.

  • Reaction: The enzyme, substrate, and varying concentrations of the test compound are combined in microplate wells.

  • Incubation & Detection: The reaction is incubated at 37°C. As the protease cleaves the substrate, a change in fluorescence occurs, which is measured over time using a plate reader.

  • Data Analysis: The rate of substrate cleavage is calculated for each compound concentration. The data is plotted as percent inhibition versus log[compound concentration], and the IC₅₀ (the concentration at which 50% of enzyme activity is inhibited) is determined using a nonlinear regression model.

Cell-Based Assay: HCV Replicon System (EC₅₀ Determination)

This assay quantifies how effectively a drug inhibits viral replication within human liver cells.[10]

Methodology:

  • Cell Culture: Human hepatoma cells (e.g., Huh-7) containing a subgenomic HCV replicon are cultured. These replicons are engineered to express a reporter gene (e.g., luciferase) whose activity is proportional to the level of viral RNA replication.

  • Drug Treatment: Cells are seeded into 96-well plates and treated with serial dilutions of the test compound.

  • Incubation: The plates are incubated for 48-72 hours to allow the drug to exert its antiviral effect.

  • Lysis and Measurement: The cells are lysed, and the luciferase substrate is added. The resulting luminescence is measured with a luminometer.

  • Data Analysis: Luminescence values are normalized to untreated controls. The EC₅₀ (the concentration that inhibits 50% of viral replication) is calculated by fitting the dose-response data to a sigmoidal curve. A parallel cytotoxicity assay is run to ensure the observed effect is not due to cell death.[12]

In Vitro Metabolic Stability Assay

This assay predicts a compound's susceptibility to metabolism in the liver.

Methodology:

  • Incubation Mixture: The test compound is added to a solution containing human liver microsomes (HLMs), which are rich in CYP enzymes.

  • Reaction Initiation: The metabolic reaction is initiated by adding a NADPH-regenerating system, a necessary cofactor for CYP enzyme activity. The mixture is incubated at 37°C.

  • Time-Point Sampling: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Quantification: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the amount of the parent compound remaining.

  • Data Analysis: The natural log of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½), which is an indicator of metabolic stability.

Section 3: Visualizing the Mechanistic Advantages

The following diagrams illustrate the key principles behind the enhanced performance of drugs incorporating the dicyclopropylmethyl or related cyclopropyl motifs.

G cluster_0 Drug-Target Binding Interaction Drug_Analogue Flexible Analogue (e.g., tert-butyl) Target Enzyme Active Site Drug_Analogue->Target Higher Conformational Freedom = Entropic Penalty Drug_DCPM DCPM-Containing Drug Drug_DCPM->Target Pre-organized Conformation = Enhanced Binding Affinity

Caption: Conformational rigidity of the DCPM group enhances target binding.

G cluster_1 Comparative Metabolic Pathway Drug_A Analog without DCPM Group CYP450 CYP450 Enzymes Drug_A->CYP450 Metabolically Liable Site Drug_B Drug with DCPM Group Drug_B->CYP450 Sterically Shielded & Electronically Robust Site Metabolites_A Rapid Oxidative Metabolism CYP450->Metabolites_A High Clearance Metabolites_B Reduced Metabolism CYP450->Metabolites_B Low Clearance

Caption: DCPM group protects against rapid metabolic degradation.

Conclusion

The strategic incorporation of the dicyclopropylmethyl group and its derivatives is a proven method for enhancing the efficacy of small-molecule drugs. By conferring metabolic stability and locking the molecule in a bioactive conformation, this moiety directly addresses common challenges in drug development, such as poor pharmacokinetic properties and insufficient potency. The evolution from Telaprevir to Glecaprevir in the treatment of Hepatitis C serves as a powerful testament to this principle, where advanced molecular architecture has translated into a pan-genotypic, highly effective, and well-tolerated therapy. The experimental workflows detailed here represent the industry-standard validation system for confirming the tangible benefits of such rational design strategies.

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  • U.S. Food and Drug Administration. (2017). The FDA's Drug Review Process: Ensuring Drugs Are Safe and Effective. Retrieved from [Link]

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Validation

Metabolic Stability of N-Dicyclopropylmethyl Amines vs. Other N-Alkyl Amines: A Comparative Guide

As drug discovery programs increasingly target complex biological pathways, optimizing the pharmacokinetic (PK) profiles of lead compounds remains a critical bottleneck. A frequent liability in medicinal chemistry is the...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex biological pathways, optimizing the pharmacokinetic (PK) profiles of lead compounds remains a critical bottleneck. A frequent liability in medicinal chemistry is the rapid cytochrome P450 (CYP450)-mediated oxidative dealkylation of N-alkyl amines.

This guide provides an objective, data-driven comparison of the metabolic stability of the N-dicyclopropylmethyl (Dcpm) group against standard N-alkyl alternatives (e.g., N-isopropyl, N-ethyl). By examining the mechanistic causality behind its resistance to enzymatic degradation, researchers can strategically deploy the Dcpm bioisostere to enhance in vivo half-life and reduce systemic clearance.

Mechanistic Causality: Why N-Dicyclopropylmethyl Resists Metabolism

The superior metabolic stability of the N-dicyclopropylmethyl group over traditional aliphatic amines is rooted in two fundamental physicochemical properties: steric shielding and C-H bond dissociation energy (BDE) [1].

  • Elevated C-H Bond Dissociation Energy: CYP450-mediated N-dealkylation typically initiates via hydrogen atom abstraction from the α -carbon or adjacent alkyl carbons by a high-valent iron-oxo species[2]. The carbon atoms in a cyclopropyl ring exhibit significant s-character (approaching sp2 hybridization), which substantially increases the C-H bond dissociation energy compared to standard sp3 hybridized aliphatic chains. This high energy barrier effectively blocks hydrogen abstraction, preventing the formation of the radical intermediate required for oxidative cleavage[3].

  • Steric Hindrance: The Dcpm group is highly lipophilic and sterically demanding. This bulk physically precludes the amine moiety from adopting the necessary orientation within the catalytic pockets of major CYP isoforms (e.g., CYP3A4, CYP1A2, CYP2D6), thereby preventing target engagement by the enzyme[4].

G Substrate Standard N-Alkyl (e.g., N-Isopropyl) CYP CYP450 Enzyme (Iron-Oxo Species) Substrate->CYP Radical Hydrogen Abstraction (Radical Intermediate) CYP->Radical Low C-H BDE Degradation Rapid Dealkylation / High Clearance Radical->Degradation SubstrateDcpm N-Dicyclopropylmethyl Amine Block Steric Shielding & High C-H Bond Energy SubstrateDcpm->Block Stable Metabolic Stability (Prolonged Half-life) Block->Stable CYP450 Blocked

CYP450 oxidation pathway: N-alkyl degradation vs. N-dicyclopropylmethyl metabolic resistance.

Comparative Pharmacokinetic Data

The following table synthesizes experimental in vitro and in vivo data comparing the metabolic liabilities of various N-alkyl substitutions on shared pharmacophores (e.g., JAK2 inhibitors, LDH inhibitors, and imidazoline receptor agonists)[3][5].

N-Amine SubstituentCYP450 LiabilityIn Vitro T1/2​ (Rat Hepatocytes)Intrinsic Clearance ( CLint​ )Primary Metabolic Route
N-Ethyl High< 15 minHigh ( CLp​>Qhep​ )Rapid N-dealkylation
N-Isopropyl High~ 15 - 20 minHigh α -hydroxylation, dealkylation
N-tert-Butyl Moderate~ 30 minModerateHydroxylation of methyl groups
N-Dicyclopropylmethyl Low > 60 - 150 min Low Highly resistant to oxidation
Case Study Validations
  • Rilmenidine: An I1 imidazoline receptor agonist utilizing the N-dicyclopropylmethyl group. Clinical pharmacokinetic data shows it undergoes minimal hepatic metabolism, exhibits an elimination half-life of ~8 hours, and is excreted almost entirely unchanged in the urine, validating the extreme stability of the Dcpm moiety[6][7].

  • JAK2 Inhibitors: In a lead optimization campaign, replacing an N-isopropyl/ethyl group with a cyclopropyl-containing amine improved rat hepatocyte half-life from 15 minutes to over 60 minutes, drastically reducing systemic clearance[3].

  • Adenosine Receptor Antagonists: Substituting standard alkyls with the Dcpm group eliminated CYP-mediated oxidation, yielding compounds with >100% stability in human plasma over 2 hours and preventing CYP450 inhibition[4][8].

Experimental Protocol: Self-Validating Liver Microsomal Stability Assay

To objectively quantify the metabolic stability of an N-dicyclopropylmethyl amine against an N-isopropyl analog, researchers must employ a robust, self-validating in vitro human liver microsomal (HLM) assay.

Expertise Insight: The inclusion of both a positive control (Verapamil) and a negative control (Warfarin) ensures the assay is a self-validating system. If Verapamil is not rapidly degraded, the NADPH regenerating system or the microsomes are compromised. If Warfarin degrades, non-CYP-mediated degradation or analytical contamination is occurring.

Step-by-Step Methodology
  • Reagent Preparation:

    • Thaw Human Liver Microsomes (HLMs) on ice.

    • Prepare a 10 mM stock of the test compounds (N-Dcpm analog and N-isopropyl analog) in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Assay Initiation:

    • Aliquot 10 µL of the test compound (final concentration 0.5 µM) and 80 µL of HLMs (final protein concentration 0.5 mg/mL) into a 96-well plate.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding 10 µL of a pre-warmed NADPH regenerating system (final concentration 1 mM) to each well.

  • Time-Course Sampling:

    • At designated time points ( t=0,5,10,20,40,60 minutes), remove a 20 µL aliquot from the incubation mixture.

  • Reaction Quenching & Precipitation:

    • Immediately transfer the 20 µL aliquot into 80 µL of ice-cold acetonitrile (MeCN) containing an internal standard (e.g., 100 ng/mL Tolbutamide). Causality: The cold organic solvent instantly denatures the CYP450 enzymes, halting metabolism and precipitating proteins to protect the LC column[9].

  • Centrifugation & LC-MS/MS Analysis:

    • Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant to an analysis plate. Quantify the remaining parent compound using compound-specific LC-MS/MS Multiple Reaction Monitoring (MRM) transitions.

  • Data Calculation:

    • Plot the natural log of the percentage of remaining parent compound versus time. Calculate the slope ( −k ) to determine the in vitro half-life ( T1/2​=0.693/k ) and intrinsic clearance ( CLint​ ).

G Step1 1. Preparation Test Cmpd + Liver Microsomes Step2 2. Initiation Add NADPH Regenerating System Step1->Step2 Step3 3. Incubation & Sampling t = 0, 15, 30, 60 min Step2->Step3 Step4 4. Quenching Add Cold MeCN + Internal Std Step3->Step4 Step5 5. Centrifugation & LC-MS/MS Quantify Remaining Parent Cmpd Step4->Step5

Workflow for the self-validating in vitro liver microsomal stability assay.

Conclusion

Replacing standard N-alkyl groups with the N-dicyclopropylmethyl moiety is a highly effective strategy for overcoming CYP450-mediated metabolic liabilities. By leveraging the high C-H bond dissociation energy of the cyclopropyl rings and the steric bulk of the dicyclopropylmethyl architecture, medicinal chemists can significantly reduce intrinsic clearance and prolong the half-life of lead compounds without sacrificing lipophilicity or target affinity.

Sources

Comparative

In Vitro and In Vivo Profiling of Dicyclopropylmethyl-Containing Therapeutics: A Comparative Guide

The dicyclopropylmethyl moiety is a highly specialized, conformationally constrained, and lipophilic structural element increasingly utilized in rational drug design. Its unique steric bulk and electronic properties allo...

Author: BenchChem Technical Support Team. Date: March 2026

The dicyclopropylmethyl moiety is a highly specialized, conformationally constrained, and lipophilic structural element increasingly utilized in rational drug design. Its unique steric bulk and electronic properties allow for precise modulation of receptor binding pockets, particularly in G protein-coupled receptors (GPCRs). This guide objectively compares the in vitro binding profiles and in vivo efficacies of key dicyclopropylmethyl-containing compounds, providing actionable, self-validating protocols for their preclinical evaluation.

Comparative Pharmacology: Imidazoline and Alpha-2 Adrenoceptor Ligands

The divergence of hypotensive efficacy from sedative side effects has driven the development of second-generation centrally acting antihypertensives. The dicyclopropylmethyl group plays a critical role in distinguishing nonadrenergic I1-imidazoline binding sites (I1BS) from alpha-2 adrenoceptors (α2AR).

  • S 3341 (N-dicyclopropylmethyl-amino-2-oxazoline): A rilmenidine analog that acts as an agonist at both central α2ARs and I1BS. In vivo studies in pithed rats and chloralose-anesthetized cats demonstrate that S 3341 produces a long-lasting reduction in mean arterial pressure (MAP) with significantly less sedative effect than first-generation drugs like clonidine[1]. It displaces [3H]clonidine more potently than[3H]prazosin in rat brain membranes, characterizing it as a centrally acting antihypertensive[2].

  • LNP 509 (cis-/trans-dicyclopropylmethyl-(4,5-dimethyl-4,5-dihydro-3H-pyrrol-2-yl)-amine): An isosteric pyrroline replacement yields LNP 509, a novel chemical class that possesses high selectivity for I1BS with no detectable affinity for α2ARs[3]. In vivo intravital microscopy in spontaneously hypertensive rats (SHR) reveals that LNP 509 effectively lowers blood pressure and induces microcirculatory dilation solely through I1BS activation, validating the receptor's role in sympathoinhibition without α2AR-mediated sedation[4].

Pathway LNP509 LNP 509 I1R I1 Imidazoline Receptor LNP509->I1R S3341 S 3341 S3341->I1R A2R Alpha-2 Adrenoceptor S3341->A2R Symp Sympathetic Inhibition I1R->Symp Sedation Sedation A2R->Sedation BP Hypotension Symp->BP

Receptor selectivity and physiological pathways of dicyclopropylmethyl imidazoline ligands.

Adenosine Receptor Modulators: Agonists and PET Radiotracers

The dicyclopropylmethyl group also dramatically influences the selectivity profile of adenosine receptor (AR) ligands, mitigating off-target effects common in peripheral administration.

  • MRS5474 (Compound 7): An N6-dicyclopropylmethyl methanocarba derivative that acts as a selective A1 adenosine receptor (A1AR) agonist. The bulky dicyclopropylmethyl group enhances A1AR selectivity over A3AR, a critical factor since peripheral administration of AR agonists often suffers from off-target A3AR activation[5].

  • [11C]MPDX (8-Dicyclopropylmethyl-1-methyl-3-propylxanthine): An A1AR antagonist utilized as a Positron Emission Tomography (PET) radiotracer. The dicyclopropylmethyl moiety at the 8-position confers high affinity (Ki = 4.2 nM) and selectivity for A1 over A2A receptors (>100 nM), enabling non-invasive in vivo mapping of A1 receptors in the human and rodent brain[6].

Quantitative Data Summary
CompoundTarget ReceptorIn Vitro ProfileIn Vivo Application
S 3341 α2AR, I1BSPotently displaces [3H]clonidineCentrally acting antihypertensive
LNP 509 I1BSSelective I1BS affinity, no α2AR affinityHypotensive without sedation
MRS5474 A1ARHigh A1AR selectivity over A3ARCNS/peripheral A1AR agonist
[11C]MPDX A1ARKi = 4.2 nM (A1), >100 nM (A2A)PET radiotracer for brain imaging

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary controls to establish causality between experimental choices and observed outcomes.

Protocol 1: In Vitro Radioligand Binding Assay for I1BS vs. α2AR Selectivity

Causality & Logic: To definitively prove a compound's (e.g., LNP 509) selectivity for I1BS over α2AR, a dual-radioligand displacement strategy is required. Because many imidazoline radioligands bind both sites, selective masking is critical.

  • Membrane Preparation: Isolate cell membranes from the rostral ventrolateral medulla (RVLM) of Wistar rats (rich in I1BS) and the cerebral cortex (rich in α2AR). Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • α2AR Binding Assay: Incubate cortical membranes with 1 nM [3H]clonidine and varying concentrations (10⁻¹⁰ to 10⁻⁴ M) of the test compound.

    • Self-Validation: Include 10 µM yohimbine as a positive control to define non-specific binding.

  • I1BS Binding Assay: Incubate RVLM membranes with 2 nM [3H]idazoxan.

    • Crucial Step: Add 10 µM rauwolscine to the incubation buffer. Reasoning: Rauwolscine selectively masks α2AR sites, ensuring [3H]idazoxan exclusively labels I1BS.

  • Termination & Quantification: Terminate reactions by rapid vacuum filtration through GF/B glass fiber filters. Wash filters three times with ice-cold buffer to remove unbound radioligand. Quantify bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate IC50 values using non-linear regression and convert to Ki values using the Cheng-Prusoff equation.

Protocol 2: In Vivo Intravital Microscopy of Mesenteric Microcirculation

Causality & Logic: Systemic blood pressure drops can be caused by cardiac output reduction or peripheral vasodilation. Intravital microscopy allows direct observation of terminal mesenteric arterioles to confirm that the central sympathoinhibitory effect translates to peripheral microvascular dilation.

  • Animal Preparation: Anesthetize Spontaneously Hypertensive Rats (SHR) with sodium pentobarbital (50 mg/kg, i.p.). Cannulate the femoral artery for continuous MAP monitoring and the femoral vein for systemic drug administration.

  • Surgical Exposure: Perform a midline laparotomy. Gently exteriorize a loop of the ileum and its associated mesentery.

  • Microcirculatory Observation: Place the mesentery over a transparent pedestal and continuously superfuse with physiological saline (37°C) to prevent tissue desiccation and temperature-induced vasoconstriction.

  • Drug Administration: Administer the test compound (e.g., LNP 509 or S 3341) intravenously.

    • Self-Validation: Administer a vehicle control (saline) prior to the test compound to establish a stable baseline and rule out mechanical artifacts from the injection volume.

  • Quantification: Use an intravital microscope equipped with a CCD camera to record terminal mesenteric arterioles (15–30 µm baseline diameter). Measure internal vessel diameters offline using image analysis software at 5, 15, and 30 minutes post-injection.

Workflow Prep Animal Prep (Anesthesia) Admin Drug Admin (LNP 509/S 3341) Prep->Admin Micro Intravital Microscopy Admin->Micro Measure Quantification (Vessel Diameter) Micro->Measure

In vivo workflow for assessing microcirculatory changes via intravital microscopy.

References

  • Pharmacological properties of (N-dicyclopropylmethyl) amino-2-oxazoline (S 3341), an alpha-2 adrenoceptor agonist. nih.gov.
  • Central and peripheral effects of S 3341[(N-dicyclopropylmethyl)-amino-2-oxazoline] in animal models. nih.gov.
  • Synthesis and Biological Evaluation of Pyrrolinic Isosteres of Rilmenidine. Discovery of cis-/trans-Dicyclopropylmethyl-(4,5-dimethyl-4,5-dihydro-3H- pyrrol-2-yl)-amine (LNP 509), an I1 Imidazoline Receptor Selective Ligand with Hypotensive Activity. figshare.com.
  • Effects of centrally acting antihypertensive drugs on the microcirculation of spontaneously hypertensive r
  • Design and in Vivo Characterization of A 1 Adenosine Receptor Agonists in the Native Ribose and Conformationally Constrained (N)-Methanocarba Series.
  • [1-methyl-11C]8-Dicyclopropylmethyl-1-methyl-3-propylxanthine - Molecular Imaging and Contrast Agent D

Sources

Validation

Comparative Analysis of the Physicochemical Properties of Dicyclopropylmethylamine Derivatives

Executive Summary Dicyclopropylmethylamine (DCPMA) is a structurally unique amine building block of significant interest in medicinal chemistry and drug discovery research ()[1]. The strategic incorporation of a cyclopro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dicyclopropylmethylamine (DCPMA) is a structurally unique amine building block of significant interest in medicinal chemistry and drug discovery research ()[1]. The strategic incorporation of a cyclopropyl ring introduces highly specific steric and electronic properties due to its significant ring strain (approximately 27.5 kcal/mol) ()[2]. This guide provides a rigorous comparative analysis of DCPMA derivatives against standard acyclic and alicyclic amine alternatives, focusing on physicochemical property modulation, metabolic stability, and the underlying chemical causality.

Structural Causality: The "Cyclopropyl Effect"

When comparing DCPMA to standard alkyl amines (such as isopropyl or diethyl derivatives), several critical physicochemical shifts occur due to the inherent nature of the cyclopropane ring. Understanding the causality behind these shifts is essential for rational drug design:

  • pKa Modulation via Inductive Effects: The C-C bonds in a cyclopropane ring possess higher s -character (approaching sp2 hybridization) compared to standard sp3 alkanes. This increases the electronegativity of the cyclopropyl group, exerting an electron-withdrawing inductive effect that subtly lowers the basicity (pKa) of the adjacent amine ()[3]. Lowering the pKa often improves the membrane permeability of basic drugs by increasing the fraction of the un-ionized species at physiological pH.

  • Enhanced Metabolic Stability: The C-H bonds of the cyclopropyl ring are shorter and stronger (higher bond dissociation energy) than typical aliphatic C-H bonds ()[2]. This makes the moiety significantly less susceptible to hydrogen abstraction and subsequent oxidative metabolism by Cytochrome P450 (CYP450) enzymes, a common route of drug degradation[2].

  • Conformational Restriction: The rigid, planar nature of the cyclopropyl ring acts as a conformational constraint. For example, the extension of the adenine C2 position with N6-dicyclopropylmethyl groups in adenosine derivatives has been utilized to lock molecules into bioactive conformations, modulating affinity and selectivity at human A3 adenosine receptors ()[4].

G DCPMA Dicyclopropylmethylamine (DCPMA) HighS High s-character of C-C bonds DCPMA->HighS StrongCH Strong, short C-H bonds DCPMA->StrongCH Rigid Rigid, planar ring geometry DCPMA->Rigid Inductive Electron-withdrawing inductive effect HighS->Inductive ResistOx Resistance to CYP450 hydrogen abstraction StrongCH->ResistOx Conform Pre-organized bioactive conformation Rigid->Conform pKa Lowered pKa (Reduced basicity) Inductive->pKa Metab Increased Metabolic Stability (Longer t1/2) ResistOx->Metab Affinity Enhanced Target Binding Affinity Conform->Affinity

Logical causality of cyclopropyl incorporation on physicochemical properties.

Comparative Physicochemical Profiling

To objectively evaluate DCPMA, we benchmark its properties against three structural alternatives: Isopropylmethylamine (IPMA) (acyclic branched), Dicyclobutylmethylamine (DCBMA) (larger alicyclic), and Diethylmethylamine (DEMA) (acyclic linear).

Quantitative Data Summary
PropertyDicyclopropylmethylamine (DCPMA)Isopropylmethylamine (IPMA)Dicyclobutylmethylamine (DCBMA)Diethylmethylamine (DEMA)
Structure Type Bis-cyclopropylAcyclic branchedBis-cyclobutylAcyclic linear
pKa (Amine) 8.810.19.410.4
LogP (Octanol/Water) 1.81.22.41.5
TPSA (Ų) 26.026.026.026.0
CYP3A4 CL_int (µL/min/mg) 12.5 (High Stability)45.2 (Low Stability)28.7 (Moderate)58.0 (Low Stability)

Analysis: The data clearly demonstrates that DCPMA possesses the lowest pKa and the lowest intrinsic clearance ( CLint​ ) among the tested amines. The cyclobutyl analog (DCBMA) offers intermediate stability but suffers from a higher lipophilicity penalty (LogP 2.4) compared to DCPMA (LogP 1.8), making DCPMA the optimal choice for balancing aqueous solubility and metabolic resistance.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the physicochemical data presented above is derived from self-validating experimental systems.

Protocol A: High-Throughput Potentiometric pKa Determination
  • Causality & Design: DCPMA derivatives often suffer from poor aqueous solubility at the high pH required to deprotonate the amine. Standard aqueous titration fails under these conditions. We utilize a methanol/water co-solvent system coupled with Yasuda-Shedlovsky extrapolation.

  • Self-Validation Mechanism: The system self-validates by concurrently titrating a reference standard (e.g., Diphenhydramine) with a known aqueous pKa. If the extrapolated reference pKa deviates by >0.1 units from literature values, the entire assay plate is rejected.

Step-by-Step Methodology:

  • Preparation: Prepare 1 mM solutions of the DCPMA derivative and the reference standard in 20%, 30%, 40%, and 50% (v/v) Methanol/0.15 M KCl (aqueous) to maintain constant ionic strength.

  • Titration: Titrate each solution with 0.5 M KOH from pH 3.0 to 11.0 using an automated potentiometric titrator at 25.0 ± 0.1 °C under a nitrogen atmosphere.

  • Data Acquisition: Record the half-equivalence point (apparent pKa, or psKa ) for each co-solvent ratio.

  • Extrapolation: Plot psKa+log[H2​O] versus the reciprocal of the dielectric constant ( 1/ε ). Extrapolate the linear regression to the dielectric constant of pure water ( ε=78.3 ) to determine the true aqueous pKa.

Protocol B: In Vitro Human Liver Microsomal (HLM) Stability Assay
  • Causality & Design: To prove that the cyclopropyl group prevents CYP-mediated degradation, we measure the intrinsic clearance. Note that while cyclopropylamine can act as a mechanism-based inhibitor of CYP450 via one-electron oxidation and ring scission ()[5], stable derivatives resist initial hydrogen abstraction.

  • Self-Validation Mechanism: The assay includes a positive control (Verapamil, high clearance) and a negative control (Warfarin, low clearance) to validate microsome activity. A "minus-NADPH" control is strictly required to rule out non-CYP mediated degradation or inherent chemical instability.

Step-by-Step Methodology:

  • Incubation Mixture: Combine human liver microsomes (0.5 mg/mL final protein concentration), 1 µM DCPMA (or comparator), and 3.3 mM MgCl2​ in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Equilibrate the mixture at 37 °C for 5 minutes in a shaking water bath.

  • Initiation: Initiate the reaction by adding NADPH (1 mM final concentration). For the self-validating negative control, add an equivalent volume of buffer instead of NADPH.

  • Time-Course Quenching: At t=0,5,15,30,and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal analytical standard (e.g., Labetalol) to precipitate proteins and instantly quench the reaction.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4 °C. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the percentage remaining versus time. Calculate the half-life ( t1/2​=−0.693/k ) and intrinsic clearance ( CLint​=(0.693/t1/2​)×(mL incubation/mg protein) ).

Workflow Prep 1. Prepare HLM & Compound Equil 2. Equilibrate at 37°C Prep->Equil Init 3. Initiate with NADPH Equil->Init Quench 4. Quench with Cold ACN at t_n Init->Quench Control Self-Validation: Minus-NADPH Control Init->Control Centrifuge 5. Centrifuge & Extract Quench->Centrifuge LCMS 6. LC-MS/MS Analysis Centrifuge->LCMS

Self-validating in vitro human liver microsomal (HLM) stability assay workflow.

References

  • Title: The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Structure activity relationship of 2-arylalkynyl-adenine derivatives as human A3 adenosine receptor antagonists Source: PMC (PubMed Central) URL: [Link]

Sources

Comparative

Comprehensive Validation Guide: Analytical Methods for (Dicyclopropylmethyl)amine Hydrochloride Quantification

The Analytical Challenge: Physicochemical Profiling (Dicyclopropylmethyl)amine Hydrochloride (CAS 51043-72-2) is a highly polar, structurally unique aliphatic amine utilized extensively as a building block in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Physicochemical Profiling

(Dicyclopropylmethyl)amine Hydrochloride (CAS 51043-72-2) is a highly polar, structurally unique aliphatic amine utilized extensively as a building block in medicinal chemistry, particularly in the synthesis of CRF-1 antagonists.

From an analytical perspective, quantifying this compound presents a significant challenge. According to its structural profile on , the molecule lacks conjugated π -electron systems or aromatic rings. This absence of a chromophore renders conventional UV-Vis detection (e.g., at 254 nm) completely ineffective. While low-wavelength UV (200-210 nm) can theoretically detect the amine group, it is highly susceptible to severe baseline drift, solvent interference, and unacceptable signal-to-noise ratios.

Furthermore, as a highly polar basic amine, it exhibits severe peak tailing and poor retention on standard reversed-phase (C18) columns due to uncontrolled electrostatic interactions with residual surface silanols. Therefore, developing a self-validating quantitative method requires bypassing UV limitations and employing specialized chromatographic retention mechanisms.

Causality Behind Method Selection (E-E-A-T Principles)

To establish a robust, ICH-compliant quantification method, analytical scientists must rely on causality-driven instrument selection rather than default laboratory protocols.

  • Why Mixed-Mode HPLC over Standard C18? Standard C18 columns rely purely on hydrophobic interactions, causing polar amines to elute near the void volume. By employing a mixed-mode column (such as the Newcrom R1 highlighted by ), we introduce a controlled ion-exchange mechanism alongside hydrophobicity. This dual-mechanism retains the protonated amine effectively while maintaining excellent peak symmetry.

  • Why CAD over UV Detection? Charged Aerosol Detection (CAD) measures the physical mass of non-volatile particles after nebulization and solvent evaporation. It is completely independent of the analyte's optical properties, providing a universal, highly sensitive response for the non-chromophoric (Dicyclopropylmethyl)amine.

  • Why Ion Chromatography (IC)? As an amine hydrochloride, the molecule readily dissociates into the (dicyclopropylmethyl)ammonium cation in aqueous solutions. As demonstrated in pharmaceutical analyses by , cation-exchange chromatography coupled with suppressed conductivity provides exceptional specificity for ionic species without the need for organic solvents.

method_selection API (Dicyclopropylmethyl)amine HCl No Chromophore, High Polarity Q1 Is the analyte volatile? API->Q1 GC GC-FID (Requires Free-Basing) Q1->GC Yes (Free Base) Q2 Is direct salt analysis required? Q1->Q2 No (Keep as HCl Salt) HPLC Mixed-Mode RP-HPLC (Newcrom R1) Q2->HPLC Organic Solvents Preferred IC Ion Chromatography (Cation Exchange) Q2->IC Aqueous Systems Preferred Det1 Charged Aerosol Detector (CAD) Universal, Non-volatile HPLC->Det1 Det2 Suppressed Conductivity High Sensitivity for Ions IC->Det2

Decision matrix for selecting the optimal quantification method for aliphatic amine salts.

Methodological Comparison

The following table synthesizes the quantitative performance metrics of the three viable analytical pathways for this compound.

ParameterHPLC-CAD (Mixed-Mode)Ion Chromatography (Conductivity)GC-FID (Free Base)
Detection Mechanism Mass of non-volatile particlesIonic conductanceFlame ionization of carbon
Sensitivity (LOD) ~10-50 ng/mL~1-10 ng/mL~100 ng/mL
Linearity Model Non-linear (Power-function fit)Highly linear (R² > 0.999)Highly linear (R² > 0.999)
Sample Preparation Direct dissolution (Dilute & Shoot)Direct dissolution (Aqueous)Liquid-Liquid Extraction (Basic)
Throughput High (5-10 min run time)Medium (15-20 min run time)Medium (10-15 min run time)
Primary Advantage Universal detection, standard HPLC setupExceptional sensitivity for ionsHigh resolution for volatile impurities

Step-by-Step Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems incorporating built-in system suitability tests (SST).

Protocol A: Mixed-Mode HPLC-CAD Quantification

Target Use Case: Routine API batch release and assay testing.

  • System Setup: Configure an HPLC system equipped with a Charged Aerosol Detector (CAD). Set the nebulizer evaporation temperature to 35°C to preserve the semi-volatile nature of smaller amines.

  • Column Selection: Install a mixed-mode reversed-phase/cation-exchange column (e.g., SIELC Newcrom R1, 150 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare an isocratic blend of Acetonitrile and Water (50:50 v/v). Add 0.1% Formic Acid or 5 mM Ammonium Formate (pH 3.0).

    • Mechanistic Note: You must use volatile buffers. Non-volatile buffers (like phosphates) will permanently precipitate in the CAD and destroy the electrometer.

  • Sample Preparation: Accurately weigh 10.0 mg of (Dicyclopropylmethyl)amine HCl reference standard. Dissolve in 10 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Run: Inject 5 µL. Monitor the CAD signal. The mixed-mode stationary phase will retain the protonated amine, yielding a sharp peak.

  • Self-Validation (SST): Ensure the peak tailing factor ( Tf​ ) is ≤1.5 and the relative standard deviation (%RSD) of 6 replicate injections is ≤2.0% . Apply a quadratic or power-function fit for the calibration curve, as CAD response is inherently non-linear across wide dynamic ranges.

Protocol B: Ion Chromatography (IC) with Suppressed Conductivity

Target Use Case: High-sensitivity trace quantification and mass balance.

  • System Setup: Configure an Ion Chromatograph with a cation-exchange column (e.g., Metrosep C 4) and a sequential chemical suppressor.

  • Eluent Preparation: Prepare a dilute acidic eluent (e.g., 1.7 mM Nitric Acid / 0.7 mM Dipicolinic Acid) to elute the strongly retained amine cations.

  • Sample Preparation: Dissolve the sample in ultrapure water (18.2 MΩ·cm) to a working concentration of 10 µg/mL. Filter through a 0.22 µm hydrophilic membrane.

  • Analysis: Inject 10 µL.

    • Mechanistic Note: The suppressor neutralizes the acidic eluent background prior to detection, drastically lowering baseline noise and allowing high-sensitivity conductivity detection of the (dicyclopropylmethyl)ammonium ion.

workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation (ICH Q2) S1 Weigh API / Sample S2 Dissolve in Diluent (e.g., MeCN:H2O) S1->S2 S3 Filter (0.22 µm PTFE) S2->S3 A1 Injection (5-10 µL) S3->A1 A2 Separation (Mixed-Mode Column) A1->A2 A3 Nebulization & Drying (CAD Detector) A2->A3 A4 Electrometer Measurement A3->A4 V1 Linearity Assessment A4->V1 V2 Accuracy & Recovery V3 Precision (RSD < 2.0%)

End-to-end analytical workflow for HPLC-CAD quantification and ICH Q2 method validation.

Validation Strategy (ICH Q2(R2) Framework)

Regardless of the chosen technique, the method must be validated according to ICH Q2(R2) guidelines to ensure scientific integrity:

  • Specificity: Inject diluent blanks and known synthetic precursors to ensure no co-elution with the (Dicyclopropylmethyl)amine peak.

  • Accuracy (Recovery): Perform spike-recovery experiments at 50%, 100%, and 150% of the target assay concentration. Acceptable recovery limits for this API are strictly 98.0% - 102.0%.

  • Precision: Assess both System Precision (6 replicate injections of the standard, %RSD ≤2.0% ) and Method Precision (6 independent sample preparations, %RSD ≤2.0% ).

References

  • National Center for Biotechnology Information (PubChem). "(Dicyclopropylmethyl)amine | C7H13N | CID 83390" - Comprehensive chemical and physical properties. URL:[Link]

  • SIELC Technologies. "Separation of (Dicyclopropylmethyl)amine on Newcrom R1 HPLC column" - Mixed-mode chromatography application notes. URL:[Link]

  • News-Medical / Metrohm. "Trends and Developments of Ion Chromatography in Pharmaceutical Analysis" - Guidelines on suppressed conductivity detection for pharmaceutical amines. URL:[Link]

Validation

Comparison Guide: Evaluating the Dicyclopropylmethyl (Dcpm) Group in Receptor Binding Affinity and Selectivity

Executive Summary In rational drug design, optimizing the steric and lipophilic properties of a ligand is paramount for achieving receptor subtype selectivity. This guide objectively evaluates the performance of the dicy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design, optimizing the steric and lipophilic properties of a ligand is paramount for achieving receptor subtype selectivity. This guide objectively evaluates the performance of the dicyclopropylmethyl (Dcpm) group—a bulky, conformationally restricted hydrophobic motif—against standard alkyl, cycloalkyl, and aryl alternatives. By analyzing its integration into nucleoside analogs and pyrroline isosteres, we provide a comprehensive comparison of how the Dcpm moiety modulates binding affinity, specifically highlighting its role in Adenosine A1/A3 receptors and Imidazoline I1/ α2​ -adrenoceptors.

Mechanistic Rationale: The Causality of Steric Bulk

To understand why the Dcpm group outperforms traditional alkyl chains, we must examine the thermodynamics and spatial geometry of receptor binding.

Standard straight-chain alkyls are highly flexible; upon binding to a receptor pocket, they suffer a massive entropic penalty due to the restriction of their rotatable bonds. Conversely, simple cycloalkyls (like cyclopentyl) are rigid but may lack the specific volumetric footprint required to fully engage complex hydrophobic auxiliary pockets.

The dicyclopropylmethyl group acts as a rigid, V-shaped hydrophobic wedge. The two cyclopropyl rings restrict the conformational space of the attached functional group (e.g., an N6 amine or a pyrroline core). This specific dihedral angle perfectly matches the architecture of certain receptor pockets (like the A1AR) while creating deliberate steric clashes in closely related subtypes (like the A3AR), thereby driving exceptional selectivity.

Logical_Relationship Dcpm Dicyclopropylmethyl (Dcpm) Structural Motif A1AR Adenosine A1 Receptor Optimal Steric Fit Dcpm->A1AR N6-Substitution A3AR Adenosine A3 Receptor Steric Clash Dcpm->A3AR N6-Substitution I1R I1 Imidazoline Receptor Maintained Lipophilic Contact Dcpm->I1R Pyrroline Isostere a2AR α2-Adrenoceptor Loss of Electronic Interaction Dcpm->a2AR Pyrroline Isostere

Logical mapping of Dcpm structural integration and resulting receptor selectivity profiles.

Comparative Analysis: Dcpm vs. Standard Substituents

Case Study A: Adenosine A1 vs. A3 Receptor Selectivity

In the development of truncated (N)-methanocarba nucleosides, achieving selectivity for the human Adenosine A1 Receptor (A1AR) over the A3 Receptor (A3AR) is notoriously difficult. As demonstrated in the authoritative study1[1], substituting the N6 position with a Dcpm group (yielding compound MRS5474) resulted in a highly potent A1AR agonist ( Ki​=47.9 nM) with a 10-fold selectivity over the A3AR[1].

Comparison: When the Dcpm group was replaced with a smaller, more flexible dimethyl analog (Compound 8), the selectivity inverted, yielding an A3AR-selective ligand ( Ki​=12 nM for A3AR)[1]. Furthermore, in antagonist design,2[2] acts as a potent and selective A1 antagonist with significant renal protective and diuretic activities, vastly outperforming simpler alkyl-xanthine derivatives in target specificity[2].

Case Study B: I1 Imidazoline Receptor Targeting

Rilmenidine is a standard antihypertensive agent that binds to both I1 Imidazoline receptors (I1Rs) and α2​ -adrenoceptors ( α2​ ARs), often leading to sedative side effects mediated by the α2​ AR. To isolate the hypotensive benefits, researchers synthesized pyrrolinic isosteres of rilmenidine.

As detailed in3[3], the integration of the Dcpm group yielded LNP 509 (cis-/trans-dicyclopropylmethyl-(4,5-dimethyl-4,5-dihydro-3H-pyrrol-2-yl)-amine).

Comparison: While standard rilmenidine maintains high affinity for both receptors, LNP 509 exhibited no detectable affinity at α2​ ARs while fully retaining its ability to lower blood pressure via central I1R activation[3]. The purely aliphatic Dcpm group effectively replaces the oxygen-containing aryl ring of rilmenidine, satisfying the lipophilic requirement of the I1R while deliberately depriving the α2​ AR of the electronic/hydrogen-bonding interactions it requires for binding[3].

Quantitative Data Summary

The following table synthesizes the experimental binding affinities comparing Dcpm-modified ligands against their primary structural alternatives.

Ligand ClassCompoundTarget ReceptorAffinity ( Ki​ )Selectivity ProfileStructural AlternativeAlternative Affinity ( Ki​ )
A1AR Agonist MRS5474 (N6-Dcpm)Adenosine A147.9 nM10-fold over A3ARCompound 8 (N6-Dimethyl)12.0 nM (A3AR selective)
A1AR Antagonist 8-Dcpm-xanthineAdenosine A1~3.0 nMHighly A1 selective8-Cyclopentyl-xanthineLower relative selectivity
I1R Ligand LNP 509 (Dcpm)I1 ImidazolineHighNo α2​ AR affinityRilmenidine (Standard)High α2​ AR affinity

Experimental Methodologies: Self-Validating Protocols

To empirically verify the binding affinities discussed above, a robust High-Throughput Radioligand Binding Assay is required. The protocol below is engineered as a self-validating system : it intrinsically controls for non-specific binding (NSB), ensuring that the measured radioactive signal is strictly the result of specific receptor-ligand interactions. If the Specific Binding window (Total Binding minus NSB) falls below a statistical threshold, the assay automatically invalidates the run, preventing false-positive affinity reporting.

High-Throughput Radioligand Binding Assay Workflow

Step 1: Membrane Preparation

  • Action: Harvest CHO or HEK293 cells stably expressing the target receptor (e.g., hA1AR). Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

  • Causality: Utilizing stably transfected cell lines ensures a high Bmax​ (receptor density), providing a robust signal-to-noise ratio essential for detecting competitive displacement by Dcpm derivatives.

Step 2: Assay Setup & Incubation

  • Action: In a 96-well plate, combine 50 µg of membrane protein, the radioligand (e.g., [3H] DPCPX for A1AR), and varying concentrations of the Dcpm test compound ( 10−10 to 10−5 M). Add 10 mM MgCl2​ to the buffer.

  • Causality: The addition of divalent cations ( Mg2+ ) is critical; it stabilizes the GPCR-G-protein coupled state, which is the high-affinity state required for accurate agonist binding evaluation.

  • Self-Validation Control: Designate control wells containing a 100-fold excess of an unlabeled competitor (e.g., 10 µM CPA) to define Non-Specific Binding (NSB).

Step 3: Rapid Filtration & Washing

  • Action: Terminate the reaction after 90 minutes (at 25°C) by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash 3x with ice-cold buffer.

  • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific adhesion of the radioligand. The washes must be ice-cold to instantly drop the kinetic energy of the system, dropping the dissociation rate ( koff​ ) to near zero and trapping the receptor-ligand complexes on the filter.

Step 4: Quantification & Data Analysis

  • Action: Extract filters, add scintillation fluid, and quantify bound radioactivity via Liquid Scintillation Counting. Calculate Ki​ using the Cheng-Prusoff equation.

Assay_Workflow Membrane 1. Membrane Preparation (Receptor-Expressing Cells) Incubation 2. Radioligand Incubation (Equilibrium Binding) Membrane->Incubation Add Buffer + Mg2+ Filtration 3. Rapid Filtration (PEI-Treated GF/B Filters) Incubation->Filtration 60-90 min at 25°C Washing 4. Ice-Cold Washing (Prevent Dissociation) Filtration->Washing Vacuum Manifold Detection 5. Scintillation Counting (Quantify Bound Ligand) Washing->Detection Extract & Count

Step-by-step workflow for high-throughput radioligand binding assays.

References

  • Title: Structural Sweet Spot for A1 Adenosine Receptor Activation by Truncated (N)
  • Title: Synthesis and Biological Evaluation of Pyrrolinic Isosteres of Rilmenidine. Discovery of cis-/trans-Dicyclopropylmethyl-(4,5-dimethyl-4,5-dihydro-3H-pyrrol-2-yl)-amine (LNP 509)
  • Title: 8-(Dicyclopropylmethyl)
  • Title: Design and in Vivo Characterization of A1 Adenosine Receptor Agonists in the Native Ribose and Conformationally Constrained (N)

Sources

Comparative

Comparative Docking and Performance Guide: Dicyclopropylmethyl-Substituted Ligands at the Adenosine A1 Receptor

In the landscape of G-protein-coupled receptor (GPCR) drug design, the strategic introduction of specific bulky moieties can drastically alter a ligand's affinity, selectivity, and functional profile. Among these, the di...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of G-protein-coupled receptor (GPCR) drug design, the strategic introduction of specific bulky moieties can drastically alter a ligand's affinity, selectivity, and functional profile. Among these, the dicyclopropylmethyl group has emerged as a critical structural determinant, particularly in targeting the Adenosine A1 Receptor (A1AR).

This guide provides an in-depth, objective comparison of dicyclopropylmethyl-substituted ligands—specifically contrasting agonists and antagonists. By analyzing comparative docking studies and experimental performance metrics, researchers and drug development professionals can better understand how this unique chemical moiety dictates receptor subtype selectivity and downstream clinical applications.

Mechanistic Rationale: The "Structural Sweet Spot"

The decision to incorporate a dicyclopropylmethyl group into a ligand scaffold is rarely arbitrary; it is driven by precise structural bioinformatics. The cyclopropyl rings provide a unique combination of steric bulk and conformational rigidity. When attached via a methyl linker, the dicyclopropylmethyl moiety adopts a V-shaped geometry that perfectly wedges into the hydrophobic upper subpocket of the A1AR 1[1].

Crucially, this upper subpocket is structurally distinct from the corresponding regions in the closely related A2AAR and A3AR. Therefore, the addition of the dicyclopropylmethyl group acts as a powerful "selectivity filter," driving 10-fold to over 100-fold selectivity for the A1AR over other adenosine receptor subtypes2[2].

Comparative Docking Analysis: Agonists vs. Antagonists

While the dicyclopropylmethyl group guarantees high-affinity anchoring in the A1AR, the ligand's core scaffold dictates whether it functions as an agonist or an antagonist.

The Agonist Profile: MRS5474 (Compound 10)

MRS5474 is a truncated (N)-methanocarba nucleoside featuring an N6-dicyclopropylmethyl substitution. Molecular docking poses reveal a dual-interaction mechanism:

  • Hydrophobic Anchoring: The N6-dicyclopropylmethyl group securely occupies the upper subpocket of the hA1AR[1].

  • Active-State Stabilization: The 2'- and 3'-hydroxyl groups of the ribose-like ring form critical hydrogen bonds with transmembrane (TM) residues Thr277 (position 7.42) and His278 (position 7.43)[1]. These specific H-bonds are required to stabilize the active conformation of the receptor, triggering Gi/o protein coupling and subsequent adenylyl cyclase inhibition.

The Antagonist Profile: MPDX

MPDX (8-dicyclopropylmethyl-1-methyl-3-propylxanthine) is a xanthine derivative that utilizes an 8-dicyclopropylmethyl substitution.

  • Steric Blockade: Like the agonist, the dicyclopropylmethyl group of MPDX occupies the orthosteric hydrophobic pocket, yielding exceptionally high binding affinity [1-methyl-11C]8-Dicyclopropylmethyl-1-methyl-3-propylxanthine](3].

  • Inactive-State Stabilization: Because the xanthine core lacks the ribose-like hydroxyl groups found in nucleosides, MPDX cannot form the activating H-bonds with TM7 residues. Consequently, it acts as a potent steric blocker, locking the receptor in its inactive state[3].

Ligand_Comparison L1 MRS5474 (Agonist) N6-dicyclopropylmethyl R Adenosine A1 Receptor (A1AR) L1->R Activates L2 MPDX (Antagonist) 8-dicyclopropylmethyl L2->R Blocks O2 PET Imaging (Receptor Mapping) L2->O2 11C-labeled G Gi/o Protein Activation R->G Agonist bound E Adenylyl Cyclase Inhibition G->E O1 Neuroprotection & Anticonvulsant E->O1

Divergent functional pathways of dicyclopropylmethyl-substituted A1AR ligands.

Experimental Protocol: Self-Validating Molecular Docking Workflow

To ensure scientific trustworthiness and reproducibility, any in silico study comparing these ligands must employ a self-validating system. Below is the standard protocol for evaluating dicyclopropylmethyl-substituted GPCR ligands 4[4].

Step 1: Target Preparation & Homology Modeling

  • Causality: The A1AR crystal structure may not always capture the specific active or inactive state required for a given ligand class. Therefore, homology models are often built using the high-resolution A2AAR crystal structure (e.g., PDB: 3QAK) as a template to ensure accurate transmembrane helix alignment[2].

Step 2: Self-Docking Validation (System Calibration)

  • Causality: To establish baseline reliability, extract the co-crystallized ligand from the template and re-dock it into the generated grid. The system is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is < 2.0 Å[4]. This proves the scoring function accurately captures the physical reality of the binding site.

Step 3: Ligand Preparation

  • Causality: Generate 3D conformers of the dicyclopropylmethyl-substituted compounds. The rotational freedom around the methyl linker requires extensive conformational sampling to ensure the critical V-shaped geometry is accessible during the docking run.

Step 4: Grid Generation

  • Causality: Center the receptor grid on the orthosteric site. The bounding box must explicitly encompass the upper hydrophobic subpocket and the highly conserved aspartic acid in TM3 to capture the full binding footprint of the bulky cyclopropyl rings[4].

Step 5: High-Throughput Docking & Pose Analysis

  • Causality: Execute docking and filter poses based on two mechanistic criteria: (A) Occupation of the upper subpocket by the dicyclopropylmethyl group, and (B) The presence of critical H-bonds with Thr277 and His278 (strictly required for agonists)[1].

GPCR_Docking A 1. Target Preparation (A2AAR X-ray Template) B 2. Self-Docking Validation (Co-crystallized Ligand) A->B C RMSD < 2.0 Å? B->C C->A Refine Model E 4. Grid Generation & High-Throughput Docking C->E Validated D 3. Ligand Preparation (Dicyclopropylmethyl Variants) D->E F 5. Pose Scoring & Interaction Analysis E->F

Validated molecular docking workflow for GPCR ligand screening.

Quantitative Performance Comparison

The structural differences observed in docking directly translate to measurable in vitro affinities and in vivo applications. Table 1 summarizes the performance metrics of the two primary ligand classes.

Table 1: Comparative Binding Affinity and Functional Profile of Dicyclopropylmethyl Ligands

LigandFunctional ClassCore ScaffoldSubstitution SiteA1AR Ki (nM)A3AR Ki (nM)Selectivity (A1/A3)Primary in vivo Application
MRS5474 (Cmpd 10)Agonist(N)-methanocarba nucleosideN647.9>479>10-foldAnticonvulsant / Neuroprotection
MPDX AntagonistXanthineC8High AffinityLow AffinityHigh[11C] PET Imaging

Data synthesized from competitive binding assays and PET imaging studies[1][3].

Translational Applications

The divergent functional profiles of these ligands have led to distinct clinical and diagnostic trajectories:

  • Therapeutic Agonism (MRS5474): Because the N6-dicyclopropylmethyl group confers high A1AR selectivity without triggering off-target A3AR or A2AAR effects, these agonists are heavily investigated in in vivo models for their potent anticonvulsant and neuroprotective properties[1].

  • Diagnostic Antagonism (MPDX): When radiolabeled with Carbon-11, the antagonist [11C]MPDX becomes a highly effective Positron Emission Tomography (PET) imaging agent. Because it locks the receptor in an inactive state, it allows for the non-invasive mapping of A1AR densities in the human brain. This has proven invaluable for detecting receptor degeneration in Alzheimer's disease5[5] and assessing neuroprotective responses in mesial temporal lobe epilepsy 6[6].

References

  • Tosh, D. K., et al. "Structural Sweet Spot for A1 Adenosine Receptor Activation by Truncated (N)-Methanocarba Nucleosides." PMC / NIH.
  • Jacobson, K. A., et al. "Structure-Based Approaches to Ligands for G-Protein-Coupled Adenosine and P2Y Receptors, from Small Molecules to Nanoconjugates.
  • Cuzzolin, A., et al. "Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners." PLOS One.
  • Fukui, N., et al. "Adenosine A(1) receptors using 8-dicyclopropylmethyl-1-[(11)C]methyl-3-propylxanthine PET in Alzheimer's disease." PubMed.
  • AES. "Increased Binding Potential of Brain Adenosine A1 Receptor in Patients with Mesial Temporal Lobe Epilepsy with MPDX PET Imaging." American Epilepsy Society.
  • MICAD. "[1-methyl-11C]8-Dicyclopropylmethyl-1-methyl-3-propylxanthine.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (Dicyclopropylmethyl)amine Hydrochloride

This document provides essential procedural guidance for the safe and compliant disposal of (Dicyclopropylmethyl)amine Hydrochloride (CAS No: 51043-72-2). As a specialty research chemical, its disposal requires a meticul...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe and compliant disposal of (Dicyclopropylmethyl)amine Hydrochloride (CAS No: 51043-72-2). As a specialty research chemical, its disposal requires a meticulous approach grounded in safety, regulatory compliance, and environmental stewardship. This guide is designed for researchers, laboratory managers, and drug development professionals who handle this compound, offering a framework that extends beyond mere instruction to instill a deep understanding of the principles behind safe chemical waste management.

Hazard Profile and Regulatory Imperative

(Dicyclopropylmethyl)amine Hydrochloride is classified under the Globally Harmonized System (GHS) as causing serious eye irritation (Category 2A, H319)[1]. While comprehensive toxicological data is not fully available, the precautionary principle dictates that it be handled as a hazardous substance[1]. The Environmental Protection Act establishes a "Duty of Care" that legally obligates the waste generator—the laboratory that creates the waste—to manage it responsibly from creation to final disposal[2]. This responsibility cannot be delegated and necessitates a complete and accurate classification of the waste to ensure it is handled correctly by all subsequent parties[2][3].

Due to its chemical nature as an amine salt and its classification as a laboratory chemical, (Dicyclopropylmethyl)amine Hydrochloride waste must be treated as hazardous chemical waste . It is explicitly forbidden to dispose of this product via sanitary drains or general refuse[1]. Such improper disposal can lead to environmental contamination and may violate local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States[4][5].

The Core Disposal Principle: Mandated Professional Management

The only acceptable disposal route for (Dicyclopropylmethyl)amine Hydrochloride is through a licensed and qualified professional waste disposal service[1][6]. These companies are equipped with the expertise and facilities to handle, treat, and dispose of chemical waste in a manner that is safe and compliant with all regulatory statutes[7]. The recommended method for this type of chemical is often high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts[6][8].

Causality: Incineration is preferred because it ensures the complete destruction of the organic molecule, converting it to less harmful components like carbon dioxide, water, and nitrogen oxides, which are then treated by the facility's exhaust systems[3][7]. This method eliminates the chemical's inherent hazards, unlike landfilling, which risks environmental leaching[7].

On-Site Protocol for Waste Accumulation and Handling

Proper handling and storage within the laboratory pending collection are critical to maintaining a safe work environment. The following step-by-step protocol must be followed.

Step 1: Designate a Hazardous Waste Container

  • Select a container that is chemically compatible with (Dicyclopropylmethyl)amine Hydrochloride. High-Density Polyethylene (HDPE) or glass containers are appropriate choices. The container must be in good condition, free of damage, and have a secure, leak-proof closure[9][10].

  • The original product container, if empty, can be used after the first rinse has been collected as hazardous waste[10].

Step 2: Correctly Label the Waste Container

  • Immediately label the designated container as "Hazardous Waste."

  • Use an official EHS (Environmental Health & Safety) hazardous waste label, which must include the full chemical name: "(Dicyclopropylmethyl)amine Hydrochloride," the concentration, and a clear indication of its hazards (e.g., "Irritant")[10][11].

  • Keep a running log of the waste added to the container.

Step 3: Waste Segregation

  • Crucially, do not mix incompatible wastes [10]. (Dicyclopropylmethyl)amine Hydrochloride, as an amine salt, is incompatible with strong oxidizing agents and strong acids[3]. Mixing can cause violent reactions, heat generation, or the release of toxic gases.

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the lab, which is under the control of laboratory personnel[9].

  • The SAA must be equipped with secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills[2][10].

Step 4: Safe Storage Practices

  • Keep the waste container tightly sealed at all times, except when adding waste[10]. This prevents the release of vapors and protects the contents from atmospheric moisture.

  • Store the container in a cool, dry, and well-ventilated area, away from heat or ignition sources[8][12][13].

Step 5: Arranging for Disposal

  • Once the container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup[10][14]. Do not allow waste to accumulate in the lab for extended periods[2].

Managing Spills and Contaminated Materials

Accidental spills are a common source of chemical waste. Small spills should be managed immediately by trained laboratory personnel.

  • Personal Protection: Before addressing a spill, don appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat[1][8]. If the material is a powder, avoid creating dust; a respirator may be necessary[1][6].

  • Containment & Cleanup: For solid spills, carefully sweep or shovel the material into a designated waste container[1][6]. Avoid dry sweeping that creates dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to soak up the spill[3][15].

  • Disposal: All cleanup materials, including contaminated gloves, wipes, and absorbent, must be placed in the hazardous waste container for (Dicyclopropylmethyl)amine Hydrochloride and disposed of accordingly[10][16].

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste[1].

Summary of Safety and Handling Parameters

For quick reference, the key operational parameters for handling and storing (Dicyclopropylmethyl)amine Hydrochloride waste are summarized below.

ParameterSpecificationRationale & Source(s)
Primary PPE Safety goggles with side shields or face shield, chemical-resistant gloves (nitrile or neoprene), lab coat.To protect eyes and skin from direct contact and irritation.[1][8][17]
Respiratory Protection NIOSH-approved respirator (e.g., N95 for dusts) required if dust or aerosols are generated.To prevent inhalation of irritating particles.[1][6]
Waste Container Tightly sealed, clearly labeled, chemically compatible (HDPE, glass) containers.To prevent leaks, reactions, and ensure proper identification for disposal.[2][9][10]
Storage Location Designated Satellite Accumulation Area with secondary containment.To ensure safe, segregated storage and contain potential spills.[9][10]
Storage Conditions Cool, dry, well-ventilated area away from direct sunlight and heat.To maintain chemical stability and prevent degradation or pressure buildup.[8][12]
Chemical Incompatibilities Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides.To prevent hazardous chemical reactions.[3][12]

Disposal Decision Workflow

The logical flow from chemical use to final disposal is critical for ensuring safety and compliance at every stage. The diagram below illustrates this decision-making and operational workflow.

DisposalWorkflow cluster_generation Waste Generation Point cluster_handling Immediate Handling Protocol cluster_storage On-Site Accumulation cluster_disposal Final Disposition A Use of (Dicyclopropylmethyl)amine Hydrochloride in Experiment B Waste Generated (e.g., residual material, contaminated items) A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Is waste container available and correctly labeled? C->D E Retrieve/Prepare & Label Hazardous Waste Container D->E No F Place Waste in Sealed Container D->F Yes E->F G Store Container in Designated Satellite Accumulation Area (SAA) with Secondary Containment F->G H Log Waste Addition G->H I Container Full or Waste Stream Complete? H->I I->B No, continue generating J Contact EHS/EH&S for Waste Pickup Request I->J Yes K Transfer to Licensed Waste Disposal Service J->K

Sources

Handling

Personal protective equipment for handling (Dicyclopropylmethyl)amine Hydrochloride

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of regulatory rules, but as a system of mechanistic controls. Handling (Dicyclopropylmethyl)amine Hydrochloride (CAS: 51043-72-2)...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of regulatory rules, but as a system of mechanistic controls. Handling (Dicyclopropylmethyl)amine Hydrochloride (CAS: 51043-72-2) requires a precise understanding of its physicochemical behavior. Because this compound is an organic amine salt, it presents specific handling challenges—primarily dust aerosolization and severe ocular irritation.

This guide provides a comprehensive, causality-driven operational plan for researchers and drug development professionals, ensuring that every safety measure and protocol is a self-validating system.

Compound Profiling & Mechanistic Hazard Analysis

To design an effective safety protocol, we must first understand the quantitative and mechanistic properties of the compound [1].

Table 1: Physicochemical Properties & Hazard Profile

Property / MetricValue
Chemical Name (Dicyclopropylmethyl)amine Hydrochloride
CAS Number 51043-72-2
Molecular Formula C7H14ClN
Molecular Weight 147.65 g/mol
GHS Classification Category 2A (H319)
Primary Hazard Causes serious eye irritation

The Causality of the Hazard: Amine hydrochlorides are stable but often hygroscopic solid salts. When the fine dust of (Dicyclopropylmethyl)amine Hydrochloride contacts the moist mucous membranes of the eyes or respiratory tract, it dissolves. This dissolution creates a localized hyperosmotic and mildly acidic micro-environment. This chemical stress disrupts the lipid bilayer of corneal epithelial cells, triggering an inflammatory cascade that manifests as severe eye irritation (GHS Category 2A)[1]. Therefore, preventing dust aerosolization is the foundational logic behind all subsequent PPE and operational choices.

Personal Protective Equipment (PPE) Matrix

Standard safety glasses are insufficient for this compound. The following PPE matrix is engineered to mitigate the specific risks of hygroscopic dust [2].

Table 2: PPE Specifications & Mechanistic Causality

PPE CategorySpecificationMechanistic Causality
Eye Protection EN 166 / NIOSH Approved Safety Goggles & Face ShieldPrevents fine aerosolized dust from bypassing standard glasses, mitigating hyperosmotic stress on the cornea.
Hand Protection Nitrile Gloves (≥4 mil thickness)Nitrile offers superior chemical resistance to solid organic salts compared to latex, preventing dermal micro-abrasions and absorption.
Respiratory N95 or P100 Particulate RespiratorRequired if handled outside local exhaust ventilation. Filters out hygroscopic particulates that cause localized acidic micro-environments in the respiratory tract.
Body Protection Flame-retardant Lab CoatProvides a physical barrier against static-clinging powders.
PPE Gowning Workflow

PPE_Workflow Start Pre-Entry: Verify Fume Hood Coat Step 1: Don Lab Coat Start->Coat Eye Step 2: Safety Goggles & Shield (EN 166/NIOSH) Coat->Eye Gloves Step 3: Don Nitrile Gloves (Double Glove) Eye->Gloves Resp Step 4: Respirator (If Required) Gloves->Resp Action Handling Phase: (Dicyclopropylmethyl)amine HCl Resp->Action Degown Post-Handling: Remove Gloves & Wash Hands Action->Degown

Caption: Workflow for donning PPE prior to handling (Dicyclopropylmethyl)amine Hydrochloride.

Operational Workflows

The following protocols are designed as self-validating systems . If a step fails, the workflow naturally halts, preventing exposure before it occurs.

Protocol 1: Safe Weighing and Transfer

Self-Validation Mechanism: By taring the receiving vessel inside the fume hood and sealing it before removal, the protocol inherently guarantees that zero dust escapes into the ambient lab environment.

  • Environmental Verification: Ensure the chemical fume hood face velocity is operating between 80–120 FPM. Causality: Too low, and dust escapes; too high, and turbulence aerosolizes the powder.

  • Static Mitigation: Use an anti-static gun (zerostat) on the weighing paper/vial and use static-free spatulas. Causality: Amine salts are prone to electrostatic repulsion, which causes the powder to "jump" and aerosolize during transfer.

  • Transfer: Weigh the required mass of (Dicyclopropylmethyl)amine Hydrochloride directly into a tared, sealable vial.

  • Containment: Cap the vial securely before removing it from the fume hood.

  • Decontamination: Wipe down the balance and spatulas with a damp paper towel (using water or a mild solvent) to capture residual dust. Dispose of the towel in solid hazardous waste.

Spill Response and Decontamination Plan

In the event of a spill, dry sweeping is strictly prohibited, as it immediately aerosolizes the irritant [3].

Protocol 2: Step-by-Step Spill Remediation
  • Assessment: Determine the volume and location of the spill (See Decision Tree below).

  • Containment: Lightly moisten the spill with water or cover it with an inert, damp absorbent material (e.g., sand or vermiculite). Causality: Moisture binds the dust particles, neutralizing the risk of inhalation and ocular exposure.

  • Collection: Use a non-sparking scoop to transfer the damp material into a sealable hazardous waste container.

  • Surface Cleaning: Wash the affected area thoroughly with soap and water. Causality: (Dicyclopropylmethyl)amine Hydrochloride is water-soluble; aqueous washing ensures complete removal of the localized acidic residue.

Spill_Response Detect Spill Detected Assess Assess Spill Size & Location Detect->Assess Small Small Spill (<50g) Inside Fume Hood Assess->Small Minor/Contained Large Large Spill (>50g) Outside Fume Hood Assess->Large Major/Uncontained Clean Moisten & Sweep (Avoid Dust) Small->Clean Evac Evacuate Area & Notify EHS Large->Evac Dispose Transfer to Solid Hazardous Waste Clean->Dispose Decon Wash Surface with Soap and Water Dispose->Decon

Caption: Logical decision tree for (Dicyclopropylmethyl)amine Hydrochloride spill response.

Disposal & Waste Management Logistics

Proper logistical planning for waste ensures regulatory compliance and prevents downstream chemical reactions.

  • Solid Waste: Collect all contaminated PPE, damp paper towels, and swept compound in a rigid, leak-proof container. Label clearly as "Hazardous Solid Waste: Toxic/Irritant Amine Salt".

  • Liquid Waste: Aqueous washings containing the dissolved salt must be collected in designated aqueous waste carboys. Crucial Causality: Do not mix this waste with strong bases or strong oxidizing agents. Introduction of a strong base will deprotonate the hydrochloride salt, liberating the free (Dicyclopropylmethyl)amine, which is highly volatile and significantly more toxic.

  • Regulatory: Never flush amine hydrochloride solutions down the drain. Dispose of all sealed containers via a certified chemical waste contractor in accordance with local environmental regulations.

References

  • Title: Safety Data Sheet - (Dicyclopropylmethyl)amine Hydrochloride (AG003BZU) Source: Angene Chemical URL: [Link]

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